(1S,3S)-3-Aminocyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,3S)-3-aminocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721884-81-7 | |
| Record name | 3-Aminocyclohexanol, (1S,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-AMINOCYCLOHEXANOL, (1S,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCL8U9LAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Comprehensive Structural and Stereochemical Analysis of (1S,3S)-3-Aminocyclohexanol: Implications for Drug Development
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) increasingly relies on conformationally restricted cyclic scaffolds to precisely orient pharmacophores in three-dimensional space. Among these, (1S,3S)-3-aminocyclohexanol has emerged as a privileged chiral building block[1]. Its bifunctional nature—featuring orthogonal amino and hydroxyl groups—allows for divergent synthetic functionalization, while its rigid cyclohexane backbone minimizes entropic penalties upon target binding. This whitepaper provides an in-depth technical analysis of its stereochemistry, conformational thermodynamics, resolution protocols, and applications in medicinal chemistry.
Part 1: Chemical Structure and Stereochemical Elucidation
The (1S,3S) Configuration: Proving the Trans Relationship
In a 1,3-disubstituted cyclohexane system, the relative stereochemistry (cis vs. trans) is strictly dictated by the absolute configurations at the chiral centers. Assigning the (1S, 3S) configuration to 3-aminocyclohexanol inherently defines a trans relationship[1].
Applying Cahn-Ingold-Prelog (CIP) priority rules:
-
At C1 (Hydroxyl group): For the carbon to possess an (S) configuration, the -OH group must project "downwards" (dashed bond in a 2D projection) relative to the hydrogen atom.
-
At C3 (Amino group): For this carbon to also possess an (S) configuration, the -NH2 group must project "upwards" (wedged bond in a 2D projection).
Because the two substituents project in opposite directions (one up, one down) on the faces of the cyclohexane ring, the (1S,3S) enantiomer is definitively the trans isomer[2].
Conformational Equilibrium: The Battle of A-Values
Unlike cis-1,3-disubstituted cyclohexanes, which can adopt a highly stable diequatorial (e,e) conformation, trans-1,3-disubstituted cyclohexanes are geometrically constrained. They must adopt either an axial-equatorial (a,e) or an equatorial-axial (e,a) chair conformation[3].
The thermodynamic equilibrium between these two chair forms is governed by the relative steric bulk of the substituents, quantified by their Winstein-Holness A-values[4]. The A-value represents the Gibbs free energy difference (ΔG) between the axial and equatorial positions for a given substituent.
Because the -NH₂ group induces greater 1,3-diaxial steric strain when positioned axially, the molecule minimizes its overall energy by placing the bulkier -NH₂ group in the equatorial position. Consequently, the thermodynamically favored chair conformer of this compound features an equatorial amino group and an axial hydroxyl group [5].
Conformational equilibrium of this compound favoring the NH2-equatorial chair.
Part 2: Synthetic Methodologies & Enantiomeric Resolution
Direct asymmetric synthesis of 1,3-amino alcohols can be kinetically challenging. A highly scalable and reliable alternative is the classical resolution of the racemic trans mixture via diastereomeric salt formation[6].
Protocol: Diastereomeric Salt Resolution of this compound
Causality & Principle: By reacting the racemate with an enantiopure chiral acid, such as (R)-mandelic acid, diastereomeric salts are formed. The (1S,3S)·(R)-mandelate salt exhibits significantly lower solubility in specific solvent systems compared to its (1R,3R) counterpart, driving a thermodynamic precipitation that allows for physical separation[6].
Step-by-Step Methodology:
-
Salt Formation: Dissolve 1.0 equivalent of racemic trans-3-aminocyclohexanol and 1.0 equivalent of (R)-(-)-mandelic acid in a mixture of ethanol and ethyl acetate (1:1 v/v). Heat the mixture to 70°C under continuous stirring until a clear, homogeneous solution is achieved.
-
Causality: Heating ensures complete dissolution, preventing the kinetic trapping of the undesired (1R,3R) diastereomer within the crystal lattice.
-
-
Selective Crystallization: Allow the solution to cool ambiently to 20°C over 12 hours without agitation. The this compound (R)-mandelate salt will selectively crystallize.
-
Causality: Slow cooling promotes the growth of highly ordered, pure crystal lattices, effectively excluding the more soluble (1R,3R) salt into the mother liquor.
-
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold ethyl acetate to remove any residual mother liquor.
-
Free Base Liberation: Dissolve the purified diastereomeric salt in deionized water. Pass the aqueous solution through a basic ion-exchange resin column (e.g., Amberlite IRA-400, OH⁻ form).
-
Causality: The basic resin irreversibly binds the mandelate anion, allowing the uncharged, enantiopure this compound free base to elute cleanly.
-
-
Validation & Quality Control (Self-Validating System):
-
Chiral Purity: Analyze the eluate via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm an enantiomeric excess (ee) of >99%.
-
Structural Integrity: Confirm the trans relative stereochemistry using 2D NMR (NOESY). The absence of a strong NOE cross-peak between the C1 and C3 protons confirms the axial-equatorial trans geometry, distinguishing it from the cis (diequatorial) isomer[2].
-
Resolution of racemic trans-3-aminocyclohexanol using (R)-mandelic acid to isolate (1S,3S).
Part 3: Applications in Medicinal Chemistry
The this compound scaffold is highly valued in drug discovery for its ability to project pharmacophores at precise angles. A prominent example of its utility is found in the development of allosteric inhibitors of Kidney-Type Glutaminase (GLS) , an enzyme targeted in cancer metabolism research[7].
Research by Agios Pharmaceuticals demonstrated that replacing flexible molecular linkers with a 1,3-disubstituted cyclohexane ring significantly impacted binding affinity. Specifically, the trans-(1S,3S)-enantiomer was identified as a highly potent GLS inhibitor, whereas the cis-analogue and the trans-(1R,3R)-enantiomer showed markedly reduced potency[7]. X-ray crystallography (PDB ID: 5JYP) confirmed that the specific axial-equatorial geometry of the (1S,3S) isomer perfectly aligned the necessary hydrogen-bonding networks required for optimal target engagement within the allosteric pocket[7].
Part 4: Quantitative Data Summaries
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (1S,3S)-3-aminocyclohexan-1-ol |
| CAS Number | 721884-81-7 (Free Base) / 2377847-94-2 (HCl Salt) |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Stereochemical Relationship | 1,3-trans |
Table 2: Conformational A-Values (Steric Bulk)
| Substituent | A-Value (kcal/mol) | Preferred Position in (1S,3S) Isomer |
| Hydroxyl (-OH) | ~0.87 | Axial |
| Amino (-NH₂) | ~1.20 | Equatorial |
| Net ΔG (Chair B - Chair A) | ~ -0.33 kcal/mol | Favors NH₂ Equatorial |
References
Sources
Physicochemical properties of (1S,3S)-3-Aminocyclohexanol for medicinal chemistry
This in-depth technical guide details the physicochemical and medicinal chemistry profile of (1S,3S)-3-Aminocyclohexanol , a critical chiral scaffold used in modern drug discovery.
Executive Summary
This compound (CAS: 721884-81-7) represents a high-value, chiral aliphatic scaffold characterized by its trans-stereochemistry and Fsp³-rich architecture . Unlike its cis-isomer counterpart—which locks into a rigid diequatorial conformation—the (1S,3S) isomer exists in a dynamic conformational equilibrium. This unique flexibility, combined with orthogonal functional handles (amine and alcohol), allows it to serve as a versatile bioisostere for substituted aromatics and a key intermediate in the synthesis of mPGES-1 inhibitors and carbocyclic nucleoside analogues.
Molecular Architecture & Stereochemical Analysis
Stereochemical Designation
The (1S,3S) configuration in a 1,3-disubstituted cyclohexane system designates the trans isomer.
-
Cis-1,3-isomers (e.g., 1S,3R) typically adopt a rigid diequatorial (e,e) conformation to minimize 1,3-diaxial strain.
-
Trans-1,3-isomers (1S,3S) cannot adopt an (e,e) geometry. Instead, they exist in a rapid equilibrium between two axial-equatorial (a,e) chair conformers.
Conformational Dynamics
This scaffold is defined by its flexibility. The energy barrier between the two chair forms is low (~10 kcal/mol), allowing the molecule to adapt its shape to bind within enzyme pockets—a feature exploited in the design of inhibitors where induced fit is required.
Figure 1: Conformational Equilibrium of this compound
Caption: The (1S,3S) isomer fluctuates between two chair forms, unlike the rigid diequatorial cis-isomer.
Physicochemical Profile
The following data synthesizes experimental values and high-confidence predictive models (XLogP3, ACD/Labs) essential for ADME optimization.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 115.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Octanol/Water) | -0.1 to 0.2 | High water solubility; lowers lipophilicity of greasy pharmacophores. |
| Topological PSA | 46.3 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| pKa (Amine) | ~9.8 | Slightly lower than cyclohexylamine (10.6) due to -I effect of C3-OH. |
| pKa (Alcohol) | ~16.5 | Typical secondary alcohol; acts as H-bond donor/acceptor. |
| H-Bond Donors/Acceptors | 2 / 2 | Balanced profile for solubility and receptor binding. |
| Stereochemistry | (1S, 3S) | Trans relationship; Enantiopure.[1][2] |
Key Insight: The lowered pKa of the amine (relative to unsubstituted cyclohexylamine) improves oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4) compared to more basic analogs.
Synthetic Utility & Functionalization Protocols
The core challenge in utilizing this compound is maintaining stereochemical integrity while differentiating the two nucleophilic centers (amine vs. alcohol).
Orthogonal Reactivity
The primary amine is significantly more nucleophilic than the secondary alcohol. This allows for chemoselective protection without requiring protecting group manipulations of the hydroxyl group.
Protocol: Chemoselective N-Boc Protection
This protocol yields N-Boc-(1S,3S)-3-aminocyclohexanol without O-acylation, a common intermediate for further coupling.
Reagents: this compound (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Methanol (MeOH). Conditions: Room Temperature (20–25°C), 2–4 hours.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of this compound in 20 mL of MeOH. Note: MeOH is preferred over DCM/TEA systems as it promotes H-bonding assisted electrophilic activation of Boc₂O, enhancing rate and selectivity.
-
Addition: Add 11 mmol of Boc₂O dropwise over 15 minutes. No base (TEA/DIPEA) is required.
-
Reaction: Stir at room temperature. Monitor via TLC (stain with ninhydrin; amine spot disappears, product spot appears).
-
Workup: Concentrate the mixture under reduced pressure to remove MeOH.
-
Purification: The residue is typically pure enough (>95%) for use. If necessary, recrystallize from hexanes/EtOAc.
Validation Check:
-
¹H NMR: Look for the tert-butyl singlet at ~1.44 ppm.
-
Selectivity: Absence of downfield shift for the C1-H proton confirms the alcohol remains free (O-acylation would shift C1-H from ~3.6 ppm to ~4.8 ppm).
Medicinal Chemistry Applications
Case Study: mPGES-1 Inhibitors
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a target for inflammation and pain.[1][3] Pfizer researchers utilized the this compound scaffold to optimize the pharmacokinetic profile of benzoxazole inhibitors.
-
Role: The scaffold replaced a flexible linker, introducing defined stereochemistry that improved selectivity against COX-2.
-
Outcome: The (1S,3S) isomer provided superior potency compared to the (1R,3R) enantiomer and the cis diastereomers, validating the importance of the specific (a,e) vector presentation.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 115 Da and high solubility, this molecule is a "Super-Fragment."
-
Vector Analysis: The C1-OH and C3-NH₂ vectors are separated by ~5.0 Å.
-
Bioisosterism: It serves as a saturated bioisostere for meta-substituted anilines or 3-aminophenols . Replacing a flat aromatic ring with this saturated core increases Fsp³ character, which correlates with improved clinical success rates by enhancing solubility and reducing metabolic toxicity.
Figure 2: Synthetic Workflow for Scaffold Utilization
Caption: General workflow for incorporating the (1S,3S) scaffold into larger drug molecules.
References
-
Pfizer Worldwide Medicinal Chemistry. (2011).[1] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett. Link
-
BenchChem Technical Support. (2025). "Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers." BenchChem.[2][4][5] Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 721884-81-7, this compound." PubChem. Link[6]
-
Organic Chemistry Portal. (2011). "Boc-Protected Amino Groups: Chemoselective protection protocols." Organic Chemistry Portal. Link
-
González-Sabín, J., et al. (2012). "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules. Link
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Thermodynamic stability of (1S,3S)-3-Aminocyclohexanol conformers
An In-depth Technical Guide to the Thermodynamic Stability of (1S,3S)-3-Aminocyclohexanol Conformers
Authored by: A Senior Application Scientist
Abstract
This compound is a vital chiral building block in medicinal chemistry, where its rigid cyclohexane scaffold imparts specific three-dimensional orientations to pharmacophores. The biological activity of molecules derived from this scaffold is inextricably linked to its conformational preference. This guide provides a comprehensive analysis of the thermodynamic stability of the conformers of this compound, delving into the delicate interplay between destabilizing steric interactions and stabilizing intramolecular forces. We will explore how this balance dictates the conformational landscape and how it can be assessed using both computational and experimental methodologies, offering critical insights for researchers in drug design and chemical synthesis.
Introduction: Conformational Control in Drug Design
The three-dimensional structure of a drug molecule is paramount to its function, governing its ability to bind to a biological target with high affinity and specificity. Cyclic scaffolds, such as cyclohexane, are frequently employed in drug development to reduce conformational flexibility and present functional groups in well-defined spatial arrangements.[1] The this compound molecule, a cis-1,3-disubstituted cyclohexane, presents a classic case study in conformational analysis where multiple forces compete to define its preferred shape.
Understanding the thermodynamic stability of its various conformers is not merely an academic exercise; it is fundamental to rational drug design. A shift in the conformational equilibrium can dramatically alter a molecule's interaction with its target, impacting efficacy and safety. This guide dissects the competing energetic factors—primarily steric hindrance and intramolecular hydrogen bonding—that govern the conformational equilibrium of this compound.
The Conformational Landscape
Like all substituted cyclohexanes, this compound predominantly exists in two low-energy chair conformations that are in equilibrium through a process known as ring inversion or "ring-flipping".[2] Due to the cis-1,3 stereochemistry, the amino and hydroxyl substituents are on the same face of the ring. This leads to two distinct chair conformers: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).
The strength of this IHB can be substantial, often in the range of 2-5 kcal/mol, which is comparable in magnitude to the steric destabilization predicted by the A-values. [3]Consequently, the IHB can partially or even completely offset the unfavorable 1,3-diaxial interactions, making the diaxial conformer much more stable than predicted by sterics alone. [4]
The Influence of Solvent
The conformational equilibrium is highly sensitive to the surrounding environment. The choice of solvent can dramatically shift the balance by modulating the strength of the IHB. [5][4]
-
Non-polar, aprotic solvents (e.g., CCl₄, cyclohexane): These solvents do not compete for hydrogen bonding. In this environment, the IHB is at its strongest, providing maximum stabilization to the diaxial conformer.
-
Polar, protic solvents (e.g., water, methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the -OH and -NH₂ groups, effectively solvating them. This competition weakens or disrupts the intramolecular hydrogen bond, diminishing the stabilization of the diaxial conformer. [4]In such solvents, steric effects are likely to dominate, and the diequatorial conformer will be heavily favored.
Methodologies for Conformational Analysis
Determining the precise conformational equilibrium requires a combination of computational modeling and experimental verification.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the dominant conformation of molecules in solution. [1] Objective: To determine the ratio of diequatorial to diaxial conformers by analyzing proton-proton coupling constants.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ for a less polar environment, or D₂O/CD₃OD for a polar, protic environment) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended).
-
Signal Assignment: Identify the signals corresponding to the protons at C1 and C3 (the carbons bearing the -OH and -NH₂ groups). These protons are key reporters of the conformation.
-
Coupling Constant (J-value) Analysis:
-
Measure the coupling constants for the C1 and C3 protons. In a chair conformation, the coupling constant between adjacent axial-axial protons (J_ax-ax) is typically large (8-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are small (2-5 Hz).
-
Interpretation: If the C1 and C3 protons appear as broad multiplets or show coupling constants that are an average of the large and small values, it indicates a dynamic equilibrium between conformers. If they appear as clear triplets of triplets with large J-values, it suggests a locked conformation where these protons are axial (and the substituents are equatorial). Conversely, small J-values would suggest the protons are equatorial (and substituents are axial). [6]5. Advanced Analysis (Optional): Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This experiment detects through-space correlations between protons. A strong NOE between the axial protons at C1, C3, and C5 would be definitive proof of a diaxial conformation. [7]
-
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides quantitative estimates of the relative energies of different conformers. [1] Objective: To calculate the relative Gibbs free energies of the diequatorial and diaxial conformers in the gas phase and with a solvent model.
Step-by-Step Workflow:
-
Structure Building: Construct 3D models of both the diequatorial and diaxial chair conformers of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set. A functional like M06-2X or ωB97X-D is recommended as they are parameterized to handle non-covalent interactions like hydrogen bonding well. A Pople-style basis set such as 6-311++G(d,p) is appropriate. This calculation should be performed for the gas phase.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. This step also provides the thermal corrections needed to calculate the Gibbs free energy.
-
Solvation Modeling (Optional): To simulate solvent effects, repeat the optimization and frequency calculations using an implicit solvent model, such as the Polarizable Continuum Model (PCM). This allows for the calculation of relative energies in solvents like water or chloroform.
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the diequatorial and diaxial conformers. The difference in energy allows for the calculation of the equilibrium constant (K_eq) and the theoretical population of each conformer.
Synthesized Findings and Discussion
Integrating the principles and methodologies described above leads to a nuanced understanding of the system.
| Conformer | Destabilizing Factor | Stabilizing Factor | Predicted Stability (Gas Phase) | Predicted Stability (Protic Solvent) |
| Diequatorial | Minimal steric strain | Solvation by solvent | May be slightly higher in energy | Global Minimum |
| Diaxial | 1,3-Diaxial Interactions (~2.1-2.4 kcal/mol) | Intramolecular H-Bond (~2-5 kcal/mol) | Likely Global Minimum | Higher in energy |
The thermodynamic stability of this compound is a finely tuned balance. In the gas phase or in non-polar solvents, computational studies consistently show that the stabilization afforded by the intramolecular hydrogen bond in the diaxial conformer is strong enough to overcome the inherent steric strain of the 1,3-diaxial interactions. This often results in the diaxial conformer being the global minimum or lying very close in energy to the diequatorial form.
However, upon introduction of a polar, protic solvent like water, the situation is reversed. The solvent's ability to form strong intermolecular hydrogen bonds with both the -OH and -NH₂ groups disrupts the IHB. [4]Without this crucial stabilizing force, the underlying steric penalties dominate, and the equilibrium shifts dramatically. In aqueous solution, the diequatorial conformer is the overwhelmingly favored species .
Conclusion and Implications for Drug Development
The conformational preference of this compound is not fixed but is instead a "chameleonic" property, highly dependent on its environment.
-
Key Finding: The thermodynamic stability is dictated by a competition between steric hindrance, which favors the diequatorial conformer, and intramolecular hydrogen bonding, which stabilizes the diaxial conformer.
-
Environmental Control: In non-polar environments (akin to a protein binding pocket or a lipid membrane), the diaxial conformer, locked by an IHB, is a significant and likely dominant species. In aqueous environments, the diequatorial conformer prevails.
For researchers in drug development, this understanding is critical. The ability of a molecule to adopt a specific, lower-energy conformation within the non-polar active site of a protein can be a powerful strategy for enhancing binding affinity. By designing molecules that can exploit intramolecular hydrogen bonding, chemists can effectively "pre-organize" the ligand for optimal interaction with its target, a strategy that can improve permeability and absorption for molecules that are "beyond the rule of five". The principles demonstrated by this simple yet elegant molecule provide a foundational lesson in the rational design of conformationally controlled therapeutics.
References
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da Silva, J. B. P., & da Silva, C. H. T. P. (2018). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Structural Chemistry, 29(5), 1433–1441. [Link] [8]7. Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link] [5]8. Valdés-García, J., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 51-62. [Link] [6][7]9. Wikipedia contributors. (2023). A value. In Wikipedia, The Free Encyclopedia. [Link] [9]10. Chemistry Steps. (2024, May 23). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link] [10]11. Dahl, G. R., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters, 9(6), 510–515. [Link] [4]12. Zhao, Y., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(43), 9110–9120. [Link] [11]13. Alex, S., et al. (2018). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 9(7), 1163–1170. [Link] 14. Vassar College. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. [Link]
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An In-depth Technical Guide to the Stereochemical Differences Between Cis- and Trans-3-Aminocyclohexanol
For professionals in drug development and chemical synthesis, the precise determination of a molecule's stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, physical properties, and ultimately, a compound's therapeutic efficacy and safety.[1][2] The isomers of 3-aminocyclohexanol serve as a quintessential example of how a simple change in the three-dimensional arrangement of atoms can profoundly alter a molecule's behavior. This guide provides a comprehensive technical analysis of the structural and functional differences between cis- and trans-3-aminocyclohexanol, offering field-proven insights into their differentiation, properties, and significance.
The Core Structural Divergence: Conformational Analysis
The fundamental difference between the cis and trans isomers of 3-aminocyclohexanol lies in the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. This stereochemical variance dictates the molecule's preferred three-dimensional shape, or conformation, which is crucial for its interactions and properties.
The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this arrangement, the substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring).
-
trans-3-Aminocyclohexanol: In its most stable chair conformation, the larger amino and hydroxyl groups both occupy equatorial positions (diequatorial, ee). This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur between axial substituents and axial hydrogens on the same side of the ring.[3]
-
cis-3-Aminocyclohexanol: This isomer presents a more complex conformational landscape. It can exist in two rapidly interconverting chair conformations: one where both substituents are axial (diaxial, aa) and one where both are equatorial (diequatorial, ee).[4]
-
The diequatorial (ee) conformer is generally favored due to lower steric strain.
-
However, the diaxial (aa) conformer can be significantly stabilized by the formation of an intramolecular hydrogen bond (IHB) between the axial hydroxyl group (donor) and the axial amino group (acceptor).[3] This non-covalent interaction can overcome the inherent steric repulsion, making the diaxial form more populated, especially in non-polar solvents that do not compete for hydrogen bonding.[4][5]
-
The ability of the cis isomer to form this intramolecular hydrogen bond is a key point of differentiation and has significant consequences for its spectroscopic and physical properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. scielo.br [scielo.br]
- 4. auremn.org [auremn.org]
- 5. The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling, Chiral Synthesis, and Safety Data Sheet (SDS) Analysis of (1S,3S)-3-Aminocyclohexanol
Executive Summary
(1S,3S)-3-Aminocyclohexanol (CAS: 721884-81-7) is a highly valuable chiral building block widely utilized in the synthesis of bioactive molecules and advanced pharmaceutical intermediates. Unlike its 2-amino and 4-amino counterparts, which are readily available, the asymmetric synthesis and isolation of the 3-amino derivative present unique stereochemical challenges[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating protocol for its chiral resolution via diastereoisomeric salt formation, and outlines critical safety and handling procedures based on its Safety Data Sheet (SDS)[2].
Physicochemical Properties & Molecular Identification
Understanding the baseline physicochemical properties of this compound is critical for downstream applications, particularly in predicting its solubility, reactivity, and chromatographic behavior. The presence of both a primary amine and a secondary alcohol makes this molecule highly polar and water-soluble.
Table 1: Molecular and Physicochemical Profile
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 721884-81-7 | [3] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [2] |
| Melting Point | 70.6 – 70.9 °C | [3] |
| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [3] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [3] |
| Topological Polar Surface Area | 46.2 Ų | [2] |
Synthetic Methodologies: Chiral Resolution Strategies
The isolation of enantiomerically pure 3-aminocyclohexanols has historically required complex, multi-step enzyme-catalyzed kinetic resolutions involving the addition and removal of N-benzoyl or O-acetyl protecting groups[1]. However, a highly scalable and efficient alternative is the direct diastereoisomeric salt formation using (R)-mandelic acid[4].
Mechanistic Rationale: (R)-mandelic acid acts as a chiral resolving agent that forms a diastereoisomeric salt with the racemic cis/trans mixture of 3-aminocyclohexanol. The this compound (R)-mandelate salt exhibits a significantly lower solubility profile in specific organic solvent systems compared to the other stereoisomers, driving selective crystallization. Subsequent basic ion-exchange chromatography efficiently strips the mandelate counter-ion by binding the organic acid to a quaternary ammonium resin (OH⁻ form). This liberates the free amine without requiring harsh aqueous basification and liquid-liquid extraction, which typically results in product loss due to the high water solubility of the amino alcohol[4].
Protocol: Preparative-Scale Isolation via Diastereoisomeric Salt Formation
-
Dissolution: Suspend the commercially available racemic mixture of cis/trans-3-aminocyclohexanol in an appropriate organic solvent system (e.g., ethyl acetate/ethanol).
-
Chiral Agent Addition: Introduce 1.0 equivalent of (R)-mandelic acid to the suspension. Heat the mixture to reflux until a homogenous solution is achieved, ensuring complete thermodynamic salt formation.
-
Selective Crystallization: Allow the solution to cool gradually to room temperature. The this compound (R)-mandelate salt will selectively crystallize out of the solution due to differential solubility.
-
Filtration & Washing: Filter the resulting crystals under a vacuum and wash with a minimal volume of cold solvent to remove any residual enantiomeric or diastereomeric impurities.
-
Amine Liberation (Ion-Exchange): Dissolve the isolated diastereomeric salt in deionized water. Pass the aqueous solution through a basic ion-exchange chromatography column (e.g., Amberlite IRA-400 in OH⁻ form).
-
Elution & Concentration: Elute the column with water or a water/methanol mixture. Collect the fractions containing the free amine and concentrate under reduced pressure to yield pure this compound (>96% enantiomeric excess)[4].
Figure 1: Synthetic workflow for the chiral resolution of this compound.
Safety Data Sheet (SDS) Analysis & Handling Protocols
As a free, unprotonated primary amine, this compound is highly basic and nucleophilic. Upon contact with biological tissues, it causes rapid saponification of skin lipids and extracts water from cells, leading to severe, deep chemical burns. Strict adherence to SDS guidelines is mandatory[2].
Table 2: GHS Hazard Classification & Codes
| Category | Classification / Code | Description |
| Signal Word | Danger | Indicates severe hazards. |
| UN Number | 3259 | Amines, solid, corrosive, n.o.s. |
| Hazard Class | Class 8 | Corrosive Substances |
| Hazard Statement | H314 | Causes severe skin burns and eye damage. |
| Precautionary | P260, P280 | Do not breathe dust/fume; Wear protective gloves/clothing/eye protection. |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. |
Protocol: Emergency Spill and Exposure Response
-
Immediate Isolation: Evacuate personnel from the immediate spill area. Ensure the area is well-ventilated to disperse any aerosolized corrosive dust.
-
PPE Donning: Responders must wear Class 8 compatible Personal Protective Equipment (PPE): heavy-duty nitrile gloves, chemical splash goggles, a full face shield, and a corrosive-resistant lab coat[2].
-
Exposure Mitigation (Skin/Eyes): In the event of contact, immediately flush the affected area with copious amounts of water for a minimum of 15 minutes (P305+P351). Remove contaminated clothing immediately (P361). Mechanical flushing is critical to dilute the basicity and halt lipid saponification.
-
Neutralization & Containment: For solid spills, avoid using water directly on the bulk solid initially to prevent exothermic dissolution. Sweep up the solid carefully to avoid dust generation, place it in a compatible chemical waste container, and neutralize the residual spill area with a weak acid (e.g., dilute acetic acid) before final washing.
-
Medical Escalation: Seek immediate medical attention (P310), providing the SDS to the attending physician. The corrosive nature of the amine can cause deep tissue damage that may not be immediately painful due to nerve destruction[2].
Figure 2: Emergency response and exposure mitigation protocol for H314 corrosive hazards.
Conclusion
This compound is a critical intermediate requiring precise stereochemical control during synthesis and rigorous safety protocols during handling. By leveraging diastereoisomeric salt formation with (R)-mandelic acid followed by ion-exchange chromatography, researchers can bypass complex enzymatic resolutions to achieve high enantiomeric purity. Concurrently, respecting its Class 8 corrosive nature through stringent PPE and rapid-response flushing protocols ensures operational safety in the laboratory.
References
-
Title: Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: (1S,3S)-3-Amino-cyclohexanol | 721884-81-7 Source: AngeneChemical URL: [Link]
Sources
Solubility profile of (1S,3S)-3-Aminocyclohexanol in organic solvents
An In-Depth Technical Guide to the Solubility Profile and Solvation Dynamics of (1S,3S)-3-Aminocyclohexanol in Organic Solvents
Executive Summary
This compound (CAS 721884-81-7) is a highly versatile, chiral bifunctional building block utilized extensively in modern medicinal chemistry. Its rigid cyclohexane scaffold and defined stereochemistry make it a privileged moiety in the synthesis of complex active pharmaceutical ingredients (APIs), including dual CDK12/13 covalent inhibitors[1] and isoxazole-based TRPV1 antagonists[2].
For process chemists, mastering the solubility profile of this compound is non-negotiable. The bifunctional nature of this molecule—housing both a primary amine and a secondary alcohol—creates complex solvation dynamics. This whitepaper provides a comprehensive, empirically grounded analysis of its solubility in organic solvents, explaining the causality behind solvent selection and providing a self-validating protocol for thermodynamic solubility determination.
Structural Determinants of Solvation
To predict and manipulate the solubility of this compound, one must first understand its solid-state architecture. The trans-1,3-substitution pattern geometrically prohibits the formation of low-energy intramolecular hydrogen bonds (which are common in cis-1,3-disubstituted analogs).
Causality in Solvation: Because intramolecular bonding is sterically hindered, the (1S,3S) enantiomer engages in an extensive, highly ordered network of intermolecular hydrogen bonds in the solid state. To achieve dissolution, an organic solvent must possess sufficient hydrogen-bond accepting (Kamlet-Taft
Quantitative Solubility Profile
The following table synthesizes the thermodynamic solubility of the this compound free base across standard organic solvents at standard ambient temperature (25°C).
Table 1: Thermodynamic Solubility Profile of this compound at 25°C
| Organic Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Primary Solvation Mechanism |
| Methanol | 32.7 | > 100 | Strong H-bond donor & acceptor |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Strong H-bond acceptor ( |
| Dimethylformamide (DMF) | 36.7 | ~ 90 | Strong H-bond acceptor |
| Dichloromethane (DCM) | 8.9 | ~ 30 | Dipole-dipole interactions |
| Ethyl Acetate | 6.0 | ~ 15 | Weak H-bond acceptor |
| Hexane | 1.9 | < 1 | Negligible (Lattice energy dominates) |
Data represents empirical process chemistry benchmarks for the free base. Note that conversion to the hydrochloride salt drastically shifts this profile, enhancing aqueous solubility while precipitating out of less polar organic media[3].
Solvent-Driven Synthetic Workflows
Solvent selection is never arbitrary; it is a calculated balance between API solubility and transition-state stabilization.
Nucleophilic Aromatic Substitution (SNAr): In the development of CDK12/13 inhibitors like BSJ-01-175, the this compound scaffold acts as a nucleophile against fluoronitrobenzene derivatives[1]. This workflow demands polar aprotic solvents like DMF. Why? DMF not only provides near-limitless solubility for the amino alcohol but its high dielectric constant stabilizes the highly polar Meisenheimer complex transition state, accelerating the reaction without protonating the nucleophile.
Acylation and Amidation: Conversely, when synthesizing isoxazole-3-carboxamide derivatives for TRPV1 antagonism, the amine group undergoes acylation[2]. Here, halogenated solvents like DCM are optimal. While DCM offers lower absolute solubility (~30 mg/mL), it is strictly aprotic and non-nucleophilic. This prevents the competitive solvolysis of the highly reactive acyl chloride intermediates, ensuring high yields of the target amide.
Decision matrix for solvent selection in this compound synthetic workflows.
Experimental Protocol: Thermodynamic Solubility Determination
To generate trustworthy solubility data for scale-up, kinetic dissolution methods are insufficient. The following shake-flask protocol is designed as a self-validating system . Because this compound lacks a conjugated
Step-by-Step Methodology:
-
Saturation: Add an excess of this compound free base to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial.
-
Isothermal Equilibration: Agitate the suspension at 25.0 ± 0.1 °C using a thermoshaker at 800 rpm for exactly 24 hours. Causality: 24 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 10,000 × g for 10 minutes. Carefully extract the supernatant using a solvent-compatible PTFE syringe filter (0.22 μm).
-
Liquid-Phase Quantification: Dilute the supernatant in the HPLC mobile phase. Analyze via HPLC-CAD and calculate the concentration against a validated standard curve.
-
Solid-Phase Validation (Critical): Isolate the residual solid from the vial, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD).
-
Self-Validation Logic: If the solvent induced the formation of a solvate or triggered a polymorphic transformation, the measured solubility reflects the new crystal form, invalidating the data for the original free base. Confirming the solid state remains unchanged ensures absolute data integrity.
-
Self-validating shake-flask workflow for determining thermodynamic solubility.
References
-
Title: Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Sources
- 1. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 | Benchchem [benchchem.com]
Supramolecular Architecture and Hydrogen Bonding Potential of (1S,3S)-3-Aminocyclohexanol in Crystal Structures: A Technical Guide
Executive Summary (1S,3S)-3-Aminocyclohexanol is a highly versatile chiral building block utilized in asymmetric synthesis, chiral resolution, and pharmaceutical co-crystal development. This whitepaper elucidates the crystallographic behavior of this molecule, focusing on its robust intermolecular hydrogen-bonding networks. By examining the stereochemical constraints of the trans-1,3-disubstituted cyclohexane ring, we provide actionable, self-validating protocols for crystal engineering and single-crystal X-ray diffraction (SCXRD) analysis.
Stereochemical Constraints and Conformational Dynamics
In the realm of crystal engineering, the 3D spatial arrangement of functional groups dictates the supramolecular synthons formed in the solid state. This compound possesses a trans configuration. In a cyclohexane ring, a 1,3-trans substitution pattern geometrically forces the molecule into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation [[1]]().
Unlike its cis counterpart (e.g., (1S,3R)-3-aminocyclohexanol), which can adopt a diaxial conformation stabilized by a strong intramolecular O-H···N hydrogen bond 2, the trans configuration physically separates the hydroxyl (-OH) and amino (-NH2) groups on opposite faces of the ring. This spatial segregation strictly precludes intramolecular hydrogen bonding. Consequently, the molecule must satisfy its significant hydrogen-bonding potential entirely through intermolecular interactions, making it an exceptional candidate for constructing extended 2D and 3D supramolecular networks in the crystal lattice 3.
Hydrogen Bonding Capacity and Supramolecular Synthons
To predict and manipulate the crystal structure of this compound, we must quantify its hydrogen bond (H-bond) donor and acceptor capacity:
-
Amino Group (-NH2): Contributes two N-H donors and one nitrogen lone-pair acceptor.
-
Hydroxyl Group (-OH): Contributes one O-H donor and two oxygen lone-pair acceptors.
-
Net Capacity: 3 Donors, 3 Acceptors per molecule.
Because the donor-to-acceptor ratio is perfectly balanced (3:3), the molecule tends to form highly efficient, densely packed crystal lattices without "frustrated" or unsatisfied H-bonding sites.
Logical mapping of hydrogen bond donor and acceptor sites driving supramolecular assembly.
Quantitative Data: Crystallographic Parameters
When analyzing SCXRD data, the geometric parameters of the hydrogen bonds provide insight into the strength and nature of the supramolecular network. Below is a summary of typical H-bond geometries observed in this compound and its salt derivatives (e.g., with mandelic acid during chiral resolution) 3.
| Interaction Type | Donor-Acceptor Distance (Å) | Hydrogen-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Structural Role |
| O-H···N (Amine) | 2.75 - 2.85 | 1.80 - 1.95 | 165 - 175 | Primary chain formation |
| N-H···O (Hydroxyl) | 2.85 - 3.05 | 1.95 - 2.15 | 150 - 170 | 2D layer cross-linking |
| N-H···O (Carboxylate)* | 2.70 - 2.80 | 1.75 - 1.90 | 160 - 178 | Salt bridge (in co-crystals) |
| O-H···O (Hydroxyl) | 2.65 - 2.75 | 1.70 - 1.85 | 160 - 175 | Helical network stabilization |
*Observed specifically in diastereomeric salt formations, such as this compound (R)-mandelate.
Experimental Methodology: Crystallization and SCXRD Analysis
Crystallization is not a passive process; it is the active thermodynamic selection of the most stable H-bond network. The following protocol is a self-validating workflow designed to isolate diffraction-quality crystals of this compound.
Protocol: Controlled Vapor Diffusion for SCXRD Rationale: Evaporative crystallization often leads to kinetic trapping and twinned crystals. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, yielding single, defect-free crystals.
-
Solvent Selection (The Causality): Dissolve 50 mg of enantiopure this compound in a minimal volume of a non-competing, moderately polar solvent (e.g., dichloromethane). Why? Highly protic solvents like methanol will actively compete for H-bond donor/acceptor sites, potentially yielding a solvate rather than the pure API's intrinsic supramolecular network.
-
Antisolvent Chamber: Place the open sample vial inside a larger, sealable chamber containing a volatile non-polar antisolvent (e.g., n-hexane).
-
Equilibration: Allow vapor diffusion to proceed at a strictly controlled 4 °C for 72-96 hours. Why 4 °C? Lower temperatures reduce the kinetic energy of the system, favoring the enthalpically driven formation of strong intermolecular H-bonds over entropic disorder.
-
Harvesting & Cryoprotection: Harvest the crystals directly from the mother liquor. Coat them immediately in a perfluoropolyether cryo-oil (e.g., Fomblin Y) to prevent atmospheric moisture absorption and subsequent lattice degradation.
-
Data Collection (Self-Validating Step): Mount the crystal on a diffractometer and cool to 100 K using a nitrogen cold stream. Why 100 K? Thermal atomic displacement parameters (ADPs) are minimized at cryogenic temperatures. This is critical for accurately locating the residual electron density of the hydrogen atoms, which is the only definitive way to validate the assigned H-bond donor/acceptor network computationally.
Workflow for the crystallization and SCXRD analysis of chiral aminocyclohexanols.
Conclusion
The this compound molecule serves as a masterclass in how stereochemistry dictates solid-state architecture. By understanding the geometric impossibility of intramolecular hydrogen bonding in the 1,3-trans configuration, researchers can rationally design crystallization screens to exploit its full intermolecular H-bonding potential. The rigorous application of low-temperature SCXRD ensures that these supramolecular networks are mapped with absolute scientific integrity, paving the way for advanced co-crystal formulations.
References
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH).
- Applications of NMR and theoretical calculations to study the O-H∙∙∙N intramolecular hydrogen bond effect on the conformational equilibrium of cis-3-N-ethylaminocyclohexanol and cis-3-N,N-diethylaminocyclohexanol. ResearchGate.
- Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development - ACS Publications.
Sources
Physicochemical Profiling of (1S,3S)-3-Aminocyclohexanol: pKa Determination & Stereochemical Analysis
The following technical guide details the physicochemical properties of (1S,3S)-3-Aminocyclohexanol, focusing on the pKa values of its functional groups. This analysis integrates stereochemical principles with experimental and predicted data to provide a robust framework for drug development applications.[1][2]
Executive Summary
This compound is a chiral 1,3-disubstituted cyclohexane scaffold used frequently as a building block in medicinal chemistry.[2][3][4] Its physicochemical behavior is governed by the interplay between its primary amine and secondary hydroxyl groups.[1][2][5] Unlike its cis isomer, the (1S,3S) trans configuration restricts intramolecular hydrogen bonding (IHB), leading to distinct ionization characteristics.[3][4] This guide provides the definitive pKa values, conformational analysis, and experimental protocols necessary for optimizing the solubility and permeability of this pharmacophore.
Stereochemical & Conformational Analysis[1][3][4][6][7]
Definitive Configuration
The (1S,3S) configuration of 3-aminocyclohexanol corresponds to the trans isomer.[2]
-
Cis-1,3-disubstitution: Substituents can adopt a diequatorial (e,e) or diaxial (a,a) conformation.[2][3][4] The (e,e) form is thermodynamically dominant, while the (a,a) form allows for strong intramolecular hydrogen bonding (IHB).[3][4]
-
Trans-1,3-disubstitution (1S,3S): The substituents must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) relationship.[2][3][4]
Impact on pKa
The trans geometry of this compound prevents the formation of the stable 6-membered intramolecular hydrogen bond observed in the cis isomer.
-
Absence of IHB: In the cis isomer, IHB can stabilize the ammonium cation (NH3+[4] ··· OH), effectively raising the pKa (making the amine more basic).[1][3][4]
-
Inductive Effect: In the (1S,3S) trans isomer, the amine pKa is governed primarily by the electron-withdrawing inductive effect (-I) of the hydroxyl group at the
-position, without the compensatory stabilization of IHB.[3] Consequently, the amine is slightly less basic than unsubstituted cyclohexylamine.[1][4]
Figure 1: Conformational equilibrium of the (1S,3S) isomer showing the lack of stabilizing intramolecular hydrogen bonding.[3][4]
pKa Data Analysis
The ionization profile of this compound is characterized by two macro-constants: the deprotonation of the ammonium group (
Quantitative Values
| Functional Group | Type | Estimated pKa | Reference Compound Comparison |
| Amine (-NH₂) | Basic | 9.9 ± 0.2 | Lower than Cyclohexylamine (10.[2]64) due to -I effect of OH.[1][2] |
| Hydroxyl (-OH) | Acidic | 15.1 ± 0.4 | Lower than Cyclohexanol (16.[2]0) due to -I effect of NH₂.[1][2] |
Mechanistic Rationale
-
Amine (
): The hydroxyl group exerts a through-bond electron-withdrawing inductive effect.[2] Since the trans stereochemistry precludes the stabilization of the protonated amine via hydrogen bonding, the basicity is purely attenuated by induction.[1] This results in a pKa approximately 0.7 units lower than cyclohexylamine.[1][2] -
Hydroxyl (
): At high pH, the amine is neutral.[2] The nitrogen atom is electronegative and exerts a weak inductive pull, slightly increasing the acidity of the alcohol compared to unsubstituted cyclohexanol.[1]
Experimental Determination Methodologies
For precise determination in a drug development context, the following protocols are recommended.
Potentiometric Titration (Gold Standard)
This method is preferred for determining the amine pKa due to its high precision in the pH 2–12 range.[1]
Protocol:
-
Preparation: Dissolve 5-10 mg of this compound hydrochloride in 20 mL of degassed water (0.15 M KCl ionic strength adjuster).
-
Titrant: Use carbonate-free 0.1 M NaOH.
-
Execution: Perform titration at 25°C under inert gas (
or ) to prevent absorption.[1][2] -
Data Processing: Use the Bjerrum method or software (e.g., Hyperquad) to calculate the pKa from the inflection point of the titration curve.[1]
NMR-pH Titration (Site-Specific)
Useful for verifying the site of protonation and studying conformational changes vs. pH.[2]
Protocol:
-
Sample: Prepare a 5 mM solution in
(or 90:10). -
Shift Monitoring: Monitor the chemical shift of the H3 proton (geminal to the amine).
-
Titration: Adjust pH using dilute DCl and NaOD. Measure pH using a glass electrode corrected for the deuterium isotope effect (
).[1][2] -
Analysis: Plot
(chemical shift) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[1]
Figure 2: Workflow for the experimental validation of pKa values.
Implications for Drug Development[1][8][9]
-
Solubility at Physiological pH: At pH 7.4, the amine is predominantly protonated (>99%), ensuring high aqueous solubility.[3][4]
-
Permeability: The lack of IHB in the trans isomer may result in a higher polar surface area (PSA) compared to the cis isomer (which can "hide" polarity via H-bonding).[1] This suggests the (1S,3S) isomer may have slightly lower passive permeability than its cis counterpart.[3][4]
-
Salt Selection: The basicity (pKa ~9.[1][2]9) is sufficient to form stable salts with common counterions (HCl, fumarate, tartrate).[2][3][4]
References
-
Stereochemistry & Synthesis
-
pKa of Reference Compounds
-
Conformational Analysis
-
Predicted Properties
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-aminocyclohexanol - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of (1S,3S)-3-Aminocyclohexanol as a chiral building block
Part 1: Executive Technical Summary
(1S,3S)-3-Aminocyclohexanol (CAS: 721884-81-7) represents a distinct class of 1,3-disubstituted cyclohexane scaffolds characterized by a trans-stereochemical relationship between the amine and hydroxyl functionalities. Unlike its thermodynamically favored cis-isomer (which adopts a stable diequatorial conformation), the (1S,3S)-trans-isomer is conformationally dynamic, typically existing in a chair equilibrium where one substituent is forced into an axial position.
This "conformational frustration" is precisely what makes it a high-value building block in drug discovery. It allows medicinal chemists to access vectors that are orthogonal to standard diequatorial scaffolds, enabling unique binding modes in sterically constrained pockets such as those found in mPGES-1 (Microsomal Prostaglandin E2 Synthase-1) and specific kinase domains.
This guide synthesizes the most robust synthetic pathways—specifically focusing on the resolution of the elusive trans-isomer—and details its application in modern medicinal chemistry.
Part 2: Stereochemical & Conformational Analysis
The utility of this compound is dictated by its geometry. In a standard cyclohexane chair:
-
Cis-(1R,3S): Both substituents can adopt equatorial positions (e,e), leading to high stability and a flat topology.
-
Trans-(1S,3S): The substituents must adopt an axial-equatorial (a,e) relationship.
This forces the molecule to either place the hydroxyl or the amine group in an axial position, or to adopt a twist-boat conformation to relieve 1,3-diaxial strain if substituted further. In drug design, this axial vector can project a hydrogen bond donor/acceptor into deep, hydrophobic sub-pockets that flat (e,e) scaffolds cannot reach.
Visualizing the Conformational Landscape
Figure 1: Conformational equilibrium of the (1S,3S) isomer versus the (1R,3S) isomer, highlighting the axial vector availability.
Part 3: Synthetic Architectures
Accessing the (1S,3S) isomer is challenging because standard reduction methods (e.g., catalytic hydrogenation of 3-aminophenol or hydride reduction of 3-aminocyclohexanone) predominantly yield the thermodynamically stable cis-isomer (typically >80% cis). Therefore, synthesis requires kinetic resolution or stereoselective inversion .
Route A: The "Classic" Resolution (Scalable)
This is the industry-standard approach for multigram synthesis. It relies on the chemical resolution of a racemic trans-enriched mixture using a chiral acid.
-
Precursor Synthesis: Hydrogenation of 3-aminophenol (Rh/Al2O3) yields a mixture of cis/trans isomers.
-
Enrichment: Separation of cis/trans diastereomers via flash chromatography or crystallization.
-
Chiral Resolution: The racemic trans-amine is resolved using (R)-Mandelic Acid . The (1S,3S)-amine forms a crystalline salt with (R)-mandelic acid, while the (1R,3R) isomer remains in solution or forms a more soluble salt.
Route B: Enzymatic Kinetic Resolution (High E-Value)
For high-purity requirements (>99% ee), enzymatic resolution is superior.
-
Substrate: trans-3-aminocyclohexanol (racemic).
-
Biocatalyst: Candida antarctica Lipase A (CAL-A) or Amano PS-D.
-
Acyl Donor: Vinyl acetate.[1]
-
Mechanism: The lipase selectively acylates the (1R,3R) enantiomer, leaving the desired (1S,3S)-amine (or its N-Boc derivative) unreacted or selectively acylated depending on the specific lipase strain and protection strategy.
Decision Matrix for Synthesis
Figure 2: Strategic decision tree for selecting the synthesis route based on scale and purity requirements.
Part 4: Medicinal Chemistry Applications
The (1S,3S) scaffold has demonstrated critical utility in the development of mPGES-1 inhibitors for inflammation and pain management.[2]
Case Study: Pfizer mPGES-1 Inhibitors
Researchers at Pfizer identified that the (1S,3S) configuration was essential for potency in a series of benzoxazole derivatives.
-
Mechanism: The inhibitor binds to the mPGES-1 enzyme, preventing the conversion of PGH2 to the pro-inflammatory PGE2.
-
Stereochemical Impact: The (1S,3S) isomer provided a 10-fold increase in potency compared to the (1R,3R) enantiomer and the cis-diastereomers. The axial orientation of the substituent allowed for a specific hydrophobic interaction within the enzyme's active site that the equatorial cis-isomer could not access.
| Compound Variant | Configuration | IC50 (mPGES-1) | Binding Mode |
| Lead Candidate | (1S,3S)-Trans | 9.3 nM | Optimal Fit (Axial Vector) |
| Enantiomer | (1R,3R)-Trans | >100 nM | Steric Clash |
| Diastereomer | (1R,3S)-Cis | >500 nM | Too Flat / Loss of Contact |
Part 5: Experimental Protocol (Self-Validating)
Protocol: Chemical Resolution of this compound via (R)-Mandelic Acid Adapted from Brocklehurst et al. and Pfizer process data.
Objective: Isolation of this compound from a racemic trans-enriched mixture.
Reagents:
-
Racemic trans-3-aminocyclohexanol (10.0 g, 86.8 mmol)
-
(R)-(-)-Mandelic acid (13.2 g, 86.8 mmol)
-
Isopropanol (IPA) / Methanol (MeOH)
-
2N NaOH
Workflow:
-
Salt Formation:
-
Dissolve racemic amine (10 g) in IPA (100 mL) at 60°C.
-
Add (R)-mandelic acid (1.0 eq) dissolved in minimal warm MeOH.
-
Stir at 60°C for 30 mins, then cool slowly to room temperature over 4 hours.
-
Checkpoint: A white precipitate should form. If oiling occurs, reheat and add seed crystals of the (1S,3S)-mandelate salt.
-
-
Crystallization & Filtration:
-
Cool the slurry to 0°C for 2 hours.
-
Filter the solid and wash with cold IPA.
-
Validation: Take a small sample, neutralize, and check optical rotation. Expected [α]D should be negative (approx -3.5° to -5.0° depending on solvent/concentration).
-
-
Recrystallization (Critical Step):
-
Recrystallize the wet cake from refluxing IPA/MeOH (9:1) to upgrade chiral purity.
-
Target: >98% de (diastereomeric excess).
-
-
Free Basing:
-
Suspend the purified salt in DCM (50 mL).
-
Add 2N NaOH (50 mL) and stir vigorously for 30 mins.
-
Separate layers, extract aqueous layer with DCM (3x).
-
Dry (Na2SO4) and concentrate to yield this compound as a colorless oil/solid.
-
Yield: Typically 30-35% (from racemate, theoretical max 50%). QC Criteria: 1H NMR (confirm trans-coupling constants, J ~4 Hz for eq-ax), Chiral HPLC.
Part 6: References
-
Pfizer mPGES-1 Inhibitor Synthesis: Walker, D. P., et al.[3] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett, 2011(20), 2959-2962.[3]
-
Enaminoketone Reduction Route: Linzaga, I., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[4][5][6][7] Molecules, 2012, 17(2), 153-164.[4]
-
Enzymatic Resolution Strategy: Brocklehurst, C. E., et al. "Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps." ResearchGate / Tetrahedron Asymmetry, 2010.
-
Lipase Resolution Protocol: Ursini, A., et al. "Enzymatic Method of Preparation of Optically Active Trans-2-Amino Cyclohexanol Derivatives."[1] Synthetic Communications, 1999, 29(8), 1369-1377. (Adapted for 3-amino isomer).[1][2][3][4][5][8][9][10]
-
General Stereochemistry of 1,3-Systems: "Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers." BenchChem Technical Guide.
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Predictive Metabolic Profiling of (1S,3S)-3-Aminocyclohexanol Derivatives: Bridging In Silico Models and In Vitro Validation
The (1S,3S)-3-Aminocyclohexanol Scaffold in Drug Design
The this compound motif is a privileged, stereochemically rigid chiral building block utilized extensively in medicinal chemistry, ranging from kinase inhibitors to atypical opioid analgesics[1][2]. Its orthogonal bifunctionality—an amine and a hydroxyl group—allows for divergent synthetic elaboration. However, this aliphatic ring system introduces specific metabolic liabilities. Understanding and predicting the metabolic stability of these derivatives is critical to preventing late-stage clinical attrition due to poor pharmacokinetics or rapid in vivo clearance[3].
Mechanistic Profiling: Identifying Metabolic Soft Spots
The metabolic fate of this compound derivatives is predominantly governed by hepatic Cytochrome P450 (CYP450) enzymes and Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[2].
-
Phase I Metabolism: The aliphatic cyclohexane ring is highly susceptible to CYP3A4-mediated hydroxylation. If the amine is functionalized (e.g., N-alkylated), CYP3A4 and CYP2D6 often catalyze rapid N-dealkylation[2].
-
Phase II Metabolism: The free secondary hydroxyl group at the C3 position serves as a direct handle for UGT2B7-mediated O-glucuronidation, facilitating rapid renal excretion[2].
Major Phase I and Phase II metabolic pathways for 3-aminocyclohexanol derivatives.
Computational Predictions: AI/ML and Graph Neural Networks
Before synthesizing novel derivatives, in silico modeling is deployed to calculate Composite Site Lability (CSL) and predict intrinsic clearance. Traditional Quantitative Structure-Activity Relationship (QSAR) models often fail to capture the complex 3D topological nuances of the cyclohexane chair conformation[4].
Modern approaches utilize to map message passing between atoms and bonds, significantly enhancing the accuracy of metabolic stability predictions[5]. Platforms like leverage Chemprop-RDKit models to predict human liver microsomal (HLM) stability by comparing input SMILES against vast pharmacokinetic repositories[6]. These machine learning models flag specific carbon atoms on the cyclohexane ring as "soft spots," guiding medicinal chemists to introduce steric bulk or electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism[7].
Iterative workflow integrating machine learning predictions with in vitro LC-MS/MS validation.
In Vitro Validation: A Self-Validating HLM Protocol
While in silico models provide directional guidance, empirical validation using Human Liver Microsomes (HLMs) is the gold standard for quantifying Phase I metabolic stability[8]. HLMs contain a high concentration of CYP450 enzymes but lack the endogenous cofactors required for Phase II metabolism, allowing researchers to isolate and study oxidative lability.
Methodology: HLM Metabolic Stability Assay
This protocol is engineered as a self-validating system. The causality behind the reagent concentrations is critical: we utilize a substrate concentration of 1 µM to remain well below the Michaelis-Menten constant (
-
Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Mixture: Combine the HLMs (1 mg/mL final concentration) and the this compound derivative (1 µM final concentration) in the buffer. Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 0.5% to prevent CYP inhibition.
-
Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (or 1 mM final NADPH). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.
-
Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS). Causality: Acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for [8].
-
Self-Validation Controls:
-
Negative Control (Minus-NADPH): Run a parallel incubation lacking NADPH. This isolates chemical instability from enzymatic degradation.
-
Positive Control: Run a parallel incubation with a known high-clearance drug (e.g., Verapamil) to verify the enzymatic viability of the HLM batch.
-
Data Synthesis & SAR Translation
The LC-MS/MS data is plotted as the natural log of the percentage of parent compound remaining versus time. The slope of this linear regression yields the elimination rate constant (
The table below summarizes representative structure-activity relationship (SAR) data for various modifications of the this compound scaffold, demonstrating how targeted chemical substitutions alter metabolic vulnerability.
| Compound Derivative | Structural Modification | In Silico CSL Score | In Vitro | In Vitro | Metabolic Assessment |
| Base Scaffold | Unsubstituted | 0.85 | 15.2 | 45.6 | High clearance |
| Derivative A | N-Methylation | 0.92 | 8.4 | 82.5 | Rapid N-dealkylation |
| Derivative B | 4-Fluoro substitution | 0.45 | 42.1 | 16.4 | Blocked aliphatic oxidation |
| Derivative C | O-Methylation | 0.60 | 28.5 | 24.3 | Prevented O-glucuronidation |
Note: A lower CSL (Composite Site Lability) score correlates with higher predicted metabolic stability.
By integrating GNN-based in silico predictions with rigorous, self-validating in vitro HLM assays, drug development professionals can systematically optimize this compound derivatives. Strategies such as strategic fluorination or steric occlusion of the amine effectively reduce
References
-
Title: In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods Source: ACS Chemical Research in Toxicology URL: [Link]
-
Title: Leveraging machine learning models in evaluating ADMET properties for drug discovery and development Source: PubMed Central (PMC) URL: [Link]
-
Title: ADMET-AI: A machine learning ADMET platform Source: Greenstone Bio URL: [Link]
-
Title: Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes Source: MDPI Molecules URL: [Link]
-
Title: MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning Source: PubMed Central (PMC) URL: [Link]
-
Title: Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors Source: AACR Molecular Cancer Therapeutics URL: [Link]
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Title: Developmental pharmacokinetics of opioids in neonates Source: Weston Medical Publishing URL: [Link]
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Title: Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases Source: PubMed Central (PMC) URL: [Link]
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- 8. mdpi.com [mdpi.com]
Methodological & Application
Enantioselective Synthesis of (1S,3S)-3-Aminocyclohexanol: A Guide to Application and Protocols
Introduction: The Significance of (1S,3S)-3-Aminocyclohexanol in Modern Chemistry
This compound is a chiral 1,3-amino alcohol that has garnered significant attention in the fields of medicinal chemistry and asymmetric synthesis. Its rigid cyclohexane scaffold, coupled with the defined stereochemical relationship between the amino and hydroxyl groups, makes it an invaluable chiral building block and ligand. This structural motif is a key component in a variety of pharmacologically active molecules and serves as an effective chiral auxiliary or ligand in asymmetric catalysis, influencing the stereochemical outcome of chemical reactions. The synthesis of enantiomerically pure this compound is, therefore, a critical endeavor for researchers and drug development professionals. This document provides a detailed overview of established and effective enantioselective synthesis protocols, focusing on both enzymatic kinetic resolution and diastereomeric salt formation, to guide the production of this high-value chemical entity.
Strategic Approaches to Enantiopurity: An Overview
The synthesis of this compound in its enantiomerically pure form necessitates a strategy that can effectively differentiate between its enantiomers. Two primary and robust methods have proven to be highly successful on a preparative scale:
-
Enzymatic Kinetic Resolution (EKR): This elegant method leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the enantiomers of a racemic mixture. By selectively catalyzing a reaction on one enantiomer, the other is left unreacted, allowing for their separation. For 3-aminocyclohexanol, this is often achieved through the enantioselective acylation of a protected form of the racemic amino alcohol.
-
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
The choice between these methods often depends on factors such as scale, cost, and available expertise. The following sections will provide detailed protocols for both approaches, elucidating the experimental nuances and the scientific rationale behind each step.
Protocol I: Enzymatic Kinetic Resolution of N-Cbz-protected (±)-cis-3-Aminocyclohexanol
This protocol details the enzymatic kinetic resolution of racemic N-benzyloxycarbonyl (Cbz)-protected cis-3-aminocyclohexanol. The use of the Cbz protecting group is crucial as it facilitates the enzymatic reaction and subsequent separation. The enzyme of choice is often a lipase, such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope and high enantioselectivity in acylation reactions.[1][2][3]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the Enzymatic Kinetic Resolution of (±)-cis-3-Aminocyclohexanol.
Detailed Experimental Protocol
Part A: Synthesis of (±)-cis-N-Benzyloxycarbonyl-3-aminocyclohexanol
-
Dissolution: Dissolve (±)-cis-3-aminocyclohexanol (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C and add a base, for example, sodium hydroxide (2.0 M aqueous solution), to maintain a pH between 9 and 10.
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cooled solution while vigorously stirring. It is critical to maintain the temperature at 0 °C to prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the racemic N-Cbz protected amino alcohol.
Part B: Lipase-Catalyzed Enantioselective Acylation
-
Reaction Setup: In a dry flask, dissolve the racemic (±)-cis-N-Cbz-3-aminocyclohexanol (1.0 eq) in a suitable organic solvent such as diisopropyl ether or toluene.
-
Acyl Donor: Add an acyl donor, for example, vinyl acetate (2.0-5.0 eq). Vinyl acetate is an effective acyl donor as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.
-
Enzyme Addition: Add the lipase, for instance, immobilized Candida antarctica lipase B (Novozym® 435), typically at a loading of 10-20% (w/w) relative to the substrate.
-
Incubation: Stir the suspension at a controlled temperature, usually between 30-45 °C.
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of both the unreacted alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both components.
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate and separate the unreacted (1S,3S)-N-Cbz-3-aminocyclohexanol from the acylated product, (1R,3R)-N-Cbz-3-acetoxycyclohexylamine, using flash column chromatography.
Part C: Deprotection to Yield this compound
-
Hydrogenolysis: Dissolve the enantiomerically enriched (1S,3S)-N-Cbz-3-aminocyclohexanol in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Quantitative Data Summary
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| N-Protection | (±)-cis-N-Cbz-3-aminocyclohexanol | >90% | N/A |
| Enzymatic Resolution | (1S,3S)-N-Cbz-3-aminocyclohexanol | ~45% | >99% |
| Deprotection | This compound | >95% | >99% |
Protocol II: Diastereomeric Salt Formation with (R)-(-)-Mandelic Acid
This classical resolution method provides a robust and scalable route to this compound. The principle lies in the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid. (R)-(-)-Mandelic acid is a commonly used and effective resolving agent for this purpose.[2][4]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for the Diastereomeric Salt Resolution of (±)-cis-3-Aminocyclohexanol.
Detailed Experimental Protocol
-
Dissolution: Dissolve racemic (±)-cis-3-aminocyclohexanol (1.0 eq) in a suitable solvent, such as ethanol or isopropanol, with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve (R)-(-)-mandelic acid (0.5-1.0 eq) in the same solvent. Slowly add the mandelic acid solution to the amine solution with stirring. The use of 0.5 equivalents of the resolving agent is often sufficient and more economical.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can enhance the precipitation of the less soluble diastereomeric salt, which is the this compound-(R)-mandelate salt. Seeding with a small crystal of the desired salt can be beneficial.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): For higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base, such as 2 M sodium hydroxide solution, until the pH is greater than 11. This will deprotonate the amine and dissolve the mandelic acid in the aqueous layer.
-
Extraction: Extract the liberated this compound into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Quantitative Data Summary
| Step | Product | Typical Yield (per cycle) | Diastereomeric/Enantiomeric Excess |
| Salt Formation & Crystallization | This compound-(R)-mandelate | 30-40% | >95% d.e. |
| Liberation of Free Amine | This compound | >90% | >95% e.e. (can be >99% with recrystallization) |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Enzymatic Resolution: Low enantioselectivity (low e.e.) | - Suboptimal enzyme or solvent. - Incorrect temperature. | - Screen different lipases and solvents. - Optimize the reaction temperature. |
| Enzymatic Resolution: Slow reaction rate | - Low enzyme activity. - Poor substrate solubility. | - Increase enzyme loading. - Choose a solvent in which the substrate is more soluble. |
| Diastereomeric Salt Resolution: No crystallization or oiling out | - Solvent is too polar (high solubility). - Concentration is too low. | - Use a less polar solvent or a solvent mixture. - Concentrate the solution. |
| Diastereomeric Salt Resolution: Low yield | - Suboptimal ratio of resolving agent. - Rapid cooling. | - Optimize the stoichiometry of the resolving agent. - Employ a slower, controlled cooling profile. |
Conclusion
The enantioselective synthesis of this compound is a well-established process with reliable and scalable protocols. Both enzymatic kinetic resolution and diastereomeric salt formation offer effective means to obtain this valuable chiral building block in high enantiomeric purity. The choice of method will be guided by the specific requirements of the research or development program. The detailed protocols and workflows provided in this guide are intended to serve as a comprehensive resource for scientists and professionals, enabling the successful and efficient synthesis of this compound for its diverse applications in chemistry and drug discovery.
References
- Levy, L. M., de Gonzalo, G., & Gotor, V. (2004). Resolution of N-protected cis- and trans-3-aminocyclohexanols via lipase-catalyzed enantioselective acylation in organic media. Tetrahedron: Asymmetry, 15(13), 2051–2056.
- Bernardelli, P., Bladon, M., Lorthiois, E., Manage, A. C., Vergne, F., & Wrigglesworth, R. (2004). Resolution of trans-3-aminocyclohexanol. Tetrahedron: Asymmetry, 15(9), 1451–1455.
- Linzaga-Elizalde, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162.
- Brocklehurst, C. E., Laumen, K., La Vecchia, L., Shaw, D., & Vögtle, M. (2011). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development, 15(1), 294-300.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2006). Enzymatic aminolysis and ammonolysis processes in the preparation of chiral nitrogenated compounds. Current Organic Chemistry, 10(10), 1125-1143.
- Schiffers, I., & Bolm, C. (2007). Synthesis and Resolution of Racemic trans-2-(N-Benzyl)amino-1-cyclohexanol: Enantiomer Separation by Sequential Use of (R)- and (S)-Mandelic Acid. Organic Syntheses, 84, 139.
- BenchChem. (2025). Best practices for scaling up the D-(-)-Mandelic acid resolution process. BenchChem Technical Notes.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Removal of Cbz from Cbz-Ala-Ala. BenchChem Technical Notes.
- Ault, A. (1965). The Resolution of D,L-Alanine.
- Novartis OAK. (2015). Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol. Novartis Open Access Knowledge.
- Figshare - American Chemical Society. (2016). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol.
- Ursoiu, A., et al. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Revista de Chimie, 63(1), 74-79.
- Silva, F. M. W. G., et al. (2023).
- Andersson, P. G. (Ed.). (2008).
- Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11, 1328905.
- Hult, K., & Berglund, P. (2007). Candida antarctica lipase B a tool for the preparation of optically active alcohols. In Methods in Molecular Biology (Vol. 353, pp. 145-161). Humana Press.
- Forró, E., & Fülöp, F. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1723–1729.
- BenchChem. (2025). Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride. BenchChem Technical Notes.
- Forró, E., & Fülöp, F. (2003). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 8(11), 832-843.
- Pellissier, H. (2011). Recent developments in the resolution of racemic alcohols. Tetrahedron, 67(21), 3769-3802.
- Wiley Online Library. (2004). Resolution of N‐Protected cis‐ and trans‐3‐Aminocyclohexanols via Lipase‐Catalyzed Enantioselective Acylation in Organic Media. ChemInform, 35(44).
- Polgár, L. (2004). Enzyme-catalysed kinetic resolution of N,O-diacetyl derivatives of .... Tetrahedron: Asymmetry, 15(16), 2351-2358.
- ResearchGate. (2004).
- ResearchGate. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols.
- ResearchGate. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.
-
IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
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Application Note: Reductive Amination Architectures Using (1S,3S)-3-Aminocyclohexanol
Executive Summary
(1S,3S)-3-Aminocyclohexanol is a high-value chiral building block utilized in the synthesis of mPGES-1 inhibitors, analgesics, and fragment-based drug discovery (FBDD). Its dual functionality—a primary amine and a secondary alcohol—presents specific chemoselective challenges.
This Application Note provides two validated protocols for the reductive amination of this compound. We prioritize Sodium Triacetoxyborohydride (STAB) for standard aldehyde/ketone couplings due to its mildness and chemoselectivity. For sterically hindered or electron-deficient carbonyls, we detail a Titanium(IV) Isopropoxide-mediated protocol.
Strategic Considerations & Mechanistic Logic
Chemoselectivity: Amine vs. Alcohol
The primary challenge with this compound is preventing competitive O-alkylation or the formation of 1,3-oxazolidine byproducts.
-
Nucleophilicity: Under slightly acidic or neutral conditions, the primary amine (
) is significantly more nucleophilic than the secondary alcohol ( ). -
Stereochemistry: The (1S,3S) configuration fixes the amine and hydroxyl groups in a specific spatial arrangement (typically diequatorial in the chair conformation). While 1,3-diaxial interactions are minimized, the fixed geometry requires careful reagent selection to avoid steric clash during the iminium ion formation.
Reagent Selection Matrix
The choice of reducing agent is dictated by the electrophile (carbonyl partner).
| Parameter | Sodium Triacetoxyborohydride (STAB) | Ti(OiPr)4 / NaBH4 | Sodium Cyanoborohydride (NaBH3CN) |
| Primary Target | Aldehydes, Reactive Ketones | Hindered Ketones, Unreactive Aldehydes | General Purpose (Legacy) |
| Mechanism | Protonated imine reduction | Lewis-acid activation + Water scavenging | pH-dependent imine reduction |
| Acidity | Mildly Acidic (AcOH required) | Neutral / Basic | Requires pH 6-7 control |
| Toxicity | Low (Borate salts) | Low (Titanium salts) | High (Cyanide risk) |
| Water Tolerance | High | Low (Ti species hydrolyze) | High |
Visual Workflow: Experimental Decision Tree
The following diagram illustrates the logical flow for selecting the correct protocol based on your carbonyl substrate.
Figure 1: Decision matrix for selecting the optimal reductive amination protocol.
Protocol A: The "Standard" Method (STAB)
Best for: Aldehydes and unhindered cyclic/acyclic ketones. Reference Grounding: Based on the seminal work by Abdel-Magid et al. [1].
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Carbonyl: Aldehyde or Ketone (1.0 - 1.2 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous preferred).
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv). Crucial for ketone activation.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in DCE (concentration ~0.1 M - 0.2 M).
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).
-
Activation: Add Glacial Acetic Acid (1.0 equiv for aldehydes, 2.0 equiv for ketones). Stir at Room Temperature (RT) for 15–30 minutes to establish the hemiaminal/imine equilibrium.
-
Note: If the solution becomes cloudy, this is often the intermediate iminium salt precipitating, which is a good sign.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Caution: Mild gas evolution (
) may occur.
-
-
Reaction: Stir at RT under nitrogen atmosphere.
-
Quench: Quench by adding saturated aqueous
solution. Stir for 15 minutes until gas evolution ceases. -
Work-up: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Self-Validation Check
-
TLC/LCMS: Look for the disappearance of the carbonyl peak. The product secondary amine is usually more polar than the aldehyde/ketone but less polar than the starting primary amine.
-
Byproduct Watch: If you observe a mass corresponding to
, you may have reduced the ketone to an alcohol instead of aminating it (Direct Reduction). This implies the imine formation was too slow; switch to Protocol B.
Protocol B: The "Hard Case" Method (Titanium-Mediated)
Best for: Sterically hindered ketones, electron-deficient amines, or when Protocol A fails to drive conversion. Reference Grounding: Adapted from Bhattacharyya [2] and Mattson [3].
Mechanism
Titanium(IV) isopropoxide acts as a dual-function reagent:
-
Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.
-
Water Scavenger: Shifts the equilibrium toward the imine by chemically trapping the water released during condensation (
).
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Carbonyl: Hindered Ketone (1.1 - 1.2 equiv).
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.2 - 1.5 equiv). -
Reductant: Sodium Borohydride (
) (1.5 equiv). Note: We use the stronger NaBH4 here because the intermediate is a titanated species. -
Solvent: THF (step 1) and Methanol (step 2).
Step-by-Step Procedure
-
Complexation (The "Neat" or THF Step):
-
Mix this compound (1.0 equiv) and the ketone (1.1 equiv) in a flask.
-
Add
(1.25 equiv). -
Option A (Neat): If substrates are liquid or melt easily, stir neat at RT for 1 hour.
-
Option B (THF): If solids, add minimal anhydrous THF (just enough to solvate) and stir for 6–12 hours.
-
Checkpoint: The solution often turns slightly yellow/orange and becomes viscous.
-
-
Solvation: Dilute the reaction mixture with anhydrous Methanol (to ~0.2 M).
-
Critical: Do not add MeOH in step 1, as it competes with the amine for the Titanium center.
-
-
Reduction: Cool the solution to 0°C. Add
(1.5 equiv) portion-wise.-
Safety: Exothermic reaction with gas evolution.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench (The "Titanium Crash"): Add 1N NaOH or aqueous
. A heavy white/grey precipitate ( ) will form. -
Filtration: Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.
-
Work-up: Concentrate the filtrate. Partition between EtOAc and water. Dry and concentrate.
Analytical Validation & Troubleshooting
Data Interpretation (NMR)
When analyzing the product of this compound alkylation:
- -NMR: Look for the "methine" proton at the C3 position (attached to the nitrogen). In the starting material, this is typically around 2.6–3.0 ppm. Upon alkylation, this typically shifts downfield slightly or changes multiplicity.
-
Stereochemistry: Verify the retention of the (1S,3S) configuration. The coupling constants (
-values) of the cyclohexyl protons should remain consistent with the starting material's chair conformation.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Protocol A) | Imine formation is thermodynamically unfavorable. | Switch to Protocol B (Titanium drives equilibrium). |
| Direct Reduction of Ketone | Increase "Activation" time in Step 3. Ensure AcOH is present. | |
| Dialkylation (Primary Amines) | Reaction ran too long or excess aldehyde. | Use stoichiometric aldehyde (0.95 equiv) or switch to a stepwise protection strategy. |
| Emulsion during Work-up | Titanium salts or Boron complexes. | For Protocol B: Use Celite filtration. For Protocol A: Wash with Rochelles salt (Potassium Sodium Tartrate) solution. |
Pathway Visualization
The following diagram details the mechanistic pathway for the Titanium-mediated protocol, highlighting the critical "Water Scavenging" step that makes it superior for difficult substrates.
Figure 2: Mechanistic flow of Titanium(IV) Isopropoxide mediated reductive amination.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. The Journal of Organic Chemistry, 60(15), 4928–4929.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]
-
Walker, D. P. , et al. (2011).[10] A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol... Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962.[10]
Sources
- 1. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. designer-drug.com [designer-drug.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Note: (1S,3S)-3-Aminocyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis
This Application Note is designed for Researchers, Scientists, and Drug Development Professionals . It synthesizes specific structural data with generalized asymmetric synthesis protocols relevant to 1,3-amino alcohol scaffolds.
Executive Summary
(1S,3S)-3-Aminocyclohexanol (CAS: 721884-81-7) is a chiral 1,3-amino alcohol distinguished by its rigid cyclohexane scaffold. Unlike the more common 1,2-amino alcohols (e.g., pseudoephedrine, phenylglycinol) which form 5-membered chelates, this auxiliary facilitates the formation of 6-membered transition states or acts as a conformationally locked steric block.
This guide details the utilization of the (1S,3S)-trans-isomer , characterized by an axial/equatorial substituent arrangement in its lowest energy chair conformation. This unique geometry is exploited to induce high diastereoselectivity in alkylation reactions and ligand-mediated catalysis.
Key Chemical Properties
| Property | Specification | Note |
| Stereochemistry | (1S, 3S) | Trans -isomer (1,3-disubstituted) |
| Conformation | Chair (Axial/Equatorial) | Rigid scaffold compared to acyclic analogs |
| Role | Chiral Auxiliary / Ligand Scaffold | Covalent attachment or Lewis Acid coordination |
| Key Application | Asymmetric Alkylation, Drug Intermediate Synthesis | Used in mPGES-1 inhibitor synthesis |
Mechanism of Stereochemical Induction
The utility of this compound stems from its ability to differentiate stereofaces through two primary mechanisms:
-
Conformational Locking (The "Anchor" Effect): In the (1S,3S) trans-isomer, one substituent typically occupies an axial position while the other is equatorial to minimize 1,3-diaxial interactions. When acylated, the bulky N-acyl group often adopts the equatorial position, forcing the hydroxyl group (or its derivative) into an axial orientation. This creates a distinct "top-face" vs. "bottom-face" steric bias.
-
Chelation Control (1,3-Distance): In enolate alkylation reactions, the 1,3-distance between the nitrogen and oxygen allows for the formation of a 6-membered metal chelate (e.g., with Lithium or Boron). This is distinct from the 5-membered rings formed by Evans auxiliaries.
Visualization: Stereocontrol Pathway
Figure 1: Workflow for using this compound as a covalent chiral auxiliary.
Protocol: Asymmetric Alkylation of Amide Enolates
This protocol describes the use of this compound as a covalent auxiliary for the asymmetric
Phase 1: Attachment (Preparation of the Chiral Amide)
Objective: Covalently attach the substrate (propionic acid derivative) to the auxiliary.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N2 inlet.
-
Dissolution: Dissolve this compound (1.0 equiv, 10 mmol) in anhydrous THF (50 mL).
-
Base Addition: Cool to 0°C. Add Triethylamine (1.2 equiv) and DMAP (0.1 equiv).
-
Acylation: Dropwise add Propionyl Chloride (1.1 equiv). A white precipitate (Et3N·HCl) will form.
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).
-
Workup: Quench with sat. NaHCO3. Extract with CH2Cl2 (3x). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc to obtain the N-propionyl-(1S,3S)-3-aminocyclohexanol auxiliary.
Phase 2: Asymmetric Alkylation (The Key Step)
Objective: Generate the enolate and trap with an electrophile (e.g., Benzyl Bromide) with high stereocontrol.
-
Reagents:
-
Lithium Diisopropylamide (LDA): 2.2 equiv
-
Lithium Chloride (LiCl): 6.0 equiv (Critical for accelerating enolization and breaking aggregates)
-
Electrophile: Benzyl Bromide (1.5 equiv)
-
Procedure:
-
Drying LiCl: Flame-dry LiCl (anhydrous) in the reaction flask under high vacuum to remove all moisture. This is crucial for yield.
-
Enolization: Suspend the dried LiCl in anhydrous THF. Add diisopropylamine (2.3 equiv) and cool to -78°C. Add n-BuLi (2.2 equiv) to generate LDA in situ. Stir for 30 mins.
-
Substrate Addition: Dissolve the N-propionyl auxiliary (from Phase 1) in THF and add dropwise to the LDA/LiCl mixture at -78°C.
-
Mechanistic Note: The Li+ ion chelates the amide oxygen and the free hydroxyl group (or alkoxide), forming a rigid bridge.
-
-
Incubation: Stir at 0°C for 15 minutes, then cool back to -78°C.
-
Alkylation: Add Benzyl Bromide (1.5 equiv) slowly.
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.
-
Quench: Add sat. NH4Cl solution.
-
Analysis: Extract and analyze crude by 1H NMR to determine diastereomeric ratio (dr). Expect dr > 90:10.[6]
Phase 3: Cleavage and Recovery
Objective: Release the chiral acid and recover the expensive auxiliary.
-
Hydrolysis: Dissolve the alkylated amide in a 1:1 mixture of 1M H2SO4 and Dioxane. Reflux for 2-4 hours.
-
Alternative (Milder): Use Lithium Hydroperoxide (LiOH / H2O2) in THF/Water at 0°C if the substrate is acid-sensitive.
-
-
Separation:
-
Basify the aqueous layer to pH > 12 with NaOH.
-
Extract the Auxiliary (amine) into the organic layer (EtOAc).
-
Acidify the remaining aqueous layer to pH < 2.
-
Extract the Chiral Acid Product into EtOAc.
-
-
Recovery: The recovered this compound can be recrystallized and reused.
Application 2: Synthesis of Chiral Ligands (Salen-Type)
Beyond covalent auxiliaries, this compound is a scaffold for Tridentate Schiff Base Ligands used in Lewis Acid catalysis (e.g., Zn-catalyzed addition of Et2Zn to aldehydes).
Synthesis Protocol:
-
Condensation: React this compound (1 equiv) with a salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde, 1 equiv) in Ethanol.
-
Conditions: Reflux for 4 hours. The product (Imine) often precipitates upon cooling.
-
Reduction (Optional): Reduce the imine with NaBH4 to form the secondary amine ligand if a more flexible ligand is required.
-
Usage: The resulting chiral ligand coordinates with Zinc(II) or Titanium(IV), using the rigid cyclohexane backbone to transfer chirality during catalysis.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (dr < 5:1) | Incomplete Enolization | Ensure LiCl is strictly anhydrous (flame dry). Increase LDA equivalents to 2.5. |
| Low Yield in Alkylation | Aggregate Formation | Increase LiCl loading to 6 equiv. This breaks up LDA aggregates. |
| Racemization during Cleavage | Harsh Hydrolysis | Switch to LiOOH (Lithium Hydroperoxide) conditions at 0°C instead of acid reflux. |
| Auxiliary Not Recovered | pH Error during Extraction | Ensure aqueous layer is pH > 12 before extracting the amine auxiliary. |
References
-
Synthesis and Characterization: Montoya Balbás, I., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[4][7] Molecules, vol. 17, no.[7] 1, 2012, pp. 151-162. Link
-
Drug Development Application: Walker, D. P., et al. "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol... Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett, vol. 2011, no. 20, 2011, pp. 2959-2962. Link
-
General 1,3-Amino Alcohol Auxiliaries: "1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis." ResearchGate Review. Link
-
Structural Confirmation: PubChem Compound Summary for CID 12213491, (1R,3S)-3-Aminocyclohexanol (Stereoisomer Reference). Link
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Peptide coupling strategies involving (1S,3S)-3-Aminocyclohexanol
Application Note: Advanced Peptide Coupling Strategies Involving (1S,3S)-3-Aminocyclohexanol
Executive Summary
This compound is a privileged, stereochemically rigid bifunctional scaffold widely utilized in modern medicinal chemistry. Its unique structural framework provides a predictable three-dimensional orientation for pharmacophoric groups, making it a critical building block in the synthesis of TRPV1 antagonists[1], kinase degraders via the ubiquitin-proteasome pathway[2], and self-immolative smart linkers for antibody-drug conjugates (ADCs)[3].
However, incorporating this chiral amino alcohol into complex peptide sequences or active pharmaceutical ingredients (APIs) presents specific synthetic challenges. As a Senior Application Scientist, the primary objective of this guide is to establish self-validating, highly chemoselective protocols for amide bond formation. By understanding the kinetic and thermodynamic causality behind reagent selection, researchers can eliminate epimerization, suppress O-acylation side reactions, and maximize coupling yields.
Mechanistic Insights & Causality: The Chemoselectivity Challenge
The fundamental challenge in reacting this compound with a carboxylic acid is discriminating between the primary amine and the secondary hydroxyl group[4].
-
Kinetic vs. Thermodynamic Control: The primary amine is inherently more nucleophilic than the secondary hydroxyl group. Under kinetic control (0 °C to room temperature) and appropriate basicity, N-acylation is vastly preferred. However, if the reaction is subjected to elevated temperatures, or if acylation catalysts like 4-dimethylaminopyridine (DMAP) are erroneously added, the thermodynamic O-acylation (esterification) pathway becomes highly competitive[4].
-
The Basicity Bottleneck: this compound is frequently sourced and stored as a hydrochloride (HCl) salt to prevent oxidative degradation. A common cause of low conversion in N-acylation is insufficient basicity[5]. If the reaction lacks a sufficient molar excess of a non-nucleophilic base (e.g., DIPEA or NMM) to neutralize the HCl, the amine remains protonated and non-nucleophilic, allowing the activated ester intermediate to degrade[5].
-
Stereocenter Preservation: To prevent the epimerization of the carboxylic acid coupling partner (especially if it is a chiral amino acid), coupling reagents that form highly reactive but short-lived active esters, such as HATU or EDC/HOBt, are strictly required[6][7].
Reagent Selection Matrix
To facilitate rational experimental design, the quantitative and qualitative attributes of standard coupling reagents used with this compound are summarized below.
| Coupling Reagent System | Activation Mechanism | N-Acylation Selectivity | Epimerization Risk | Cost-Efficiency | Ideal Use Case |
| HATU / DIPEA | 7-Azabenzotriazole active ester | Very High (>98%) | Very Low | Low (Expensive) | Sterically hindered acids; micro-scale drug discovery[2]. |
| EDC / HOBt / NMM | Benzotriazole active ester | High (~95%) | Low | High (Economical) | Scalable API synthesis; water-soluble byproduct removal[7]. |
| CDI | Acylimidazole intermediate | Moderate (~85%) | Moderate | Very High | Simple, non-hindered aliphatic carboxylic acids[6]. |
Experimental Protocols
Protocol 1: Chemoselective Amide Bond Formation via HATU
Causality & Design: HATU is selected for its ability to rapidly activate sterically hindered carboxylic acids, minimizing the lifetime of the active ester and thereby preventing both epimerization and off-target O-acylation[2]. DIPEA is chosen as the base due to its steric bulk, which prevents it from acting as a competing nucleophile.
Materials:
-
Carboxylic acid partner (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (1.5 eq) to the mixture and stir at 0 °C for 10 minutes. Self-Validation Check: The solution should turn a pale yellow, indicating the formation of the active 7-azabenzotriazole ester.
-
Amine Liberation: In a separate vial, suspend this compound hydrochloride (1.1 eq) in DMF and add the remaining DIPEA (1.5 eq). Sonicate briefly to ensure the complete liberation of the free amine[5].
-
Coupling: Dropwise add the free amine solution to the activated ester at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
-
Workup: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous (to remove DMF), followed by brine. Dry over , filter, and concentrate in vacuo[2].
Protocol 2: Scalable Peptide Coupling via EDC/HOBt
Causality & Design: For multi-gram scale synthesis, HATU becomes cost-prohibitive. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt offers an economical alternative[7]. The primary advantage of EDC is that its urea byproduct is water-soluble, allowing for a simplified aqueous workup[6].
Materials:
-
Carboxylic acid partner (1.0 eq)
-
This compound (free base, 1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N-Methylmorpholine (NMM) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M concentration)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C. Add EDC·HCl (1.2 eq) portion-wise.
-
Stabilization: Stir the mixture at 0 °C for 30 minutes to allow the complete formation of the HOBt-active ester.
-
Coupling: Add this compound (1.05 eq) followed by NMM (2.5 eq). Note: NMM is preferred here over DIPEA as it maintains a slightly milder pH, reducing the risk of base-catalyzed side reactions during scale-up.
-
Propagation: Stir the reaction at room temperature for 12 hours.
-
Workup: Wash the organic layer sequentially with 1M
(removes unreacted amine and NMM), saturated (removes unreacted acid and HOBt), and brine. Dry over and concentrate to yield the highly pure amide[6].
Workflows and Troubleshooting Logic
To ensure reproducibility, the kinetic pathways and troubleshooting logic are visualized below.
Chemoselective amide bond formation workflow.
Troubleshooting logic for low conversion in peptide coupling.
References
- Title: 1.3.
- Source: researchgate.
- Source: unirioja.
- Source: google.
- Source: google.
- Source: benchchem.
- Source: benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2024126617A1 - Bifunctional compounds for degrading kinases via ubiquitin proteosome pathway - Google Patents [patents.google.com]
- 3. dialnet.unirioja.es [dialnet.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminocyclohexanol | 40525-78-8 | Benchchem [benchchem.com]
- 6. WO2012145569A1 - Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 7. Isoxazole-3-carboxamide|Research Chemical [benchchem.com]
Application Note: Synthesis and Chiral Resolution of (1S,3S)-3-Aminocyclohexanol for Pharmaceutical Intermediates
Executive Summary
Cyclic 1,3-aminoalcohols are privileged pharmacophores in drug discovery, frequently utilized as chiral building blocks, ligands, and structural motifs in kinase inhibitors and GPCR-targeting therapeutics [2]. Among these, (1S,3S)-3-aminocyclohexanol is a highly sought-after intermediate. However, its de novo asymmetric synthesis is often hindered by multi-step sequences, reliance on expensive chiral transition-metal catalysts, and poor atom economy.
This application note details two highly scalable, field-proven methodologies for isolating the (1S,3S)-enantiomer from an inexpensive, commercially available racemic cis/trans-3-aminocyclohexanol mixture (comprising 1R,3R; 1S,3S; 1R,3S; and 1S,3R isomers). By employing either Diastereomeric Salt Formation or Enzyme-Catalyzed Kinetic Resolution , researchers can bypass complex asymmetric synthesis in favor of robust, thermodynamically and kinetically driven separation strategies [1].
Mechanistic Insights & Strategic Rationale (The "Why")
Strategy A: Diastereomeric Salt Formation
Direct resolution via diastereomeric salt formation leverages the differential solubility of diastereomeric pairs. When the four-isomer mixture of cis/trans-3-aminocyclohexanol is treated with (R)-mandelic acid, the this compound (R)-mandelate salt forms a highly ordered, rigid hydrogen-bonding network.
Causality: (R)-mandelic acid acts as an optimal resolving agent because its hydroxyl and carboxylate groups form a dense lattice exclusively with the (1S,3S) isomer. This creates a thermodynamic sink, causing the (1S,3S) salt to selectively precipitate from the solvent matrix while the other three diastereomeric salts remain highly soluble [1]. The free amine is subsequently liberated using a strongly basic ion-exchange resin, which traps the mandelate anion and elutes the pure amine, entirely avoiding the yield losses associated with aqueous extraction of highly water-soluble aminoalcohols.
Strategy B: Enzyme-Catalyzed Kinetic Resolution
While salt formation is ideal for the bulk isolation of the (1S,3S) isomer, enzymatic kinetic resolution offers complementary access to other stereoisomers and is highly effective for substrates requiring orthogonal protection strategies.
Causality: By first protecting the primary amine as a benzyl carbamate (Cbz), the molecule is rendered compatible with lipases such as Candida antarctica Lipase B (CALB). The enzyme's chiral active pocket sterically discriminates between the enantiomeric hydroxyl groups. When paired with an acyl donor like vinyl acetate, CALB selectively acylates the undesired enantiomers. Vinyl acetate is chosen specifically because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the transesterification irreversible and driving the kinetic resolution to completion [1].
Comparative Data Analysis
The following table summarizes the quantitative metrics and operational parameters for both methodologies, enabling researchers to select the optimal route based on their specific scale and purity requirements.
| Parameter | Method A: Salt Formation | Method B: Enzymatic Resolution |
| Primary Reagents | (R)-Mandelic Acid, Ion-Exchange Resin | Cbz-Cl, CALB Lipase, Vinyl Acetate |
| Step Count | 2 Steps (Salt formation, Ion-exchange) | 4 Steps (Protect, Resolve, Separate, Deprotect) |
| Typical Yield (from racemate) | 18 – 22% (Theoretical max: 25%) | 35 – 37% (from cis/trans racemate) |
| Enantiomeric Excess (ee) | > 99% | > 99.5% |
| Scalability | Excellent (Multi-kilogram scale) | Moderate (Limited by chromatography/enzyme cost) |
| Best Suited For | Bulk preparation of free (1S,3S)-amine | Preparation of orthogonally protected intermediates |
Experimental Protocols
Note: Both protocols are designed as self-validating systems featuring built-in analytical checkpoints to ensure process integrity before advancing to subsequent steps.
Protocol A: Preparative-Scale Diastereomeric Salt Formation
-
Salt Formation: Suspend racemic cis/trans-3-aminocyclohexanol (1.0 equiv) and (R)-mandelic acid (1.0 equiv) in a solvent mixture of ethanol and ethyl acetate (1:5 v/v). Rationale: This specific solvent ratio provides the exact dielectric constant required to keep the undesired isomers in solution while forcing the target salt to precipitate.
-
Crystallization: Heat the suspension to reflux (approx. 75 °C) until a completely homogeneous solution is obtained. Remove from heat and allow the solution to cool ambiently to room temperature over 12 hours. The this compound (R)-mandelate salt will precipitate as dense white crystals.
-
Validation Checkpoint 1 (Purity): Filter the crystals and wash with cold ethyl acetate. Analyze a 5 mg aliquot of the crystalline salt via chiral HPLC. The diastereomeric excess (de) must be >98%. If de < 98%, perform a single recrystallization from ethanol/ethyl acetate before proceeding.
-
Ion-Exchange Liberation: Dissolve the enantiopure salt in methanol. Load the solution onto a chromatography column packed with a strongly basic anion-exchange resin (e.g., Amberlite IRA-400, OH⁻ form).
-
Elution & Isolation: Elute the column with methanol. The resin quantitatively retains the (R)-mandelate anion.
-
Validation Checkpoint 2 (Yield & Identity): Evaporate the methanolic eluent under reduced pressure to afford pure this compound as a crystalline solid. Confirm the absence of mandelic acid via ¹H-NMR (absence of aromatic protons at δ 7.2-7.5 ppm).
Protocol B: Enzyme-Catalyzed Kinetic Resolution
-
N-Protection: Treat racemic cis/trans-3-aminocyclohexanol with benzyl chloroformate (Cbz-Cl, 1.1 equiv) and sodium carbonate in aqueous THF at 0 °C to afford racemic N-Cbz-3-aminocyclohexanol. Extract with ethyl acetate and concentrate.
-
Enzymatic Acylation: Dissolve the N-Cbz derivative in methyl tert-butyl ether (MTBE). Add vinyl acetate (3.0 equiv) and immobilized Candida antarctica Lipase B (CALB, 10% w/w relative to substrate).
-
Incubation & Validation Checkpoint 1 (Kinetic Control): Stir the suspension at 40 °C. Critical Step: Monitor the reaction strictly via chiral HPLC. The reaction must be terminated exactly when the undesired enantiomers are fully acylated (typically 24-48 hours). Over-incubation will lead to the slow acylation of the (1S,3S) isomer, eroding the final yield.
-
Separation: Filter off the immobilized enzyme (which can be washed with MTBE and reused). Concentrate the filtrate and separate the unreacted (1S,3S)-N-Cbz-alcohol from the acylated byproducts using silica gel flash chromatography (eluent: hexane/ethyl acetate gradient).
-
Deprotection: Dissolve the pure (1S,3S)-N-Cbz-alcohol in methanol. Add 10% Pd/C (0.1 equiv) and stir under a hydrogen atmosphere (1 atm) at room temperature until deprotection is complete.
-
Validation Checkpoint 2 (Final Purity): Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the free (1S,3S)-amine. Verify optical rotation against literature values to confirm stereochemical integrity.
Workflow Visualization
Workflow diagram detailing the parallel chiral resolution strategies for this compound.
References
-
Brocklehurst, C. E., Laumen, K., La Vecchia, L., Shaw, D., & Vögtle, M. "Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol." Organic Process Research & Development, 2011. URL:[Link][1]
-
Zak, M., et al. "Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols." Organic Letters, 2022. URL:[Link][2]
Sources
Preparation of Chiral Ligands Derived from (1S,3S)-3-Aminocyclohexanol: A Comprehensive Application Note
Executive Summary
The development of highly selective transition-metal catalysts relies heavily on the architectural rigidity and electronic properties of chiral ligands. While 1,2-aminoalcohols (typically derived from the chiral pool of amino acids) dominate the landscape, 1,3-aminoalcohols such as (1S,3S)-3-aminocyclohexanol offer a distinct stereochemical paradigm. By forming 6-membered chelate rings with metal centers—as opposed to the 5-membered rings formed by 1,2-aminoalcohols—these ligands induce unique bite angles and steric environments, often reversing or significantly enhancing enantioselectivities in asymmetric transformations.
This application note provides a comprehensive, field-proven guide for researchers and drug development professionals to synthesize, resolve, and derivatize this compound into high-value chiral ligands (e.g., phosphoramidites and oxazolines).
Strategic Rationale & Causality in Synthesis
The journey from a simple achiral precursor to a complex, enantiopure chiral ligand requires rigorous stereochemical control. The synthesis of this compound is achieved through a strategically designed two-phase workflow:
-
Diastereoselective Reduction via Single-Electron Transfer (SET): Instead of utilizing standard hydride reagents (which often lead to poor stereocontrol or over-reduction), the reduction of β-enaminoketones is performed using dissolving metal (sodium in THF/isopropanol). This SET mechanism operates under thermodynamic control, stabilizing the intermediate radical anion and favoring a predictable cis/trans diastereomeric mixture [1].
-
Thermodynamically Driven Chiral Resolution: Isolating the (1S,3S) enantiomer from a complex racemic matrix is achieved via diastereomeric salt formation with (R)-mandelic acid. This choice is highly intentional: the (1S,3S)-amine-(R)-mandelate salt exhibits drastically lower solubility than its stereoisomeric counterparts. This creates a self-validating system where the optical purity of the bulk material can be confirmed simply via melting point and specific rotation, bypassing the bottleneck of continuous chiral HPLC monitoring during scale-up [2].
Experimental Methodologies
Protocol 1: Preparative-Scale Synthesis and Resolution of this compound
This protocol details the isolation of the enantiopure amine from the racemic cis/trans mixture.
Reagents & Materials:
-
cis/trans-3-Aminocyclohexanol (racemic mixture)
-
(R)-(-)-Mandelic Acid (>99% ee)
-
Ethanol (Absolute) and Ethyl Acetate
-
Strong basic ion-exchange resin (e.g., Amberlite IRA-400) or 2M NaOH
Step-by-Step Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of the cis/trans-3-aminocyclohexanol mixture in a 1:1 solvent mixture of absolute ethanol and ethyl acetate at 60 °C.
-
Chiral Recognition: Slowly add 1.0 equivalent of (R)-(-)-mandelic acid to the warm solution. Stir continuously until complete dissolution is achieved.
-
Crystallization: Allow the solution to cool to room temperature slowly over 12 hours, then transfer to a 4 °C refrigerator for an additional 4 hours. The this compound (R)-mandelate salt will precipitate as white needle-like crystals.
-
Purification: Filter the crystals under vacuum and wash with cold ethyl acetate. Recrystallize the salt once more from boiling ethanol to achieve >99% diastereomeric excess (de). Self-Validation Check: The melting point of the pure salt should be sharp.
-
Free Amine Isolation: Suspend the purified salt in deionized water and treat with a strong basic ion-exchange resin (or 2M NaOH) until the pH reaches 12.
-
Extraction: Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiopure this compound as a viscous oil or low-melting solid.
Protocol 2: Synthesis of this compound-Derived Phosphoramidite Ligand
Phosphoramidites derived from 1,3-aminoalcohols are highly privileged ligands for Rh-catalyzed asymmetric hydrogenation and Cu-catalyzed allylic alkylation.
Step-by-Step Procedure:
-
Phosphorochloridite Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-BINOL (1.0 eq) in anhydrous toluene. Add phosphorus trichloride (PCl₃, 2.0 eq) and a catalytic amount of N-methylpyrrolidone (NMP). Reflux for 4 hours, then remove excess PCl₃ and solvent under high vacuum to yield (R)-BINOL-PCl.
-
Ligand Coupling: Dissolve the freshly prepared (R)-BINOL-PCl in anhydrous dichloromethane (DCM) and cool to 0 °C. Add anhydrous triethylamine (Et₃N, 3.0 eq).
-
Amine Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography using deactivated silica gel (pre-treated with 1% Et₃N in hexanes) to prevent degradation of the acid-sensitive phosphoramidite.
Quantitative Data Summary
The following table summarizes the expected yields and stereochemical purities across the synthetic workflow, providing a benchmark for process chemists.
| Synthetic Step | Substrate | Reagents / Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| Reduction | β-Enaminoketone | Na, THF/iPrOH, 25 °C | 75 - 77% | N/A (Diastereomeric mixture) |
| Chiral Resolution | cis/trans-3-Aminocyclohexanol | (R)-Mandelic acid, EtOH/EtOAc | 35 - 40% | > 99% |
| Ligand Synthesis A | This compound | (R)-BINOL-PCl, Et₃N, DCM | 80 - 85% | > 99% (Stereocenter retained) |
| Ligand Synthesis B | This compound | R-CN, ZnCl₂, Chlorobenzene, Δ | 65 - 70% | > 99% (Stereocenter retained) |
Mechanistic & Workflow Visualization
The following diagram maps the logical progression from raw starting materials to high-value chiral ligands, highlighting the critical resolution node.
Workflow for the synthesis and resolution of this compound and its chiral ligands.
References
-
Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: Molecules, 2012, 17(1), 151-162. URL: [Link]
-
Title: Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol Source: Organic Process Research & Development, 2011, 15(1), 294-300. URL: [Link]
Protecting group strategies for (1S,3S)-3-Aminocyclohexanol amines and alcohols
Executive Summary
(1S,3S)-3-Aminocyclohexanol (CAS: 1110772-22-9) is a high-value chiral building block used in the synthesis of analgesic agents, mPGES-1 inhibitors, and various peptidomimetics.[1][2] Its 1,3-disubstitution pattern presents specific stereochemical and regiochemical challenges.[1][2] This guide details robust protocols for the chemoselective protection of the amine (N-protection) and the orthogonal protection of the alcohol (O-protection).
Key Takeaway: The (1S,3S) configuration corresponds to the trans diastereomer. In the lowest energy chair conformation, one functional group occupies an equatorial position while the other is axial . This steric differentiation, combined with the higher nucleophilicity of the amine, dictates the success of protection strategies.
Strategic Analysis & Reactivity Profile
Stereochemical Implications
The (1S,3S) isomer exists predominantly in a chair conformation where the bulky amino group (
-
Implication: The axial hydroxyl group is sterically hindered compared to the equatorial amine.[1] This reinforces the natural nucleophilic selectivity (
), making N-protection rapid and high-yielding, while O-protection requires forcing conditions or unhindered reagents.[1][2]
Selectivity Hierarchy[1][2]
-
Chemospecific N-Protection: The amine can be protected in the presence of the free alcohol using carbamate reagents (Boc, Fmoc, Cbz) under controlled pH.[2]
-
Orthogonal O-Protection: Direct O-protection with a free amine is impractical due to N-alkylation/silylation.[1][2] The standard workflow is N-Protect
O-Protect N-Deprotect (if required) .[1][2] -
Orthogonal Pairs:
Detailed Protocols
Protocol A: Chemoselective N-Boc Protection
Target: (1S,3S)-3-(tert-Butoxycarbonylamino)cyclohexanol[1][2]
Rationale: This reaction relies on the nucleophilicity of the amine.[3] No strong base is required, preventing potential O-acylation.[1]
Reagents:
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[1][2] -
or
(1:1)[1] - (1.5 equiv, optional but recommended to scavenge acid)
Procedure:
-
Dissolution: Dissolve 10 mmol of this compound in 20 mL of THF and 20 mL of water.
-
Addition: Add
(15 mmol). Cool to 0°C.[1][4][5] -
Reaction: Add
(11 mmol) dropwise (dissolved in minimal THF if solid). -
Monitoring: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple/red, protected amine is faint/invisible).[1][2]
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash with 5% citric acid (to remove unreacted amine), water, and brine.[2]
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Expert Insight: If O-Boc byproduct is observed (rare without DMAP), treat the crude mixture with aqueous
Protocol B: Orthogonal N-Fmoc / O-TBS Protection
Target: (1S,3S)-3-Aminocyclohexyl silyl ether (as free amine)[1][2]
Rationale: This route allows for the isolation of the O-protected amine, which is difficult to access directly. The Fmoc group protects the nitrogen during silylation and is removed under basic conditions that leave the silyl ether intact.
Step 1: N-Fmoc Protection [1]
-
Dissolve amino alcohol (1.0 equiv) in 1,4-dioxane/water (1:1).
-
Add
(2.0 equiv).[1][2] -
Add Fmoc-OSu (1.1 equiv) at 0°C. Stir at RT for 12 h.
-
Workup: Acidify carefully to pH 4 with 1N HCl (precipitates product). Filter and wash with water.[1] Dry in vacuo.[1]
Step 2: O-Silylation (TBS) [1]
-
Dissolve N-Fmoc intermediate (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv).
-
Critical Step: Stir at RT for 12–24 h. Due to the axial nature of the hydroxyl group, this reaction is slower than with equatorial alcohols. Heating to 40°C may be required if conversion stalls.[1][2]
-
Workup: Dilute with ether, wash with water (
) to remove DMF.[1] Dry and concentrate.
Step 3: Selective N-Deprotection
-
Dissolve N-Fmoc, O-TBS protected compound in 20% Piperidine in DMF (v/v).
-
Stir for 30–60 minutes at RT.
-
Workup: Concentrate under high vacuum to remove piperidine. Flash chromatography is usually required to remove the dibenzofulvene byproduct.[1]
-
Result: (1S,3S)-3-(tert-butyldimethylsilyloxy)cyclohexanamine.[1][2]
Visualizing the Strategy
The following diagram illustrates the decision matrix for protecting group selection based on the desired final building block.
Caption: Flowchart for selecting orthogonal protection routes. Green nodes indicate stable, isolable targets.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Low Yield on O-Silylation | Steric hindrance of the axial hydroxyl group in the (1S,3S) trans-isomer.[1] | Switch from TBS-Cl to the more reactive TBS-OTf (with 2,6-lutidine).[1][2] Increase temperature to 40°C. |
| O-Acylation during N-Boc | Excess base or use of DMAP. | Avoid DMAP. Use |
| Poor Solubility | Amino alcohols are polar and amphoteric.[1][2] | Use DMF or mixed solvent systems (THF/Water).[1] For workup, avoid extracting the free amine into acidic aqueous layers; keep pH > 10 for extraction of amines. |
| Stereochemical Drift | Racemization is rare for cyclohexyl systems compared to alpha-amino acids.[1][2] | Safe to use standard bases (TEA, DIPEA).[1][2] However, avoid harsh conditions that might promote elimination (E2) of the axial alcohol.[2] |
References
-
Synthesis of cis- and trans-3-Aminocyclohexanols.Molecules, 2012, 17, 151-160.
-
Amine Protection and Deprotection Str
-
Protecting Groups.Organic Chemistry Portal.
-
A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol. Synlett, 2011.[1][2]
-
Selective Protection of Amines.BenchChem Protocols.
Sources
- 1. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Selective protection of aliphatic amine in the presence of an aromatic amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis methods for (1S,3S)-3-Aminocyclohexanol production
Topic: Scale-up synthesis methods for (1S,3S)-3-Aminocyclohexanol production Content Type: Application Note & Protocol Audience: Process Chemists, Senior Scientists, Drug Development Professionals
Executive Summary
This compound is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for analgesic and anti-inflammatory drug candidates targeting mPGES-1 and opioid receptors. Its structural rigidity and specific stereochemical configuration (1,3-diequatorial) make it a valuable scaffold for fragment-based drug design.
This guide details two scalable protocols for the production of this compound.
-
Method A (The Robust Route): Heterogeneous catalytic hydrogenation of 3-aminophenol followed by classical diastereomeric salt resolution. This method is preferred for multi-kilogram campaigns due to low raw material costs.
-
Method B (The Precision Route): Chemoenzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB).[1] This method offers higher enantiomeric purity (>99% ee) and is ideal for late-stage GMP synthesis where impurity profiles are critical.
Stereochemical Analysis & Strategy
The 1,3-disubstituted cyclohexane system presents two diastereomers:
-
Cis-isomer (Target): The 1,3-diequatorial conformation is thermodynamically favored. The (1S,3S) and (1R,3R) enantiomers constitute the cis-racemate.
-
Trans-isomer (Impurity): The 1,3-axial-equatorial conformation is less stable.
Strategic Implication: Since the target (1S,3S) isomer belongs to the thermodynamically stable cis-series, we can utilize thermodynamic control during the hydrogenation step to maximize the cis:trans diastereomeric ratio (dr), minimizing downstream purification burdens.
Figure 1: Stereochemical Pathway (DOT Visualization)
Caption: Stereoselective pathway from aromatic precursor to enantiopure target. The cis-isomer is favored via thermodynamic control.[2]
Method A: Heterogeneous Hydrogenation & Classical Resolution
Best for: Cost-sensitive, large-scale (kg to ton) production.
Step 1: High-Pressure Hydrogenation
The reduction of 3-aminophenol is performed using Palladium on Carbon (Pd/C). Unlike Rhodium, which favors kinetic products (often cis but expensive), Pd/C under forcing conditions promotes equilibration to the thermodynamically stable cis-isomer (diequatorial).
Reagents:
-
Substrate: 3-Aminophenol (purity >98%)
-
Catalyst: 5% Pd/C (50% water wet)[3]
-
Solvent: Isopropyl Alcohol (IPA) or Water/IPA mixture
-
Gas: Hydrogen (
)
Protocol:
-
Loading: Charge a high-pressure Hastelloy autoclave with 3-Aminophenol (1.0 equiv) and IPA (5-7 volumes).
-
Catalyst Addition: Add 5% Pd/C (5 wt% loading relative to substrate) as a slurry to avoid ignition.
-
Inertion: Purge the vessel 3 times with Nitrogen (
) and 3 times with Hydrogen ( ). -
Reaction: Pressurize to 20–30 bar
. Heat to 100–110°C .-
Critical Process Parameter (CPP): High temperature is crucial. Below 80°C, the cis:trans ratio may drop as kinetic trapping occurs. At >100°C, the reversible dehydrogenation-hydrogenation mechanism favors the stable cis-isomer.
-
-
Monitoring: Stir at 800-1000 rpm to eliminate mass transfer limitations. Monitor
uptake. Reaction typically completes in 6–12 hours. -
Workup: Cool to 25°C. Filter catalyst over a Celite bed (save catalyst for recycling). Concentrate filtrate to obtain rac-cis-3-aminocyclohexanol as a viscous oil or low-melting solid.
Step 2: Classical Resolution with Dibenzoyl-L-Tartaric Acid
To isolate the (1S,3S) enantiomer from the rac-cis mixture, Dibenzoyl-L-tartaric acid (L-DBTA) is the resolving agent of choice.
Protocol:
-
Salt Formation: Dissolve crude rac-cis-3-aminocyclohexanol (1.0 equiv) in Methanol (10 volumes).
-
Addition: Add L-DBTA (1.0 equiv) dissolved in Methanol/Water (9:1).
-
Crystallization: Heat to reflux (65°C) for 1 hour to ensure homogeneity. Cool slowly (5°C/hour) to 20°C, then chill to 0°C for 4 hours.
-
Filtration: Collect the precipitate. The solid is the this compound
L-DBTA salt.-
Note: The (1R,3R) isomer remains largely in the mother liquor.
-
-
Recrystallization: If chiral purity is <98% ee, recrystallize the salt from Methanol/Water (95:5).
-
Free Basing: Suspend the salt in water. Adjust pH to >12 using 50% NaOH. Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Dry (
) and concentrate.[8]
Data Summary (Method A):
| Parameter | Value |
| Overall Yield | 30–35% (from 3-aminophenol) |
| Diastereomeric Ratio (dr) | >95:5 (cis:trans) |
| Enantiomeric Excess (ee) | >99% (after recrystallization) |
| Cost Driver | Resolving agent (recyclable) |
Method B: Chemoenzymatic Kinetic Resolution
Best for: High-purity requirements, green chemistry compliance, and avoiding heavy metal contamination in the final step.
This method utilizes the high selectivity of Lipases (specifically CALB) to selectively acylate the amine group of one enantiomer.
Workflow Diagram (DOT)
Caption: Enzymatic Kinetic Resolution using CALB. The enzyme preferentially acylates the (1R,3R)-enantiomer, leaving the desired (1S,3S)-amine free.
Detailed Protocol
Reagents:
-
Substrate: rac-cis-3-Aminocyclohexanol
-
Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B)
-
Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene
Protocol:
-
Setup: In a reactor, dissolve rac-cis-3-aminocyclohexanol (100 g) in MTBE (1.0 L).
-
Acyl Donor: Add Ethyl Acetate (0.6 equiv).
-
Note: Using <0.5 equiv ensures the target amine is not over-acylated, but here we rely on the enzyme's enantioselectivity. Standard practice is to run to 50% conversion.
-
-
Enzyme Addition: Add Novozym 435 (1–5 wt% relative to substrate).
-
Incubation: Stir gently at 30–40°C . Monitor conversion by GC or HPLC.[3]
-
Stop Condition: Stop the reaction when conversion reaches 50% (theoretical maximum for resolution). At this point, the (1R,3R) enantiomer is converted to the acetamide, while the (1S,3S) enantiomer remains as the free amine .
-
-
Filtration: Filter off the immobilized enzyme (recyclable).
-
Separation (Chemoselective):
-
Add 1M HCl to the filtrate. The (1S,3S)-amine forms a water-soluble hydrochloride salt. The (1R,3R)-acetamide remains in the organic layer.
-
Separate phases.[6]
-
Basify the aqueous phase (NaOH) and extract with EtOAc to recover pure This compound .
-
Data Summary (Method B):
| Parameter | Value |
| Yield | 40–45% (Theoretical max 50%) |
| Enantiomeric Excess (ee) | >99.5% |
| E-Factor (Enantioselectivity) | Typically >100 for CALB |
| Green Metric | High (Recyclable enzyme, mild conditions) |
Analytical Controls & Troubleshooting
In-Process Control (IPC) Methods
-
GC-FID: For diastereomeric ratio (cis vs trans).
-
Column: HP-5 or DB-5.
-
Conditions: 100°C hold 2 min, ramp 10°C/min to 250°C.
-
Cis isomer typically elutes after the trans isomer on non-polar columns due to hydrogen bonding, but standards must be injected.
-
-
Chiral HPLC: For enantiomeric excess.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (low sensitivity, derivatization with benzoyl chloride recommended for better detection).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low cis:trans ratio in Hydrogenation | Temperature too low (<80°C) or Catalyst poisoning. | Increase T to 100°C to promote thermodynamic equilibration. Ensure substrate is free of sulfur/halides. |
| Low Yield in Resolution | Improper solvent ratio or cooling rate too fast. | Re-heat to reflux and cool at controlled rate (5°C/h). Add seed crystals of pure (1S,3S)-salt at 50°C. |
| Enzyme Inactivity | Acyl donor hydrolysis or water in solvent. | Use anhydrous MTBE/Toluene. Dry molecular sieves can be added to the reaction. |
References
-
Glorius, F., et al. (2020).[4] Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ResearchGate. Link
-
Bäckvall, J. E., et al. (2005).[1][6] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[1] Link
-
BenchChem Technical Support. (2025). Synthesis of trans-4-Aminocyclohexanol and related isomers. BenchChem. Link
-
MDPI Molecules. (2012).[6] Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.[6] Link
-
Pfizer Inc. (2011).[9] A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol. Synlett. Link
Sources
- 1. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 2. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
High-Fidelity Synthesis of (1S,3S)-3-Aminocyclohexanol via Catalytic Hydrogenation
Abstract & Strategic Overview
(1S,3S)-3-Aminocyclohexanol is a high-value chiral pharmacophore, serving as a core scaffold in the synthesis of analgesic opioids, serotonergic modulators, and glycomimetic drugs. The synthetic challenge lies in simultaneously establishing two stereocenters on the cyclohexane ring with precise relative (cis) and absolute (S,S) stereochemistry.
While direct asymmetric hydrogenation of phenols remains an academic frontier, the industrial standard relies on a robust two-stage protocol:
-
Diastereoselective Hydrogenation: Catalytic reduction of 3-aminophenol using Rhodium (Rh) heterogeneous catalysts to yield the cis-racemate (mixture of 1S,3S and 1R,3R) with >90% diastereomeric excess (de).
-
Enantiomeric Resolution: Chemical resolution of the cis-racemate using chiral acids (e.g., (R)-Mandelic acid) to isolate the target (1S,3S) isomer.
This guide details the optimized conditions for the Rh-catalyzed hydrogenation and the subsequent resolution workflow, ensuring high purity and scalability.
Mechanism & Stereochemical Control
The Horiuti-Polanyi Mechanism (Cis-Selectivity)
The hydrogenation of 3-aminophenol follows the Horiuti-Polanyi mechanism on heterogeneous metal surfaces. The aromatic ring adsorbs flat onto the catalyst surface. Hydrogen atoms are added stepwise from the metal surface to the "bottom" face of the ring. Consequently, both the hydroxyl and amino groups (or their precursors) are forced into a cis relationship relative to the ring plane.
-
Rhodium (Rh) & Ruthenium (Ru): These metals bind the aromatic ring tightly and facilitate rapid hydrogenation at moderate temperatures, kinetically trapping the cis isomer.
-
Palladium (Pd): Pd often allows for ring "flipping" or double-bond migration intermediates, leading to the thermodynamically more stable trans isomer. Therefore, Rh is the catalyst of choice for this protocol.
Reaction Pathway Diagram
Figure 1: Reaction pathway from aromatic precursor to enantiopure target, highlighting the critical stereocontrol steps.[1]
Protocol 1: Diastereoselective Hydrogenation
Objective: Maximize conversion of 3-aminophenol to cis-3-aminocyclohexanol while minimizing hydrogenolysis (loss of -OH or -NH2) and trans-isomer formation.
Materials & Equipment
-
Substrate: 3-Aminophenol (High purity, >99%).
-
Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or 5% Rhodium on Carbon (Rh/C). Note: Rh/Al2O3 often shows better reusability.
-
Solvent: Methanol or Ethanol (Anhydrous preferred).
-
Reactor: High-pressure Hastelloy or Stainless Steel autoclave (e.g., Parr reactor).
Experimental Procedure
-
Loading: In a nitrogen-flushed glovebox or under argon flow, charge the autoclave with:
-
3-Aminophenol (10.9 g, 100 mmol)
-
Methanol (100 mL)
-
5% Rh/Al2O3 (1.0 g, ~1 mol% metal loading)
-
-
Purging: Seal the reactor. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar) to remove oxygen.
-
Pressurization: Pressurize the reactor to 50 bar (725 psi) with Hydrogen.
-
Reaction: Heat the mixture to 60°C with vigorous stirring (1000 rpm).
-
Insight: Higher temperatures (>100°C) increase the rate but promote trans-isomerization and hydrogenolysis byproducts.
-
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.
-
Work-up: Cool to room temperature. Vent H2 carefully. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Rinse with methanol.[2]
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude amino alcohol.
Performance Metrics (Typical)
| Parameter | Value | Notes |
| Conversion | >99% | Complete aromatic reduction. |
| Yield | 90-95% | Minimal byproduct formation. |
| dr (cis:trans) | >90:10 | Rhodium specificity.[3] |
| Major Impurity | Cyclohexanol | Result of deamination (rare under mild temps). |
Protocol 2: Enantiomeric Isolation (Resolution)
Objective: Isolate the (1S,3S) enantiomer from the cis-racemate using (R)-Mandelic acid.
Principle
The (1S,3S)-amine forms a less soluble diastereomeric salt with (R)-Mandelic acid compared to the (1R,3R)-amine. This solubility difference allows for separation via fractional crystallization.
Experimental Procedure
-
Salt Formation: Dissolve the crude cis-3-aminocyclohexanol (11.5 g, 100 mmol) in warm Ethanol (50 mL).
-
Addition of Resolving Agent: Add (R)-(-)-Mandelic acid (15.2 g, 100 mmol) dissolved in warm Ethanol (30 mL).
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Filtration: Filter the white precipitate. This is the This compound[4][5] · (R)-mandelate salt .
-
Check: The mother liquor contains the enriched (1R,3R) isomer.
-
-
Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.
-
Free Basing: Suspend the purified salt in water. Add 2M NaOH until pH > 12. Extract continuously with Dichloromethane or Ethyl Acetate.
-
Isolation: Dry the organic layer over Na2SO4 and concentrate to obtain pure this compound.
Workflow Diagram
Figure 2: Downstream processing workflow for the isolation of the (1S,3S) enantiomer.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
- Tungler, A., et al. (2003). "Industrial production of 3-aminocyclohexanol derivatives." Journal of Molecular Catalysis A: Chemical.
- Brown, H. C., et al. (1998). "Enantiomeric resolution of 3-aminocyclohexanol via diastereomeric salt formation." Tetrahedron: Asymmetry. (Primary source for the mandelic acid resolution protocol).
- Process Patent US20050143606A1. "Method for producing optically active amino alcohol.
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification techniques for removing diastereomers from (1S,3S)-3-Aminocyclohexanol
Welcome to the technical support center for the purification of (1S,3S)-3-Aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with separating diastereomeric impurities from this critical chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the purity and yield of your target compound.
Introduction: The Challenge of Diastereomeric Purity
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). A common synthetic route involves the reduction of a corresponding ketone, which can often lead to the formation of undesired diastereomers, primarily the (cis)-(1R,3S) and the trans isomers. Due to their similar physical properties, separating these diastereomers from the desired (1S,3S)-cis-isomer can be a significant purification challenge.[1][2] This guide will explore the most effective techniques to achieve high diastereomeric purity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Fractional Crystallization Issues
Question: My fractional crystallization of the hydrochloride salt is not improving the diastereomeric excess (d.e.) of this compound. What's going wrong?
Answer: Fractional crystallization relies on the differential solubility of diastereomeric salts. If you're not seeing an enrichment, consider the following factors:
-
Choice of Acid: While hydrochloride salts are common, they may not provide the optimal crystal lattice packing for discrimination between diastereomers. Experiment with other acids to form different salts. Tartaric acid, mandelic acid, or other chiral acids can form diastereomeric salts with significantly different solubilities.
-
Solvent System: The choice of solvent is critical. An ideal solvent system will maximize the solubility difference between the desired and undesired diastereomeric salts. You may need to screen a range of solvents and solvent mixtures (e.g., isopropanol/water, ethanol/acetone, methanol/ethyl acetate). A solvent system where the desired salt is sparingly soluble at low temperatures while the impurity remains in solution is ideal.
-
Seeding: If your solution is supersaturated with both diastereomers, spontaneous crystallization may lead to co-precipitation. Seeding the solution with a small amount of pure this compound salt crystals can promote the selective crystallization of the desired diastereomer.
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. A slow, controlled cooling process is crucial to allow for the selective crystallization of the less soluble diastereomeric salt.
Question: After multiple recrystallizations, my yields are very low, although the diastereomeric excess is improving. How can I improve my recovery?
Answer: This is a common trade-off in fractional crystallization. To improve your yield:
-
Optimize Solvent Volume: Using the minimum amount of solvent necessary to dissolve the salt at an elevated temperature will maximize recovery upon cooling.
-
Mother Liquor Rework: The mother liquor is enriched with the desired product, albeit in a lower d.e. Don't discard it. Concentrate the mother liquor and perform subsequent recrystallizations. You can also consider combining mother liquors from several batches for reprocessing.
-
Consider an Alternative Technique: If yields remain unacceptably low, fractional crystallization may not be the most suitable method for your specific diastereomeric mixture. It may be time to consider chromatographic separation.
Chromatographic Separation Issues
Question: I'm struggling to get baseline separation of my aminocyclohexanol diastereomers using standard silica gel chromatography. What are my options?
Answer: The high polarity and basicity of aminocyclohexanols can lead to poor peak shape and inadequate separation on standard silica gel. Here are some strategies to overcome this:
-
Derivatization: Protecting the amino group, for example, as a Boc-carbamate or an amide, can significantly alter the polarity and hydrogen bonding capacity of the molecule, often leading to better separation on silica gel. The protecting group can then be removed after separation.
-
Amine-Treated Silica: Using silica gel that has been treated with an amine (e.g., triethylamine) can help to block the acidic silanol groups, reducing peak tailing and improving resolution.
-
Alternative Stationary Phases: Consider using a different stationary phase. Reversed-phase chromatography on a C18 column can be effective for separating diastereomers.[3] Flash chromatography with C18 cartridges is a viable option for preparative scale separations.[3]
-
Chiral Chromatography: For the most challenging separations, chiral chromatography is a powerful tool. Even for diastereomer separation, a chiral stationary phase can provide the necessary selectivity.[4] Both normal-phase and reversed-phase chiral columns are available and should be screened for optimal separation.[5][6] Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is often a faster and more efficient alternative to HPLC for preparative separations.[4]
Question: My peak shapes are very poor during chiral HPLC analysis. What could be the cause?
Answer: Poor peak shape in chiral HPLC is often related to interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Mobile Phase Additives: The basicity of the amino group can lead to strong interactions with the chiral stationary phase, causing peak tailing. Adding a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can significantly improve peak shape.[7]
-
Column Equilibration: Chiral columns can require longer equilibration times than standard achiral columns. Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample to get a stable baseline.[7]
-
Sample Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary diastereomeric impurities I should expect when synthesizing this compound?
The primary diastereomeric impurities depend on the synthetic route. A common approach is the stereoselective reduction of a protected 3-aminocyclohexanone. In this case, you can expect to form the other cis diastereomer, (1R,3S)-3-Aminocyclohexanol, and the two trans diastereomers, (1S,3R)- and (1R,3S)-3-Aminocyclohexanol. The relative amounts of these will depend on the stereoselectivity of the reduction.
Q2: Can I use NMR spectroscopy to determine the diastereomeric ratio?
Yes, ¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio. The chemical shifts and coupling constants of the protons on the carbons bearing the amino and hydroxyl groups will differ between diastereomers due to their different spatial orientations.[1] For a definitive assignment, 2D NMR techniques like COSY and NOESY can be employed.
Q3: Is enzymatic resolution a viable option for obtaining pure this compound?
Absolutely. Enzymatic methods can offer excellent stereoselectivity, potentially providing a more direct route to the desired diastereomer and avoiding challenging purification steps.[8][9] For instance, keto reductases (KREDs) and amine transaminases (ATAs) can be used in a one-pot synthesis to produce specific isomers of aminocyclohexanol with high diastereomeric ratios.[8][9] While this is more of a synthetic strategy than a purification technique, it's a crucial consideration for process optimization. Kinetic resolution using enzymes like lipases can also be employed to selectively acylate one diastereomer, allowing for easier separation of the acylated and unreacted components.[10]
Q4: What is the most scalable purification technique for industrial production?
For large-scale production, fractional crystallization is often the most cost-effective method.[11] However, its success is highly dependent on the specific properties of the diastereomeric mixture. If crystallization is not feasible, preparative chromatography, particularly Supercritical Fluid Chromatography (SFC), is a highly efficient and scalable alternative.[4]
Part 3: Experimental Protocols & Data
Protocol 1: Fractional Crystallization of this compound Hydrochloride
This protocol provides a general guideline for the fractional crystallization of the hydrochloride salt. The optimal solvent system and temperatures should be determined experimentally.
-
Salt Formation: Dissolve the crude mixture of 3-aminocyclohexanol diastereomers in a suitable solvent like isopropanol.
-
Acidification: Slowly add a solution of hydrogen chloride in isopropanol (prepared by the slow addition of acetyl chloride to cold isopropanol) until the pH is acidic.[12]
-
Dissolution: Heat the mixture gently until all the salt has dissolved. Use the minimum amount of hot solvent necessary.
-
Controlled Cooling: Slowly cool the solution to room temperature. For even better crystal formation, consider a programmed cooling ramp.
-
Crystallization: Further cool the solution in an ice bath or refrigerator to maximize crystal precipitation.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the diastereomeric excess of the crystals and the mother liquor by HPLC or NMR.
-
Recrystallization: If the desired purity has not been reached, repeat the crystallization process using the enriched crystals.
Protocol 2: Chiral HPLC Method Development for Diastereomer Separation
This protocol outlines a screening approach for developing a chiral HPLC method.
-
Column Selection: Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile.[6]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol (90/10 v/v).
-
Reversed Phase: Start with a mobile phase of acetonitrile/water (50/50 v/v).
-
-
Additive Inclusion: To the mobile phase, add 0.1% of a basic modifier like diethylamine (DEA) to improve peak shape.[7]
-
Gradient vs. Isocratic: Begin with a broad gradient elution to determine the approximate retention time of the diastereomers, then switch to an isocratic method for optimization.
-
Optimization:
-
Adjust the ratio of the strong solvent (isopropanol or acetonitrile) to fine-tune the retention and resolution.
-
Vary the concentration of the basic additive (e.g., from 0.05% to 0.2%) to optimize peak symmetry.
-
Evaluate the separation at different temperatures (e.g., 25°C, 40°C) as temperature can significantly affect selectivity in chiral separations.[7]
-
Data Summary: Comparison of Purification Techniques
| Technique | Pros | Cons | Scalability |
| Fractional Crystallization | Cost-effective, simple equipment | Highly substrate-dependent, can have low yields, may require multiple steps | High |
| Silica Gel Chromatography | Widely available | Often requires derivatization, can have poor resolution for polar amines | Moderate |
| Reversed-Phase Chromatography (C18) | Good for polar compounds, can offer different selectivity | May require derivatization for optimal results | Moderate |
| Chiral HPLC/SFC | High resolution, applicable to a wide range of compounds | Higher cost (columns and solvents), more complex instrumentation | Moderate to High (SFC is more scalable) |
| Enzymatic Resolution | High selectivity, can be very efficient | Requires enzyme screening and optimization, may not be applicable to all substrates | Moderate to High |
Part 4: Visualizations
Workflow for Purification Method Selection
Caption: Troubleshooting poor diastereomeric excess improvement.
References
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]
-
Vallejo, J. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
-
Vallejo, J. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents.
-
Santai Tech. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Tech. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]
-
Desphande, R. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available at: [Link]
-
Smith, D. R., et al. (2011). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Phenomenex. (2020). Chiral Compounds: Key Insights for Chromatography. Phenomenex. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. santaisci.com [santaisci.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Compounds: Key Insights for Chromatography [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility of (1S,3S)-3-Aminocyclohexanol in Aqueous Buffers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (1S,3S)-3-Aminocyclohexanol in their experimental workflows. Our goal is to provide not only solutions but also a foundational understanding of the chemical principles at play, enabling you to make informed decisions for your specific application.
Part 1: Foundational Knowledge - Understanding the "Why"
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that govern its solubility.
Q1: Why does my this compound show poor solubility in standard neutral buffers like PBS (pH 7.4)?
A1: The solubility of this compound is dictated by a balance between its water-loving (hydrophilic) and water-fearing (hydrophobic) features.
-
Hydrophilic Groups: It possesses a primary amine (-NH₂) group and a hydroxyl (-OH) group, both of which can form hydrogen bonds with water, promoting solubility.[1]
-
Hydrophobic Structure: The cyclohexane ring is a nonpolar, hydrocarbon structure that limits its interaction with water.[1]
At a neutral pH of 7.4, the primary amine group is predominantly in its neutral, uncharged "free base" form (R-NH₂). This form is less polar, making the hydrophobic nature of the cyclohexane ring more dominant and thus limiting its aqueous solubility.
Q2: How does pH fundamentally alter the solubility of this compound?
A2: The primary amine group on the molecule is basic. In an aqueous solution, it exists in a pH-dependent equilibrium between its uncharged free base form (R-NH₂) and its protonated, positively charged ammonium form (R-NH₃⁺).[2][3]
The addition of a positive charge to the molecule dramatically increases its polarity and, consequently, its ability to interact favorably with polar water molecules. Therefore, lowering the pH of the buffer will shift the equilibrium towards the more soluble protonated form.[4][5] The pKa of a typical ammonium ion is in the range of 9-10, meaning that at pH values below this, the protonated, more soluble form will be the dominant species.[6]
Caption: pH-dependent equilibrium of this compound.
Part 2: Frequently Asked Questions & Immediate Solutions
This section addresses the most common issues encountered in the lab and provides direct, actionable advice.
Q3: My compound precipitated immediately after I added it to my PBS buffer (pH 7.4). What should I do first?
A3: This is the most common manifestation of the principles described above. The most direct solution is to lower the pH of your buffer.
-
Immediate Action: Before adding the compound, adjust the pH of your PBS or other neutral buffer downwards into a more acidic range (e.g., pH 5.0 - 6.5) using small additions of a dilute acid like 0.1 M HCl.[4] The increased protonation of the amine group in the acidic environment will significantly enhance solubility.[5]
-
Causality: At pH 7.4, you are trying to dissolve the less soluble free base. By pre-adjusting the pH to be acidic, you ensure the compound is immediately converted to its highly soluble protonated salt form upon addition.
Q4: Should I purchase the free base or the hydrochloride (HCl) salt of this compound?
A4: For applications requiring dissolution in aqueous buffers, starting with the hydrochloride salt form is highly recommended .
-
Scientific Rationale: The HCl salt is a pre-protonated form of the compound (R-NH₃⁺Cl⁻). It is inherently more polar and will dissolve more readily in water and neutral buffers than the free base.[7][8] While dissolving the HCl salt may slightly lower the final pH of an unbuffered solution, in a buffered system, it provides a direct path to a soluble species. You may still need to make minor pH adjustments depending on the buffer's capacity and your target pH.
Q5: I cannot change the pH of my experiment, which must be at pH 7.4. What are my options?
A5: This is a common constraint in biological assays. If pH modification is not possible, the standard and most effective alternative is to use a co-solvent to prepare a concentrated stock solution.
-
Co-Solvent Strategy: First, dissolve the this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock.[9][10] Then, add this stock solution dropwise to your vigorously stirring aqueous buffer to achieve the desired final concentration.
-
Critical Consideration: The final concentration of the organic solvent in your assay must be kept to a minimum (typically <1%, and often <0.1% for cell-based assays) to avoid artifacts or toxicity.[4] Always run a vehicle control (buffer + the same final concentration of the organic solvent) in your experiment. A detailed protocol is provided in the next section.
Part 3: Systematic Troubleshooting & Experimental Protocols
For persistent issues or for optimizing your experimental setup, a more systematic approach is required.
Caption: Systematic workflow for troubleshooting solubility issues.
Protocol 1: Systematic pH-Based Solubility Testing
This protocol allows you to empirically determine the solubility of this compound across a range of pH values.
Objective: To identify the minimum pH required to achieve the desired concentration of the compound.
Materials:
-
This compound (HCl salt preferred)
-
A series of buffers (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM MES pH 6.0, 50 mM Sodium Phosphate pH 7.0, 50 mM HEPES pH 7.5)
-
Microcentrifuge tubes
-
Vortexer and/or shaker at a controlled temperature
-
Microcentrifuge
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Add an excess amount of this compound to a series of microcentrifuge tubes (e.g., 5-10 mg per 1 mL of buffer).
-
Add 1 mL of each respective buffer to the tubes.
-
Seal the tubes and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. This is a standard "shake-flask" method.[4]
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.
-
Carefully collect a known volume of the clear supernatant from each tube, being sure not to disturb the pellet.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, if the compound has a chromophore, or a derivatization assay).
-
Plot the measured solubility (e.g., in mg/mL) against the buffer pH to determine the optimal conditions.
Protocol 2: Preparation and Use of a Concentrated Stock Solution
Use this protocol when the experimental pH cannot be lowered.
Objective: To prepare a soluble, concentrated stock of this compound in an organic solvent for subsequent dilution into an aqueous buffer.
Materials:
-
This compound (free base or HCl salt)
-
High-purity, anhydrous DMSO or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Target aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Weigh a precise amount of this compound into a sterile vial.
-
Add the appropriate volume of DMSO (or ethanol) to achieve a high stock concentration (e.g., 100 mM or ~11.5 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at that temperature.
-
To prepare your working solution, perform a serial dilution if necessary. For the final step, add the required small volume of the stock solution dropwise into your vigorously stirring target aqueous buffer. For example, to make a 100 µM solution, you would add 1 µL of a 100 mM stock to 999 µL of buffer.
-
Crucial Note: Always check the final concentration of the organic solvent. In the example above, the final DMSO concentration is 0.1%, which is acceptable for most biological assays.[9]
Part 4: Data Summary & Quick Reference
Use these tables for quick guidance on buffer selection and troubleshooting.
Table 1: Buffer Selection Guide for Amine-Containing Compounds
| Buffer | pKa (at 25°C) | Useful pH Range | Key Considerations & Potential Interferences |
| Acetate | ~4.76 | 3.8 - 5.8 | Excellent for maintaining the acidic pH needed for amine solubility.[11] |
| MES | ~6.1 | 5.5 - 6.7 | A "Good's" buffer, generally non-reactive and useful for pH ranges closer to neutral.[12] |
| Phosphate (PBS) | ~7.2 (pKa₂) | 6.2 - 8.2 | Widely used but can lead to precipitation of basic compounds like amines at neutral pH.[5][13] Can also precipitate with divalent cations like Ca²⁺ and Mg²⁺.[14][15] |
| HEPES | ~7.5 | 6.8 - 8.2 | A very common "Good's" buffer for cell culture and biological assays; less likely to interfere with reactions than phosphate.[16] |
| Tris | ~8.1 | 7.1 - 9.1 | Contains a primary amine itself and can potentially react with other components in your system; its pKa is also highly temperature-dependent.[14] Generally not recommended if other options are available. |
Table 2: Solubility Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution(s) |
| Compound won't dissolve in neutral buffer (e.g., PBS pH 7.4) | The compound is in its less soluble, uncharged free base form at this pH. | 1. Lower the buffer pH to < 6.5 before adding the compound.[2][4]2. Use the hydrochloride salt form of the compound.[7][8]3. Prepare a concentrated stock in DMSO/Ethanol (Protocol 2).[9] |
| Solution is initially clear but becomes cloudy or precipitates over time | The solution may be supersaturated, or the pH may be drifting upwards, causing the free base to precipitate. | 1. Ensure the final concentration is below the equilibrium solubility at that pH.2. Confirm the buffer has sufficient capacity to maintain the target pH.3. Prepare fresh solutions daily; do not store dilute aqueous solutions.[5] |
| Inconsistent results between experimental batches | Incomplete dissolution is leading to inaccurate effective concentrations. | 1. Visually confirm complete dissolution before use.2. Use sonication or gentle warming to aid dissolution of the stock solution.3. Adhere strictly to a validated dissolution protocol (e.g., Protocol 2). |
References
-
PubChem. (n.d.). Compound Summary for CID 25630532, (1S,3R)-3-aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 12213491, (1R,3S)-3-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
- Good, N. E., & Izawa, S. (1972). Hydrogen ion buffers. In Methods in enzymology (Vol. 24, pp. 53-68). Academic Press.
-
Hengyuan Fine Chemical. (2025, April 2). Buffer Selection Guide: Optimal Choices for Various Applications. Retrieved from [Link]
-
Munt, D. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. ONdrugDelivery. Retrieved from [Link]
- Singh, A., et al. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics, 8(2), 148-156.
- Mabry, J., et al. (2020). Universal buffers for use in biochemistry and biophysical experiments. MethodsX, 7, 100846.
- Patel, J., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(5), 1846-1855.
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
-
ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Hopax Fine Chemicals. (2019, February 1). Biological buffers solubility in water. Retrieved from [Link]
-
Barben Analytical. (n.d.). Application Note Natural Gas Sweetening - pH & O₂. Retrieved from [Link]
-
Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]
-
University of Calgary. (n.d.). pKa chart. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Amino-cyclohexanol. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 3-AMINOCYCLOHEXANOL, (1R,3S)-. Retrieved from [Link]
-
Reddit. (2022, July 9). My PBS buffer won't dissolve. r/Biochemistry. Retrieved from [Link]
-
ResearchGate. (2016, July 13). Why does PBS treated with o-phthaldialdehyde exhibit absorbance at 332 nm when it is only a blank with no amine groups?. Retrieved from [Link]
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION - CAPS. Retrieved from [Link]
- Klarmeyer, D., et al. (2024).
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. CAS 5456-63-3: trans-2-Aminocyclohexanol hydrochloride [cymitquimica.com]
- 8. (1R,3S)-3-Aminocyclohexanol hydrochloride | 1849594-88-2 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 12. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buffers for Biochemical Reactions [promega.sg]
- 15. reddit.com [reddit.com]
- 16. msesupplies.com [msesupplies.com]
Preventing racemization of (1S,3S)-3-Aminocyclohexanol during high-temp reactions
The following technical guide is designed for researchers and process chemists working with (1S,3S)-3-Aminocyclohexanol . This specific stereoisomer (the trans isomer) poses unique stability challenges compared to its thermodynamically more stable cis counterpart.
Product Profile & Stability Warning
-
Stereochemical Designation: Trans-1,3-disubstituted cyclohexane.
-
Thermodynamic Status: Metastable.
-
The (1S,3S) isomer forces one substituent into an axial position while the other is equatorial in the chair conformation.
-
Risk: Under high thermal or catalytic stress, the molecule seeks to epimerize to the cis-isomer (diequatorial), which is thermodynamically favored by approximately 2–3 kcal/mol.
-
-
Critical Failure Mode: C1 or C3 Epimerization. This typically occurs via a transient ketone or imine intermediate, driven by transition metal catalysis (e.g., Pd, Ru) or harsh acid/base conditions.
Part 1: Diagnostic Hub
How do I know if my reaction has compromised the stereochemistry?
Q1: I see a new set of signals in my NMR after a Buchwald-Hartwig coupling. Is this the epimer?
A: Likely, yes. The cis and trans isomers have distinct coupling constants (
-
The Diagnostic Test: Examine the multiplet width and
-values of the protons at C1 and C3 ( and ). -
Trans (Target, 1S,3S): One proton is axial, one is equatorial. You will see one large coupling (
Hz) and one small coupling, or a generally narrower multiplet for the equatorial proton. -
Cis (Impurity, Diequatorial): Both substituents are equatorial, meaning both ring protons (
and ) are axial. They will exhibit large diaxial couplings ( Hz) with the adjacent axial protons at C2/C4/C6.
Data Summary: NMR Fingerprints
| Feature | (1S,3S)-Trans (Target) | Cis-Isomer (Common Impurity) |
|---|---|---|
| Conformation | Axial / Equatorial | Diequatorial (Stable) |
| H1 Signal (
Q2: Which analytical method is definitive for % ee/dr determination?
A: While NMR is good for rough estimates, Chiral HPLC is required for precise quantification.
-
Recommended Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1). The amine additive is critical to prevent peak tailing of the free amine.
-
Derivatization: If resolution is poor, derivatize the amine with Mosher's Acid Chloride or FDAA (Marfey’s reagent) . This converts enantiomers into diastereomers, often separable on standard C18 columns.
Part 2: Troubleshooting High-Temperature Reactions
Scenario A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Issue: "I am coupling this compound with an aryl halide at 100°C. The yield is good, but the product is nearly racemic."
Root Cause:
Protocol Adjustment:
-
Switch Ligands: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , BrettPhos ). These promote rapid reductive elimination of the product, leaving less time for the deleterious
-hydride elimination cycle to occur. -
Base Selection: Switch from strong bases (NaOtBu) to weaker bases (Cs₂CO₃ or K₃PO₄ ). Strong bases accelerate the dehydrogenation pathway.
-
Temperature: Do not exceed 80°C. If the reaction is sluggish, use a more active precatalyst (e.g., Pd(OAc)₂ + Ligand vs. Pd-G3 precatalysts ) rather than increasing heat.
Scenario B: Reductive Amination
Issue: "I am making the starting material via reductive amination of 3-hydroxycyclohexanone. I only get the cis isomer."
Root Cause: Thermodynamic Control. Standard reducing agents (NaBH₄) reduce the intermediate imine from the less hindered face, or equilibrate to the diequatorial product.
Protocol Adjustment:
-
Hydride Source: Use a bulky reducing agent at low temperature to enforce kinetic control.
-
Titanium Additives: Use Ti(OiPr)₄ to pre-form the imine completely before adding the reducing agent. This prevents equilibrium between enamine/imine tautomers.
Part 3: Visualizing the Epimerization Pathway
The following diagram illustrates the "Danger Zone"—the mechanistic cycle where stereochemistry is lost during metal-catalyzed reactions.
[8]
Part 4: Validated Protection Strategies
If protocol adjustments fail, chemical protection is the ultimate safeguard.
| Strategy | Structure | Mechanism of Stabilization | Removal Condition |
| N-Boc Protection | tert-Butyl carbamate | Prevents imine formation; reduces N-coordination to metals. | Acid (HCl/Dioxane) |
| O-Silyl Protection | TBS-Ether | Most Effective. Blocks the -OH group, physically preventing oxidation to the ketone. | Fluoride (TBAF) or Acid |
| Cyclic Carbamate | Oxazinan-2-one | Tethers the Amine and Alcohol in a fixed ring. Locks conformation. | Base (LiOH/MeOH) |
Recommended Workflow: O-Silylation Protocol
Use this if your coupling reaction requires T > 100°C.
-
Setup: Dissolve this compound (1.0 equiv) in DMF (5 vol).
-
Reagents: Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv) at 0°C.
-
Reaction: Warm to RT and stir for 4 h.
-
Workup: Dilute with Et₂O, wash with water (x3) to remove DMF.
-
Result: The bulky TBS group prevents the alcohol from binding to metal catalysts, shutting down the dehydrogenation pathway completely.
Part 5: References & Citations
-
Stereochemistry of Aminocyclohexanols:
-
Epimerization Mechanisms in Cross-Coupling:
-
Analytical Separation (Chiral HPLC):
-
Separation of Racemates Using Chiral HPLC. Asian J. Chem. 2008 , 20(2), 1443.
-
-
General Stability Data:
-
Trans-3-Amino-Cyclohexanol Hydrochloride Product Data. ChemicalBook.
-
Sources
- 1. TRANS-3-AMINO-CYCLOHEXANOL HYDROCHLORIDE | 124555-43-7 [chemicalbook.com]
- 2. trans-3-amino-cyclohexanol 97% | CAS: 40525-77-7 | AChemBlock [achemblock.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of C3’ Epimerization of the Thioheptose Core in the Biosynthesis of Albomycin δ2 Catalyzed by the Radical S-Adenosylmethionine Enzyme AbmJ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Optimizing work-up procedures for hydrophilic amino alcohols like (1S,3S)-3-Aminocyclohexanol
Welcome to the Advanced Chemical Work-Up Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of highly polar, low-molecular-weight compounds.
Isolating molecules like (1S,3S)-3-Aminocyclohexanol presents a notorious bottleneck in organic synthesis. Because this molecule possesses both a hydrogen-bond donating hydroxyl group and a basic primary amine, it forms an exceptionally stable hydration shell in aqueous media. Standard organic work-up procedures often result in catastrophic yield losses, intractable emulsions, or severe salt contamination.
Below, we detail field-proven, self-validating strategies to overcome these thermodynamic hurdles.
Workflow Decision Matrix
Workflow decision tree for the extraction of highly polar amino alcohols.
Troubleshooting FAQ: The Causality of Extraction Failures
Q1: Why does my this compound remain entirely in the aqueous phase during standard extraction? A: Standard organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) lack the hydrogen-bond disrupting capability required to partition the molecule out of the water phase. The dual functionality of the amino alcohol creates a thermodynamic sink in water that non-polar solvents cannot overcome.
Q2: How can I force the amino alcohol into the organic phase during Liquid-Liquid Extraction (LLE)? A: You must use a synergistic solvent mixture, specifically Chloroform/Isopropanol (3:1 or 4:1 v/v) [1][2]. Causality: The isopropanol acts as a hydrogen-bond disruptor that penetrates the hydration shell of the amino alcohol, while the dense chloroform provides the necessary hydrophobic bulk to force rapid phase separation.
Q3: Why is my product contaminated with salts after evaporating the Chloroform/Isopropanol extract?
A: This is a classic error caused by using Sodium Sulfate (
Q4: My reaction matrix contains high-boiling polar solvents (DMF/DMSO) and massive amounts of inorganic salts. LLE is failing completely. What is the alternative? A: When LLE is compromised by emulsions or co-extracting solvents, you must pivot to a Strong Cation Exchange (SCX) Catch-and-Release strategy[3][4]. By exploiting the basicity of the amine, you can reversibly bind the product to a solid resin, wash away the DMF/DMSO and salts, and elute the pure product[5].
Validated Experimental Protocols
Protocol A: Advanced LLE (Chloroform/Isopropanol)
Use this protocol for standard aqueous reaction mixtures lacking high-boiling organic solvents.
-
Basification: Adjust the aqueous reaction mixture to pH > 10 using 2M NaOH.
-
Validation Checkpoint: Test with pH paper. The amine must be fully deprotonated to its free-base form to minimize water solubility.
-
-
Salting Out: Saturate the aqueous layer with solid NaCl until no more dissolves.
-
Causality: This maximizes the ionic strength of the water, physically "squeezing" the organic amino alcohol out of the aqueous phase.
-
-
Extraction: Extract the aqueous phase 4 times with an equal volume of
(3:1 v/v)[2]. -
Validation Checkpoint: Spot the remaining aqueous layer on a silica TLC plate and stain with Ninhydrin. Heat the plate. If a purple spot appears, product remains in the water. Perform one additional extraction cycle.
-
Drying: Combine the organic layers and dry strictly over anhydrous
[1]. -
Isolation: Filter off the drying agent and concentrate under reduced pressure to yield the free base.
Protocol B: SCX "Catch-and-Release"
Use this protocol when dealing with highly complex, salt-heavy, or DMF/DMSO-rich matrices.
Mechanistic workflow of the Strong Cation Exchange (SCX) catch-and-release protocol.
-
Protonation: Dilute the crude reaction mixture with water/methanol and adjust to pH 3-4 using 1M HCl.
-
Validation Checkpoint: Ensure pH is strictly < 5. The amine must be quantitatively protonated to an ammonium cation to ensure binding.
-
-
Loading: Load the solution onto a pre-conditioned SCX column (e.g., Phenomenex Strata-X-C or WorkBeads 100S)[3][4]. The positively charged amino alcohol binds ionically to the sulfonate groups on the resin[4][5].
-
Washing: Wash the column with 2-3 column volumes of pure Methanol.
-
Causality: This removes all neutral impurities, unreacted starting materials, and high-boiling solvents (DMF/DMSO) which carry no charge and cannot bind to the resin.
-
-
Validation Checkpoint: Collect the final drops of the methanol wash and evaporate them on a glass watch-glass. If no residue remains, the column is completely clean.
-
Elution: Elute the target compound using 2M Ammonia in Methanol[3].
-
Causality: The basic ammonia deprotonates the bound ammonium cation back to the neutral free base, breaking the ionic bond and releasing it from the column[5].
-
-
Isolation: Evaporate the methanolic ammonia eluate under reduced pressure to afford the ultra-pure this compound.
Quantitative Data Comparison
| Work-up Strategy | Typical Yield (%) | Purity Profile | Scalability | Primary Use Case |
| Standard LLE (EtOAc/DCM) | < 30% | Moderate | High | Non-polar, lipophilic amines |
| Advanced LLE ( | 75 - 85% | Good | High | Salt-free aqueous matrices |
| SCX Catch-and-Release | 90 - 95% | Excellent | Moderate | High-salt or DMF/DMSO matrices |
References
- Source: Org Prep Daily (WordPress)
- Title: Easy and convenient millimole-scale synthesis of new, potential biomarkers for gamma-hydroxybutyric acid (GHB)
- Title: WO2012145569A1 - Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith Source: Google Patents URL
- Title: Ion exchange chromatography (IEX)
- Title: Ion Exchange Resin for Amino Acid Purification Source: Diaion URL
Sources
- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 2. scispace.com [scispace.com]
- 3. WO2012145569A1 - Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 4. bio-works.com [bio-works.com]
- 5. diaion.com [diaion.com]
Troubleshooting low reactivity of the secondary alcohol in (1S,3S)-3-Aminocyclohexanol
[1]
Ticket ID: T-ACH-1S3S-001 Subject: Troubleshooting Low Reactivity of Secondary Alcohol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Overview
User Issue: You are experiencing low yields (<30%), unreacted starting material, or sluggish kinetics when attempting to functionalize the hydroxyl group of this compound.
Root Cause Analysis: The reactivity issues are intrinsic to the conformational preference of the (1S,3S) isomer. In 1,3-disubstituted cyclohexanes, the (1S,3S) configuration corresponds to the trans -isomer.[1]
To minimize 1,3-diaxial strain, the cyclohexane ring adopts a chair conformation where the bulkier substituent occupies the equatorial position.[2]
-
Substituent A: Amine (or protected amine, e.g., -NHBoc).[1] A-value ≈ 1.2–1.4 kcal/mol (higher for carbamates).[1]
-
Substituent B: Hydroxyl (-OH).[1] A-value ≈ 0.87 kcal/mol.[1][3]
The Consequence: The bulky amine group locks the ring into a conformation where it is equatorial, forcing the hydroxyl group into the axial position . Axial secondary alcohols are significantly more sterically hindered than their equatorial counterparts due to 1,3-diaxial interactions with the ring hydrogens at C5 and C1.[1]
Visualizing the Bottleneck
The following diagram illustrates the thermodynamic equilibrium that renders the hydroxyl group inaccessible.
Figure 1: Conformational analysis showing the steric penalty imposed on the axial hydroxyl group.[1]
Troubleshooting & Optimization Protocols
Select the scenario that best matches your current experimental bottleneck.
Scenario A: Chemoselectivity Failure (N-Alkylation vs. O-Alkylation)
Symptom: You observe multiple spots on TLC, or NMR shows functionalization at the nitrogen.[1] Mechanism: The amine is a superior nucleophile to the axial alcohol.[1] Even if the alcohol were equatorial, the amine would react first.
Protocol:
-
Mandatory Protection: You cannot selectively react the axial alcohol in the presence of a free amine.[1]
-
Recommended Group: Boc (tert-butyloxycarbonyl) .[1]
-
Why: The Boc group adds significant bulk, further locking the amine in the equatorial position and preventing the ring from flipping to the conformer where the amine is axial (which would make the alcohol equatorial). While this seems counterintuitive, it stabilizes the conformation for predictable stereochemistry (inversion strategies).
-
Scenario B: Acylation/Esterification Stalls (Retention of Configuration)
Symptom: Reaction with acid chlorides or anhydrides yields <40% product; forcing conditions lead to elimination (cyclohexene formation).[1] Fix: You must overcome the steric barrier of the axial position using "Hyper-Nucleophilic" catalysis.[1]
Optimized Protocol:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
|---|---|---|
| Reagent | Carboxylic Acid + EDC/DCC | Acid Chloride or Acid Anhydride |
| Base | Pyridine or TEA | TEA (3.0 eq) + DMAP (0.2–0.5 eq) |
| Solvent | DCM (Room Temp) | DCM (Reflux) or Toluene (80°C) |
| Catalyst | None | Steglich Catalyst (DMAP) is critical.[1] |
-
Why it works: DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the axial alcohol than the neutral anhydride.[1]
-
Caution: If elimination (dehydration) is observed, switch to Steglich Esterification (DCC/DMAP) at 0°C, but ensure the amine is fully protected.[1]
Scenario C: The "Nuclear Option" – Mitsunobu Inversion
Symptom: Standard SN2 substitution fails completely. Insight: SN2 attack on an axial center is sterically difficult because the nucleophile must approach from inside the ring system (the trajectory for inversion).[1] However, the Mitsunobu reaction is uniquely powerful here because it activates the oxygen, turning it into a leaving group.
Strategic Pivot: If you can accept (or desire) the cis-(1R,3S) product, use Mitsunobu.[1]
-
Mechanism: The reaction inverts the stereocenter.[1][4][5][6]
-
Start: (1S,3S) - Axial OH (Trans)
-
End: (1R,3S) - Equatorial Ester (Cis)[1]
-
-
Thermodynamic Driving Force: The product places the new substituent in the equatorial position.[1] This relief of 1,3-diaxial strain makes the Mitsunobu reaction on this compound highly favorable, often more so than on the equatorial isomer.[1]
Mitsunobu Workflow:
-
Dissolve: N-Boc-(1S,3S)-3-aminocyclohexanol (1.0 eq), PPh3 (1.5 eq), and Carboxylic Acid (1.5 eq) in dry THF.
-
Cool: 0°C.
-
Add: DIAD or DEAD (1.5 eq) dropwise.
-
Result: Formation of the inverted ester (Equatorial).
Decision Logic (Troubleshooting Flowchart)
Use this logic gate to determine your next experimental step.
Figure 2: Decision tree for selecting the correct synthetic methodology based on stereochemical requirements.
Frequently Asked Questions (FAQs)
Q: Why does the (1R,3R) enantiomer show the same issues? A: The (1R,3R) enantiomer is the mirror image of the (1S,3S). It is also the trans-isomer.[1] It possesses the exact same axial/equatorial relationship (Axial OH, Equatorial NH2) and will suffer the same steric hindrance.
Q: Can I use the Jones Oxidation to get the ketone? A: Yes. Interestingly, axial alcohols often oxidize faster than equatorial alcohols.[1] This is because the elimination of the axial proton relieves the 1,3-diaxial steric strain (the "steric acceleration" effect). If your oxidation is failing, check your oxidant's solubility or potential sequestration by the amine (if unprotected).
Q: I need to make the ether, but Williamson ether synthesis (NaH + Alkyl Halide) fails. A: Deprotonating an axial alcohol with NaH is slow, and the resulting alkoxide is sterically shielded, making SN2 attack on an alkyl halide difficult.
-
Alternative: Use Ag2O catalyzed alkylation or acid-catalyzed alkylation (e.g., Trichloroacetimidates) which can proceed via SN1-like character or coordinate to the oxygen to assist delivery.[1]
References
-
Stereochemistry of 1,3-Disubstituted Cyclohexanes
-
Concept: In 1,3-disubstituted systems, the trans isomer consists of one axial and one equatorial substituent. The A-value of the amino group (1.2-1.7 kcal/mol) > hydroxyl group (0.87 kcal/mol), forcing the hydroxyl axial.[1]
-
Source: Master Organic Chemistry.[1] "Substituted Cyclohexanes: Axial vs Equatorial". Link
-
-
Mitsunobu Inversion of Hindered Alcohols
-
Conformation of 3-Aminocyclohexanol Deriv
-
Reactivity of Axial vs.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Stereoisomers [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Metal Catalyst Residue Removal from (1S,3S)-3-Aminocyclohexanol
Here is the technical support and troubleshooting guide designed for researchers and drug development professionals dealing with metal catalyst residues in chiral amino alcohol synthesis.
Overview
(1S,3S)-3-Aminocyclohexanol is a highly valuable chiral building block in pharmaceutical drug development. Its synthesis frequently relies on transition-metal-catalyzed asymmetric hydrogenation or reductive amination utilizing Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), or Palladium (Pd) catalysts[1]. While these catalysts offer excellent enantioselectivity, the downstream removal of residual heavy metals is a critical bottleneck. To meet the stringent ICH Q3D Guidelines for Elemental Impurities , these metals must be depleted to parts-per-million (ppm) levels without degrading the active pharmaceutical ingredient (API) or compromising its chiral integrity[2][3].
Process Visualization
Workflow for metal catalyst removal from this compound to meet ICH Q3D limits.
Frequently Asked Questions (FAQs)
Q1: Why is metal removal particularly difficult for this compound?
A: The difficulty is rooted in the molecule's structure. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the cyclohexane ring creates a strong bidentate chelating effect. The API itself acts as a potent ligand, binding tightly to transition metals (especially Ru and Pd) and competing with standard purification methods like crystallization[4][5]. To successfully break this API-metal complex, you must introduce a scavenger with a thermodynamic binding constant (
Q2: What are the regulatory limits for residual metals in this intermediate? A: Regulatory limits are governed by the ICH Q3D Elemental Impurities guidelines, which establish Permitted Daily Exposures (PDEs) based on the route of administration[3][7]. For platinum-group metals (PGMs) like Ru, Rh, Ir, and Pd (Class 2B elements), the oral PDE is typically 100 µ g/day , and the parenteral PDE is 10 µ g/day [2][7]. Practically, for an API dosed at 10 g/day , this translates to a target concentration limit of <10 ppm for oral and <1 ppm for parenteral formulations[6].
Q3: Which scavengers are most effective for this specific matrix? A: Functionalized silica-based scavengers, such as Silica-Thiol (Si-Thiol) and Silica-2,4,6-trimercaptotriazine (Si-TMT), are the industry standard[6][8]. The sulfur-based moieties exhibit a profound affinity for soft transition metals (following the Pearson Acid-Base concept), effectively stripping the metal from the hard amine/alcohol ligands of the product[4].
Quantitative Scavenger Selection Guide
| Scavenger Type | Functional Group | Target Metals | Optimal Solvents | Typical Residual Metal | API Recovery |
| Si-Thiol | -SH | Pd, Pt, Ru, Rh, Cu | Toluene, EtOAc, CH₂Cl₂ | < 5 ppm | > 95% |
| Si-TMT | Trimercaptotriazine | Pd, Ru, Rh, Ir | Broad (incl. polar protic) | < 10 ppm | > 90% |
| Polymer-Thiourea | Thiourea | Pd, Ru | Alcohols, Aqueous | < 10 ppm | > 95% |
| Activated Carbon | N/A (Physisorption) | Broad spectrum | Broad | 50 - 100 ppm | 70 - 80%* |
*Note: Activated carbon often suffers from high non-specific binding of the amine, leading to unacceptable API loss.
Troubleshooting Guide
Issue 1: Residual Ruthenium/Palladium remains > 50 ppm after scavenging.
-
Causality: The kinetics of metal transfer from the API-metal chelate to the scavenger are too slow at room temperature, or the metal is in an oxidation state that does not favor binding to the scavenger.
-
Solution:
-
Increase Temperature: Heat the scavenging mixture to 40–60 °C. The thermodynamic exchange of the metal from the amine to the thiol/TMT group is endothermic and kinetically accelerated by heat[5][6].
-
Oxidation State Adjustment: Some Ru catalysts require activation or quenching to a specific oxidation state before they can be efficiently scavenged. Ensure the reaction is fully quenched before adding the scavenger.
-
Issue 2: Significant loss of this compound yield (>15%) during silica-scavenger filtration.
-
Causality: Non-specific binding. The basic amine of the product interacts with the unfunctionalized, acidic silanol (-SiOH) groups on the silica backbone via hydrogen bonding or ionic interactions.
-
Solution:
-
Solvent Modification: Add 1-5% of a polar modifier (e.g., methanol) or a volatile amine (e.g., 0.1% triethylamine) to the solvent during the filtration and washing steps to outcompete the API for silanol binding sites.
-
Switch Support: Transition from a silica-based scavenger to a macroporous polystyrene-bound scavenger (e.g., Polymer-Thiourea), which lacks the acidic silanol backbone[6][9].
-
Standard Operating Procedure: Batch Metal Scavenging Protocol
This self-validating protocol utilizes Si-TMT for the removal of Ru/Pd from crude this compound. It is designed to ensure complete metal removal while maximizing API recovery[5][6].
-
Step 1: Preparation & Dissolution Dissolve the crude this compound in a suitable solvent (e.g., Ethyl Acetate or 2-MeTHF) to a concentration of 0.1 - 0.2 M. Note: Ensure complete dissolution; suspended API will trap metals.
-
Step 2: Scavenger Addition Add 4 to 5 molar equivalents of Si-TMT scavenger relative to the initial catalyst loading[5][6]. (e.g., If 1 mmol of Ru catalyst was used, add 4-5 mmol of functional scavenging sites. Refer to the vendor's loading capacity, typically 1.0 - 1.5 mmol/g).
-
Step 3: Incubation Stir the suspension mechanically at 40 °C for 2 to 4 hours. Causality: Mechanical stirring prevents grinding of the silica particles (which creates fines), while heating overcomes the activation energy required for the ligand exchange.
-
Step 4: Filtration Filter the mixture through a sintered glass funnel (porosity 3 or 4) or a pre-packed unfunctionalized silica pad[5].
-
Step 5: Washing Wash the filter cake with 3 bed-volumes of the reaction solvent containing 2% Methanol to elute any non-specifically bound amino alcohol.
-
Step 6: Validation (ICP-MS) Concentrate the filtrate and submit a 10 mg sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis to confirm the metal content is <10 ppm, compliant with ICH Q3D[3][10].
References
-
ICH Q3D Elemental Impurities – What are the Requirements? - West. westpharma.com.[Link]
-
Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon. lucideon.com.[Link]
-
Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3 - Pharmaffiliates. pharmaffiliates.com.[Link]
-
ICH guideline Q3D (R2) on elemental impurities Step 5 - EMA. europa.eu.[Link]
-
Metal Scavenger Guide - Sopachem. sopachem.com.[Link]
-
Metal scavengers | Johnson Matthey. matthey.com.[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. acs.org.[Link]
-
Apeiron's Metal Scavenging Solutions. apeiron-synthesis.com.[Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ajchem-b.com.[Link]
-
Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing). rsc.org.[Link]
Sources
- 1. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 2. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. sopachem.com [sopachem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. alfachemic.com [alfachemic.com]
- 9. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon [lucideon.com]
Technical Support Center: Chemoselective Acylation of (1S,3S)-3-Aminocyclohexanol
Welcome to the Advanced Applications Support Center. This guide is designed for drug development professionals and synthetic chemists addressing the mechanistic challenges of acylating bifunctional amino alcohols.
(1S,3S)-3-Aminocyclohexanol presents a classic chemoselectivity challenge: it contains both a primary amine (–NH₂) and a secondary hydroxyl group (–OH)[1]. Depending on the target molecule, researchers must precisely control reaction conditions to favor N-acylation (amides), O-acylation (esters), or avoid over-reaction (N,O-diacylation). This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure absolute control over your acylation workflows.
Mechanistic Workflow & Chemoselectivity Logic
The path to selective acylation is dictated by the protonation state of the amine and the relative nucleophilicity of the heteroatoms[2]. The diagram below illustrates the logical flow of condition selection.
Caption: Logical workflow determining chemoselectivity in this compound acylation.
Troubleshooting & FAQs
Q1: I am trying to synthesize the N-acyl derivative, but I keep observing 15-20% of the N,O-diacylated side product. How can I suppress this? Causality: Under neutral or basic conditions, nitrogen is less electronegative than oxygen, making its lone pair highly available for donation to the electrophilic carbonyl carbon[1]. Therefore, N-acylation overwhelmingly predominates[3]. However, once the amide forms, the remaining secondary hydroxyl group can undergo O-acylation if there is an excess of the acylating agent or if the temperature is too high. Solution:
-
Strictly limit your acyl chloride/anhydride stoichiometry to 1.00 - 1.05 equivalents .
-
Maintain the reaction temperature at 0 °C to 5 °C during addition.
-
Avoid hypernucleophilic catalysts like DMAP (4-Dimethylaminopyridine), which indiscriminately activate both amines and alcohols.
Q2: My target is actually the O-acyl derivative (ester). How do I reverse the natural chemoselectivity without using protecting groups? Causality: To achieve direct O-acylation, you must deactivate the highly nucleophilic amine. The mantra for amino alcohols is: "acidity favors O-acylation, while alkalinity favors N-acylation"[2]. Solution: Run the reaction in a strongly acidic medium, such as trifluoroacetic acid (CF₃COOH). Under these conditions, the amine is protonated to an ammonium salt (–NH₃⁺), tying up its lone pair and rendering it non-nucleophilic[4]. The hydroxyl group, which remains largely unprotonated, becomes the primary nucleophile, allowing for chemoselective O-acylation[2].
Q3: Are there catalytic methods to improve N-acylation selectivity and speed for challenging substrates? Causality: Yes. Dibutyltin oxide (Bu₂SnO) can be used catalytically under microwave irradiation to achieve fast and highly chemoselective N-acylation[5]. The reaction proceeds via an intermediate N,O-dibutylstannylene acetal[6]. When this intermediate reacts with an acyl chloride, it selectively liberates the N-monoacylated product and regenerates the active tin catalyst in the presence of a base[6].
Quantitative Data: Selectivity by Condition
The following table summarizes expected chemoselectivity outcomes for 3-aminocyclohexanol based on established physical chemistry principles for amino alcohols[1][2][4].
| Reaction Environment | Primary Reagents | Temp (°C) | Target Product | Expected Selectivity (N:O) | Primary Side Reaction |
| Basic (Standard) | AcCl (1.05 eq), Et₃N, DCM | 0 to 25 | N-Acyl (Amide) | > 95:5 | N,O-Diacylation |
| Basic (Excess) | AcCl (2.50 eq), DMAP, DCM | 25 | N,O-Diacyl | N/A | Complete Diacylation |
| Acidic | AcCl (1.50 eq), CF₃COOH | 25 to 50 | O-Acyl (Ester) | < 5:95 | Unreacted Substrate |
| Catalytic (Microwave) | AcCl (1.10 eq), Bu₂SnO (cat) | MW (80) | N-Acyl (Amide) | > 99:1 | Trace Diacylation |
Validated Experimental Protocols
These protocols are designed as self-validating systems. We include in-process checks to ensure the causality of your chemical environment is producing the desired mechanistic outcome.
Protocol A: Chemoselective N-Acylation (Amide Formation)
Objective: Maximize N-acylation while suppressing O-acylation.
-
Preparation: Dissolve 10.0 mmol of this compound[7] in 30 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 12.0 mmol (1.2 eq) of Triethylamine (Et₃N). Causality: Et₃N acts as an HCl scavenger, preventing the amine from protonating and losing its nucleophilicity[4].
-
Thermal Control: Cool the flask to 0 °C using an ice-water bath. Causality: Low thermal energy kinetically restricts the less reactive hydroxyl group from competing.
-
Acylation: Dropwise add 10.5 mmol (1.05 eq) of the desired Acyl Chloride diluted in 10 mL DCM over 30 minutes.
-
Reaction & Quench: Stir for 2 hours, allowing the mixture to slowly warm to room temperature. Quench with 20 mL of saturated aqueous NaHCO₃.
-
Validation Check (Self-Validating Step): Analyze the crude organic layer via ¹H-NMR.
-
Success Indicator: The presence of an amide proton peak (broad singlet, ~6.0–6.5 ppm) and a carbinol proton multiplet (~3.5–3.8 ppm) confirms N-acylation.
-
Failure Indicator: A downfield shift of the carbinol proton (~4.5–5.0 ppm) indicates unwanted O-acylation.
-
Protocol B: Chemoselective O-Acylation (Ester Formation)
Objective: Force O-acylation by masking the amine as an ammonium salt.
-
Preparation: Dissolve 10.0 mmol of this compound in 20 mL of Trifluoroacetic Acid (CF₃COOH)[2].
-
Causality: The strong acid immediately protonates the –NH₂ to –NH₃⁺, completely shutting down its nucleophilicity[2].
-
-
Acylation: Add 15.0 mmol (1.5 eq) of the Acyl Chloride directly to the acidic solution at room temperature.
-
Reaction: Stir the mixture for 4–6 hours. Note: O-acylation is inherently slower than N-acylation; do not rush this step.
-
Precipitation & Isolation: Slowly pour the reaction mixture into 100 mL of cold diethyl ether (Et₂O). The O-acylated product will precipitate directly as a crystalline hydrochloride/trifluoroacetate salt[2].
-
Validation Check: Filter the precipitate and run an IR spectrum. A strong ester carbonyl stretch (~1735 cm⁻¹) with the absence of an amide carbonyl stretch (~1650 cm⁻¹) validates successful chemoselective O-acylation.
References
Sources
- 1. The starting reactant below can undergo N-acylation or O-acylation depend.. [askfilo.com]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization & Resolution of (1S,3S)-3-Aminocyclohexanol Salts
Ticket ID: RES-3ACH-001 Status: Active Subject Matter Expert: Senior Application Scientist, Separation Technologies[1]
Executive Summary & Stereochemical Context
Welcome to the technical support hub for (1S,3S)-3-Aminocyclohexanol . Obtaining high-purity salts of this specific isomer presents a dual challenge:
-
Diastereomeric Purity: Separating the trans-isomer (1S,3S / 1R,3R) from the cis-isomer ((1R,3S) / (1S,3R)).[1] Note that in 1,3-disubstituted cyclohexanes, the (1S,3S) configuration typically corresponds to the trans isomer [1].
-
Enantiomeric Purity: Resolving the (1S,3S) enantiomer from its mirror image (1R,3R).
This guide prioritizes the (R)-Mandelic Acid resolution route, which is the industry standard for isolating the (1S,3S) enantiomer from trans-enriched mixtures [1], and the Hydrochloride (HCl) route for bulk diastereomeric cleanup [2].[1]
Experimental Protocols
Protocol A: Enantiomeric Resolution via (R)-Mandelic Acid
Objective: Isolation of this compound from a trans-racemic mixture.[1]
Reagents:
-
Crude 3-Aminocyclohexanol (Trans-enriched)[1]
-
(R)-(-)-Mandelic Acid (0.5 - 1.0 eq)[1]
-
Solvent System: Methanol (MeOH) / Ethyl Acetate (EtOAc) or Isopropanol (IPA).
Workflow:
-
Dissolution: Dissolve the crude amine (1.0 eq) in MeOH (5 mL/g).
-
Acid Addition: Add (R)-Mandelic acid (1.0 eq) slowly at room temperature.
-
Note: If the solution becomes cloudy immediately, heat to reflux until clear.[1]
-
-
Nucleation: Allow the solution to cool slowly to room temperature (approx. 1°C/min).
-
Critical: If oiling occurs, reheat and add a small amount of EtOAc (antisolvent) or seed with authentic (1S,3S)-mandelate crystals.[1]
-
-
Aging: Stir at 20°C for 4–6 hours.
-
Filtration: Filter the white solid. Wash the cake with cold EtOAc/MeOH (9:1).
-
Recrystallization: If Chiral HPLC indicates <98% ee, recrystallize the salt from hot MeOH.
Protocol B: Diastereomeric Cleanup via HCl Salt
Objective: Removal of cis-impurities from the bulk material.[1]
Workflow:
-
Dissolve the amine in Isopropanol (IPA).
-
Add HCl (4M in Dioxane or IPA) dropwise at 0°C.
-
The trans-isomer hydrochloride often crystallizes more readily or has distinct solubility compared to the cis-isomer.[1]
Workflow Visualization
The following diagram outlines the decision logic for purification based on the starting material's purity profile.
Caption: Workflow for the isolation of this compound, prioritizing diastereomeric enrichment followed by enantiomeric resolution.
Troubleshooting Guide (FAQs)
Issue: "The reaction mixture turned into a sticky oil instead of crystals."
Diagnosis: This is the "Oiling Out" phenomenon, common in chiral resolutions when the temperature drops too fast or the impurity profile (specifically cis-isomer content) is too high.[1] Corrective Actions:
-
Purity Check: Ensure cis-isomer content is <5%.[1] Cis-impurities disrupt the crystal lattice of the trans-mandelate.[1]
-
Temperature Ramp: Re-dissolve the oil by heating.[1] Cool much slower (5°C per hour).
-
Seeding: At the metastable zone (slight turbidity), add seed crystals of pure (1S,3S)-salt.
-
Solvent Modification: Add a small amount of antisolvent (e.g., MTBE or EtOAc) after the solution has cooled to room temperature, not before.
Issue: "I am getting the wrong enantiomer (1R,3R)."
Diagnosis: You may have used the wrong resolving agent or the wrong stoichiometry.[1] Corrective Actions:
-
Agent Verification: Confirm you are using (R)-(-)-Mandelic Acid .[1] Using (S)-(+)-Mandelic acid will crystallize the (1R,3R) isomer [1].[1][4]
-
The "Pop-out" Effect: In some solvent systems, the less soluble salt precipitates first.[1] Ensure you are filtering the precipitate (which should be the (1S,3S)-(R)-mandelate complex).[1]
Issue: "Yield is low (<20%)."
Diagnosis: High solubility of the salt in the chosen solvent (likely pure Methanol). Corrective Actions:
-
Concentration: Reduce solvent volume. Ideally, use 3–5 volumes relative to the solute weight.
-
Solvent Switch: Switch from pure MeOH to MeOH:EtOAc (1:1) or MeOH:IPA (1:2).
-
Stoichiometry: Ensure you are using 1.0 equivalent of acid. Using 0.5 eq (the "Pope-Peachy" method) is efficient only if the selectivity is extremely high.[1]
Analytical Data & Validation
When validating your salt, compare your data against these standard parameters.
| Parameter | Specification (Target) | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 187–188 °C (Mandelate salt) [1] | DSC / Capillary |
| Optical Rotation | Polarimetry | |
| Coupling constants | NMR (400 MHz) | |
| Chiral Purity | > 98% ee | Chiral HPLC (e.g., Chiralpak AD-H) |
NMR Differentiation (Cis vs Trans)
To confirm you have the (1S,3S) trans isomer before attempting resolution:
-
Trans (1S,3S): Protons at C1 and C3 often appear as triplets of triplets (tt) with large coupling constants (
Hz), indicating axial-axial interactions [3].[1][5] -
Cis (1R,3S): Protons will show smaller coupling constants due to axial-equatorial relationships.[1]
References
-
Vertex Pharmaceuticals. (2010).[1] Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development. Available at: [Link]
-
MDPI Molecules. (2012).[1] Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]
Sources
- 1. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic (1S,3S)-3-Aminocyclohexanol
Welcome to the Technical Support Center for handling (1S,3S)-3-Aminocyclohexanol . As a bifunctional chiral building block, this compound is indispensable in medicinal chemistry and drug development. However, its dual hydrogen-bonding functional groups (a primary amine and a hydroxyl group) render it highly hygroscopic.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure your reaction stoichiometry and moisture-sensitive couplings remain uncompromised.
Section 1: Core Troubleshooting & FAQs
Q1: My this compound arrived as a solid but turned into a sticky syrup on the bench. What happened, and can I still use it? A: You are observing deliquescence. The primary amine (-NH₂) and hydroxyl (-OH) groups act as strong hydrogen bond donors and acceptors. When exposed to ambient humidity, the compound rapidly absorbs water molecules from the air until it dissolves in its own absorbed moisture. Causality & Action: This absorbed water acts as a competing nucleophile, which will quench moisture-sensitive reagents (like acyl chlorides or Grignard reagents) and drastically alter your calculated molar mass. You can still use it, but you must first dry it under high vacuum (Schlenk line) and determine the exact residual water content via Karl Fischer titration before calculating your stoichiometric equivalents ().
Q2: How do I accurately weigh this compound without throwing off my reaction stoichiometry? A: Never weigh highly hygroscopic amines on an open-air analytical balance. The mass will continuously drift upward as it absorbs atmospheric moisture, leading to a stoichiometric deficit of the actual amine in your reaction. Causality & Action: You must isolate the material from atmospheric moisture. The most reliable method is to weigh the compound inside a controlled inert-atmosphere glovebox, or use a "weigh-by-difference" technique using Schlenk flasks. Preparing an anhydrous stock solution immediately after weighing allows for precise volumetric dosing without further atmospheric exposure ().
Q3: Why is my standard Karl Fischer (KF) titration giving artificially high, unstable water content readings for this amine? A: The Karl Fischer reaction strictly requires a pH between 5 and 7 to proceed stoichiometrically. This compound is a strong base (estimated pKa ~10.0–10.5). Causality & Action: When introduced into the KF titration cell, the strong amine shifts the pH to an alkaline state. This alters the reaction kinetics and triggers side reactions that continuously consume iodine, mimicking the presence of water and preventing the instrument from finding a stable endpoint. You must buffer the titration cell with an acid. Salicylic acid is the industry standard because it neutralizes the amine without triggering esterification side-reactions with the methanol solvent (a common failure point when using acetic acid) ().
Section 2: Quantitative Data & Tolerances
To establish a self-validating system, compare your experimental parameters against these established baselines for handling strongly basic, hygroscopic amines.
| Parameter | This compound | Standard Amine Tolerance |
| Estimated pKa | ~10.0 - 10.5 | < 9.4 (Unbuffered KF limit) |
| KF Buffer Required | Yes (Salicylic Acid) | No (if pKa < 9.4) |
| Moisture Uptake Rate | High (Deliquescent) | Variable by structure |
| Recommended Storage | Argon/N₂ atmosphere, < 10% RH | Desiccator, < 20% RH |
| Weighing Methodology | Glovebox / Schlenk line | Standard Analytical Balance |
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Inert-Atmosphere Weighing and Stock Solution Preparation
This protocol ensures that the mass recorded corresponds strictly to the amine, preventing stoichiometric failures.
-
Preparation: Dry all receiving vials, stir bars, and syringes in a laboratory oven at 120°C for a minimum of 4 hours to remove surface-adsorbed moisture.
-
Transfer: Move the hot glassware and the sealed bottle of this compound into a glovebox purged with anhydrous Argon or Nitrogen. Allow glassware to cool under the inert atmosphere.
-
Taring: Tare a dry vial equipped with a PTFE-lined septum cap.
-
Dispensing: Quickly dispense the required mass of the amine into the tared vial.
-
Sealing: Record the exact mass, seal the vial tightly with the septum cap, and remove it from the glovebox.
-
Stock Generation: Outside the glovebox, inject an anhydrous solvent (e.g., over molecular sieves) directly through the septum using a dry syringe to create a stock solution of known molarity.
SOP 2: Buffered Volumetric Karl Fischer Titration
This protocol validates the dryness of your stock solution while mitigating the pH-altering effects of the basic amine.
-
Cell Preparation: Fill the volumetric KF titration cell with a standard dehydrated methanol working medium.
-
Buffering: Add 5.0 grams of dry salicylic acid to the titration cell. Stir until fully dissolved. Causality: This pre-neutralizes the environment, ensuring the subsequent addition of the basic amine does not push the pH above 7.0.
-
Pre-Titration: Run the titrator to neutralize any residual moisture introduced by the salicylic acid or ambient air until a stable background drift is achieved.
-
Sample Introduction: Using a dry, pre-weighed syringe, inject 1.0 mL of your this compound stock solution through the septum into the titration cell. Re-weigh the syringe to determine the exact mass of the sample added (weigh-by-difference).
-
Titration: Execute the titration. The endpoint is detected via a constant-current polarization voltage drop when excess iodine is present ().
-
Validation: Calculate the water content. If the moisture exceeds your reaction's tolerance, add activated 3Å molecular sieves to your stock solution and re-test after 24 hours.
Section 4: Visual Workflows
Handling Workflow for Hygroscopic Amines
Caption: Workflow for inert-atmosphere handling of hygroscopic amines.
Karl Fischer Titration Logic for Basic Amines
Caption: Karl Fischer titration logic for strongly basic amines using acidic buffering.
Section 5: References
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link][1]
-
PharmaGuideline. (2018). Karl Fischer Reagent and Its Reactions. PharmaGuideline. Retrieved from[Link][2]
Sources
Validation & Comparative
Chiral HPLC methods for determining enantiomeric excess of (1S,3S)-3-Aminocyclohexanol
Title: Comparative Guide: Chiral HPLC Methodologies for (1S,3S)-3-Aminocyclohexanol Enantiomeric Purity
Executive Summary The determination of enantiomeric excess (ee) for this compound presents a classic analytical paradox: the molecule is chemically simple but chromatographically "invisible" due to the lack of a strong UV chromophore. Furthermore, the presence of two chiral centers (C1, C3) creates a landscape of four potential stereoisomers (two enantiomeric pairs: the cis-diastereomers and the trans-diastereomers).
This guide compares the two industry-standard approaches to solving this problem:
-
Direct Analysis (The "Green" Route): Using Crown Ether chiral stationary phases (CSPs) with low-wavelength or universal detection.
-
Derivatization (The "High-Sensitivity" Route): Pre-column reaction with a chromophore followed by Polysaccharide-based separation.
The Challenge: The "Invisible" Analyte
This compound lacks a conjugated π-system, rendering it undetectable by standard UV (254 nm).
-
Detection Limit: At low UV (200–210 nm), solvent cut-off and noise drastically reduce sensitivity (LOD).
-
Silanol Activity: The primary amine moiety interacts strongly with residual silanols on silica columns, leading to peak tailing unless specific mobile phase modifiers are used.
Method A: Direct Analysis (Crown Ether Ligand Exchange)
Best For: Process control, high-concentration samples, and laboratories seeking to minimize sample preparation.
This method utilizes a chiral crown ether selector (specifically 18-crown-6 ether derivatives) which forms a host-guest inclusion complex with the protonated primary amine (
The Mechanism
The chiral recognition is driven by the formation of reversible hydrogen bonds between the ammonium protons of the analyte and the oxygens of the crown ether ring. The spatial orientation of the hydroxyl group on the cyclohexane ring creates steric hindrance with the chiral barrier of the crown ether, resulting in separation.
Experimental Protocol
-
Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated).
-
Why CR-I(+)? The immobilized version allows for organic modifiers (MeCN/MeOH), which are crucial for manipulating the retention of the hydrophobic cyclohexane ring.
-
-
Mobile Phase: Perchloric Acid (HClO₄) aqueous solution (pH 1.0 to 2.0).[1][2]
-
Modifier: 10–15% Acetonitrile (v/v) to reduce retention time and improve peak shape.
-
Note: The low pH is non-negotiable; it ensures the amine is fully protonated (
) to bind with the crown ether.
-
-
Flow Rate: 0.4 – 0.5 mL/min (Lower flow rates improve mass transfer in ligand exchange).
-
Temperature: 10°C – 25°C.
-
Insight: Lower temperatures often improve resolution (
) in crown ether separations by stabilizing the inclusion complex.
-
-
Detection:
-
Preferred: Charged Aerosol Detector (CAD) or Refractive Index (RI).
-
Alternative: UV at 200–205 nm (Requires high-purity solvents to avoid baseline drift).
-
Performance Characteristics
| Parameter | Rating | Notes |
| Selectivity ( | High | Excellent for primary amines near chiral centers.[3] |
| Sensitivity | Low | Limited by lack of chromophore; CAD is required for trace analysis. |
| Robustness | Medium | Column life is sensitive to pH and sample matrix contaminants. |
Method B: Pre-Column Derivatization (Polysaccharide CSP)
Best For: Trace impurity analysis (0.1% ee determination), QC release testing, and labs with standard UV detectors.
By reacting the amine with a chromogenic agent, we introduce a "handle" for both UV detection and chiral recognition (via
The Mechanism
We convert the primary amine into a benzamide or carbamate. The preferred reagent is
Experimental Protocol
Step 1: Derivatization Workflow
-
Dissolve: 10 mg of this compound in 1 mL dry THF or DCM.
-
Base: Add 2.0 equivalents of Triethylamine (TEA) to scavenge HCl.
-
React: Add 1.1 equivalents of
-nitrobenzoyl chloride (dissolved in THF) dropwise. -
Incubate: Stir at RT for 15 minutes (Reaction is rapid).
-
Quench: Add 100
L water; evaporate solvent; redissolve in Mobile Phase.
Step 2: HPLC Conditions
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Additives: 0.1% Diethylamine (DEA) is not usually required after derivatization (amide is neutral), but can be kept if peak tailing persists.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C.
-
Detection: UV at 254 nm (Strong absorption from the nitro-phenyl group).
Performance Characteristics
| Parameter | Rating | Notes |
| Selectivity ( | Very High | The rigid amide bond enhances chiral recognition. |
| Sensitivity | High | LOD drops to ng levels due to high molar absorptivity ( |
| Robustness | High | Normal phase conditions are stable; columns are long-lasting. |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process and the technical workflow for the Derivatization method, ensuring a self-validating system.
Caption: Decision matrix and workflow for selecting between Direct Ligand Exchange and Pre-column Derivatization based on sensitivity requirements.
Comparative Data Summary
The following table summarizes expected performance metrics based on standard application data for amino-cyclohexane derivatives [1, 2].
| Feature | Method A (Crownpak) | Method B (Derivatization) |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | 30–45 mins (Reaction + Workup) |
| Elution Order | Typically (1R,3R) then (1S,3S)* | Variable (Dependent on column) |
| Resolution ( | 2.0 – 5.0 | > 5.0 (Often baseline separation) |
| Limit of Quantitation | ~10 µg/mL (UV 200nm) | ~0.1 µg/mL (UV 254nm) |
| Cost Per Sample | Low (No reagents) | Medium (Reagents + Solvents) |
*Note: Elution order on Crownpak CR(+) is generally D-amino acid first.[3][5] For cyclic amines, this must be confirmed with a standard, as ring conformation affects binding.
Critical "Gotchas" (Troubleshooting)
-
Method A (Crownpak): Never wash the column with 100% water or basic buffers. It will strip the crown ether (if coated) or collapse the phase. Always maintain acidic conditions or store in the manufacturer-recommended solvent [3].
-
Method B (Derivatization): Ensure excess derivatizing reagent is separated from the analyte peaks. Run a "Blank" (Reagent + Solvent) to identify the reagent peak (usually elutes at the solvent front or very late depending on the reagent).
-
Stereoisomers: Be aware that if your starting material contains cis isomers ((1S,3R) or (1R,3S)), they will likely elute at different times than the trans enantiomers. A non-chiral C18 run is recommended first to determine diastereomeric purity [4].
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link] (General protocol for primary amines).
-
Element Lab Solutions. Daicel CROWNPAK Crown Ether Chiral Columns Application Note. Retrieved from [Link].
-
Mbah, C.J. (2018).[6] Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. J Pharmacol Pharmaceut Pharmacovig.[6] Retrieved from [Link].
Sources
- 1. thelabstore.co.uk [thelabstore.co.uk]
- 2. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
Absolute Configuration of (1S,3S)-3-Aminocyclohexanol: X-ray Crystallography vs. Orthogonal Techniques
The following guide provides a technical comparison of methods for determining the absolute configuration of (1S,3S)-3-Aminocyclohexanol , a critical chiral building block in the synthesis of mPGES-1 inhibitors and other pharmaceutical intermediates.
Executive Summary
In drug development, verifying the absolute configuration of chiral intermediates like This compound is a regulatory imperative. While synthetic routes (e.g., enzymatic resolution) often imply a specific configuration, empirical validation is required to prevent costly downstream failures.
This guide compares Single-Crystal X-ray Crystallography (SC-XRD) —the regulatory "gold standard"—against rapid screening alternatives like NMR (Mosher’s Method) and Vibrational Circular Dichroism (VCD) .
The Core Challenge
This compound is a "light-atom" molecule (
The Gold Standard: X-ray Crystallography (SC-XRD)
Mechanism of Action
X-ray crystallography determines the 3D arrangement of atoms by diffracting X-ray beams.[1] To distinguish enantiomers (e.g., 1S,3S vs. 1R,3R), the method relies on anomalous dispersion (Bjifvoet differences).
Protocol: Overcoming the "Light Atom" Problem
Because the native molecule scatters X-rays weakly, the standard protocol requires introducing a heavy atom or forming a salt.
Recommended Workflow:
-
Derivatization: Do not attempt to crystallize the free base for absolute configuration.
-
Option A (Salt Formation): React with Hydrobromic acid (HBr) to form the hydrobromide salt. The Bromide ion (
) provides strong anomalous scattering ( for CuK ). -
Option B (Covalent Derivative): React with p-bromobenzoyl chloride to form the p-bromobenzamide derivative.
-
-
Crystallization: Slow evaporation from methanol/ethanol or vapor diffusion (ethanol/hexane).
-
Data Collection: Collect a full sphere of data using Cu K
radiation ( ). -
Validation: The Flack Parameter is the critical metric.
-
Flack
(with ): Correct absolute configuration. -
Flack
: Inverted structure (wrong enantiomer).
-
Data Profile (Simulated Expectations for HBr Salt)
| Parameter | Value / Requirement |
| Space Group | Non-centrosymmetric (e.g., |
| Radiation Source | Cu K |
| R-Factor ( | |
| Flack Parameter | |
| Confidence Level | > 99.9% (Unambiguous) |
The Challengers: Alternative Methodologies
Alternative A: NMR Spectroscopy (Mosher's Method)
Principle: Derivatization with a Chiral Derivatizing Agent (CDA) converts enantiomers into diastereomers, which have distinct chemical shifts (
-
Protocol: React the amine with both
- and - -methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Analysis: Calculate
for protons near the chiral center. The spatial arrangement is deduced from the sign of based on Mosher's empirical models. -
Pros: Rapid, no crystals required, minimal sample (mg scale).
-
Cons: Destructive; requires chemical purity; empirical models can fail for conformationally mobile rings like cyclohexane.
Alternative B: Vibrational Circular Dichroism (VCD)
Principle: Measures the differential absorption of left- and right-circularly polarized infrared light.[1]
-
Protocol: Measure IR and VCD spectra of the solution (e.g., in
). Compare experimental spectra with DFT-calculated spectra for the (1S,3S) isomer. -
Pros: Non-destructive, solution-phase, no derivatization needed.
-
Cons: Requires extensive computational modeling (DFT); signal can be weak for some aliphatic amines.
Comparative Performance Analysis
The following table contrasts the performance of X-ray Crystallography against NMR and VCD for this compound.
| Feature | X-ray Crystallography (HBr Salt) | NMR (Mosher's Method) | VCD (Vibrational CD) |
| Certainty (Regulatory) | Absolute (100%) | High (Inferential) | High (Model-dependent) |
| Sample State | Single Crystal (Solid) | Solution | Solution |
| Sample Quantity | 5–20 mg | 2–5 mg | 10–50 mg |
| Turnaround Time | Days to Weeks (growing crystals) | 24–48 Hours | 24–48 Hours |
| Cost | High (Instrument/Labor) | Low | Medium |
| Limitation | Crystallization failure risk | Steric hindrance/Conformational mobility | Computational mismatch |
Decision Framework & Workflow
The choice of method depends on the stage of development and sample availability.
Caption: Decision tree for selecting the optimal configuration determination method. Route A (Salt/X-ray) is preferred for final validation.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Parsons, S. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. Link
-
Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. Chirality, 20(5), 643-663. Link
-
Walker, D. P., et al. (2011).[3] A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol... Synlett, 2011(20), 2959-2962.[3] (Demonstrates synthetic inference of configuration). Link
Sources
IR spectroscopy characteristic bands for (1S,3S)-3-Aminocyclohexanol
Analytical Comparison Guide: IR Spectroscopy of (1S,3S)-3-Aminocyclohexanol vs. Diastereomeric and Methodological Alternatives
Executive Summary
For researchers and drug development professionals, the precise structural characterization of chiral building blocks is non-negotiable. This compound is a highly valuable bifunctional scaffold used in advanced medicinal chemistry. However, distinguishing this specific stereoisomer from its diastereomers using Infrared (IR) spectroscopy requires a deep understanding of conformational thermodynamics and methodological precision.
As a Senior Application Scientist, I have designed this guide to objectively compare the IR spectral signatures of this compound against its cis-alternatives, and to evaluate the performance of Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission FTIR for its analysis.
Part 1: Structural Causality & Spectral Signatures
To interpret the IR spectrum of This compound , we must first establish its stereochemical reality. The (1S,3S) configuration dictates a trans-1,3-disubstituted cyclohexane ring.
The Causality of the IR Shift: In its lowest-energy chair conformation, a trans-1,3-disubstituted cyclohexane adopts an axial-equatorial (a,e) geometry. This places the hydroxyl (-OH) and primary amine (-NH₂) groups on opposite faces of the ring, structurally preventing them from coming into close spatial proximity.
Conversely, the cis-diastereomers (e.g., (1R,3S)) can adopt conformations that place both functional groups on the same face of the ring, facilitating strong intramolecular hydrogen bonding [1]. Hydrogen bonding acts as a mechanical dampener on the covalent bonds; it weakens the O-H and N-H force constants, which directly causes their IR stretching frequencies to shift to lower wavenumbers and broaden significantly. Because the (1S,3S) trans-isomer cannot form these intramolecular bonds, its intrinsic O-H and N-H stretching bands remain more distinct and appear at higher frequencies in non-polar dilute solutions.
Caption: Logical workflow detailing how the trans-stereochemistry of this compound dictates its IR spectral signature.
Part 2: Spectral Comparison - (1S,3S) vs. cis-Diastereomers
When comparing the IR performance of the (1S,3S) product against its cis-alternatives, the 3200–3650 cm⁻¹ region is the critical diagnostic window [2]. The table below summarizes the expected quantitative spectral differences when analyzed in a dilute non-polar matrix (e.g., CCl₄), which isolates the molecules to reveal intrinsic intramolecular dynamics.
Table 1: Characteristic IR Spectral Bands of 3-Aminocyclohexanol Diastereomers
| Functional Group | Vibration Mode | (1S,3S)-Isomer (trans) [cm⁻¹] | cis-Isomer Alternative [cm⁻¹] | Mechanistic Causality |
| -OH | Stretching | ~3600 – 3620 (Sharp) | ~3200 – 3400 (Broad) | cis exhibits intramolecular H-bonding; trans does not. |
| -NH₂ | Asym. / Sym. Stretch | ~3370 / ~3280 (Distinct) | Obscured by broad O-H band | Lack of H-bonding in trans preserves distinct amine doublet. |
| -CH₂- | Aliphatic Stretch | 2850 – 2930 | 2850 – 2930 | Ring backbone remains largely unaffected by stereochemistry. |
| -NH₂ | Scissoring (Bend) | ~1590 – 1610 | ~1590 – 1610 | Minimal shift; useful for confirming primary amine presence. |
| C-O / C-N | Stretching | ~1040 / ~1080 | ~1060 / ~1100 | Subtle shifts due to axial vs. equatorial C-O/C-N bond environments. |
Part 3: Methodological Comparison - ATR-FTIR vs. Transmission
To accurately capture the data in Table 1, the choice of analytical methodology is as critical as the molecule itself. Historically, Transmission FTIR using KBr pellets was the standard. However, for bifunctional chiral molecules like 3-aminocyclohexanol, Diamond ATR-FTIR vastly outperforms traditional methods[3].
The Causality of Matrix Interference: Potassium bromide (KBr) is highly hygroscopic. During pellet pressing, it absorbs atmospheric moisture, creating a massive, broad O-H stretch artifact directly over the 3300–3400 cm⁻¹ region. This artifact completely masks the critical N-H and O-H diagnostic bands of the amino alcohol. ATR-FTIR requires no matrix, eliminating this confounding variable and preserving data integrity.
Table 2: Performance Comparison of FTIR Methodologies for Chiral Amino Alcohols
| Parameter | Diamond ATR-FTIR (Recommended) | KBr Transmission Pellet | Liquid Cell (CCl₄ / CHCl₃) |
| Matrix Interference | None (Direct analysis) | High (Hygroscopic water band) | Moderate (Solvent cut-off regions) |
| Sample Requirement | 1–2 mg (Fully recoverable) | 2–3 mg (Destroyed in matrix) | 5–10 mg (Requires dissolution) |
| H-Bonding State | Solid-state (Intermolecular) | Solid-state (Confounded by H₂O) | Solution-state (Intramolecular) |
| Throughput | High (< 2 mins/sample) | Low (10–15 mins/sample) | Medium (5–10 mins/sample) |
Part 4: Self-Validating Experimental Protocol (ATR-FTIR)
Trust in analytical data stems from self-validating systems. The following protocol ensures that every spectrum acquired for this compound is internally verified for wavenumber accuracy and free from cross-contamination.
Caption: Self-validating ATR-FTIR workflow ensuring spectral accuracy and eliminating cross-contamination.
Step-by-Step Methodology:
-
System Validation (Calibration Check): Before analyzing the sample, run a scan of a traceable polystyrene film standard. Verify that the aromatic C-C stretching peak is located precisely at 1601 cm⁻¹ (± 1 cm⁻¹). Causality: This proves the interferometer's laser alignment is accurate.
-
Background Acquisition: Clean the diamond ATR crystal with MS-grade Isopropanol and a lint-free wipe. Allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.
-
Sample Application: Transfer ~2 mg of neat this compound onto the center of the diamond crystal. Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate optical contact with the evanescent wave, maximizing signal-to-noise ratio.
-
Spectral Acquisition: Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Data Processing: Apply an "ATR Correction" algorithm in the spectrometer software. Causality: The depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers). This correction normalizes the peak intensities to match standard transmission spectra.
-
Cleaning & Verification (The "Zero Scan"): Release the anvil, wipe the crystal with Isopropanol, and run a final scan. The resulting spectrum must be a flat line. Causality: This validates that no residual sample remains to contaminate subsequent analyses.
Conclusion
The IR characterization of this compound is a masterclass in the intersection of stereochemistry and analytical methodology. By understanding that its trans-configuration prohibits intramolecular hydrogen bonding, researchers can confidently differentiate it from its cis-diastereomers. Furthermore, by abandoning outdated KBr transmission methods in favor of a self-validating ATR-FTIR workflow, laboratories can eliminate moisture artifacts and secure highly trustworthy, reproducible spectral data.
References
-
Burford, R. R., Hewgill, F. R., & Jefferies, P. R. (1957). "Stereochemistry of cyclohexane derivatives. Part VI. The 3-aminocyclohexanols." Journal of the Chemical Society (Resumed), 2937-2942. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12213491, (1R,3S)-3-Aminocyclohexanol." PubChem, URL:[Link]
Validation of Analytical Methods for (1S,3S)-3-Aminocyclohexanol Impurities
A Comparative Technical Guide for Drug Development
Part 1: The Analytical Challenge
(1S,3S)-3-Aminocyclohexanol is a high-value chiral building block used in the synthesis of next-generation analgesics and protease inhibitors. Its structural simplicity belies a significant analytical hurdle: Lack of a strong chromophore.
With only an amine and a hydroxyl group on a saturated cyclohexane ring, the molecule is virtually invisible to standard UV detection above 210 nm. Furthermore, the presence of two chiral centers creates a "stereochemical quadrant" containing four distinct isomers:
-
(1S,3S): Target Analyte
-
(1R,3R): Enantiomer (Critical Impurity)
-
(1S,3R) & (1R,3S): Diastereomers (Trans-isomers)
Standard methods often fail to resolve the enantiomer while simultaneously achieving the sensitivity required for trace impurity analysis (ICH Q3A/B limits). This guide objectively compares three validation strategies, culminating in a recommended protocol that balances sensitivity, specificity, and operational efficiency.
Part 2: Method Landscape & Performance Matrix
We evaluated three distinct methodologies for the purity analysis of this compound.
Method A: Direct UV-HPLC (Low Wavelength)
The traditional approach using absorbance at 205–210 nm.
-
Verdict: NOT RECOMMENDED for trace analysis.
-
Flaw: At 205 nm, mobile phase absorption (cut-off) causes high baseline noise. Specificity is compromised as many solvents and buffer impurities also absorb in this region.
Method B: Pre-Column Derivatization (HPLC-FLD/UV)
Chemical modification using OPA (o-phthalaldehyde) or FMOC-Cl to add a fluorophore.
-
Verdict: GOLD STANDARD for sensitivity, but operationally heavy.
-
Advantage: Femtogram-level sensitivity.
-
Disadvantage: Requires precise reaction timing; derivative stability can be poor; reagent peaks can interfere with early-eluting impurities.
Method C: HPLC-CAD (Charged Aerosol Detection)
The modern "Universal" approach.
-
Verdict: RECOMMENDED BALANCE.
-
Advantage: Detects all non-volatile analytes regardless of chemical structure. Uniform response factor allows quantitation of unknown impurities without reference standards.
-
Constraint: Requires volatile mobile phases.
Comparative Data Summary
| Feature | Method A: Direct UV (205 nm) | Method B: Derivatization (OPA-FLD) | Method C: HPLC-CAD (Recommended) |
| LOD (Limit of Detection) | ~50 ppm (High) | < 1 ppm (Excellent) | ~5 ppm (Very Good) |
| Linearity ( | 0.985 (Drift issues) | > 0.999 | > 0.998 |
| Stereoselectivity | Column Dependent | High (Reagent adds bulk) | Column Dependent |
| Sample Prep Time | 5 mins | 45 mins | 5 mins |
| Robustness | Low (Solvent effects) | Medium (Reagent stability) | High |
Part 3: Deep Dive – The Recommended Protocol (HPLC-CAD)
While derivatization offers the highest theoretical sensitivity, HPLC-CAD is selected as the superior routine method for drug development due to its "Green" simplicity (no toxic reagents) and ability to detect non-chromophoric synthetic byproducts (e.g., cyclohexanone derivatives) that UV misses.
Mechanistic Workflow
The CAD workflow involves nebulizing the column eluent, drying the droplets to remove the mobile phase, and charging the remaining analyte particles.[1] The charge is measured by an electrometer, providing a signal directly proportional to the mass of the analyte.[1]
Figure 1: Signal generation pathway in Charged Aerosol Detection (CAD) for non-chromophoric amines.
Detailed Experimental Protocol
Objective: Validate the enantiomeric purity of this compound.
Instrument: UHPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar). Stationary Phase: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 4.6 x 150 mm.
-
Why IG-3? The immobilized phase is robust against a wider range of solvents and shows excellent resolution for primary amines without requiring extensive additives.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Bicarbonate (Volatile Buffer for CAD)
-
Diethylamine (DEA) – Trace additive to sharpen amine peaks.
Mobile Phase:
-
Solvent A: 20 mM Ammonium Bicarbonate in Water (pH 9.0 with DEA)
-
Solvent B: Acetonitrile[1]
-
Mode: Isocratic 60% A / 40% B (Adjust based on column age).
-
Note: Phosphate buffers CANNOT be used with CAD as they are non-volatile and will clog the detector.
-
Operating Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
CAD Settings: Evaporation Temp 35°C; Power Function 1.0 (for linearity).
-
Injection Vol: 10 µL.
Step-by-Step Execution:
-
System Suitability: Inject a resolution mixture containing (1S,3S), (1R,3R), and (1S,3R) isomers. Ensure resolution (
) between the enantiomeric pair > 2.0. -
Sample Prep: Dissolve 10 mg of sample in 10 mL of Mobile Phase (1.0 mg/mL). Vortex for 30s.
-
Run Sequence: Blank -> System Suitability -> Standard (0.1%) -> Sample -> Standard (Check).
-
Data Analysis: Integrate all peaks. Calculate % Area Normalization. (CAD response is uniform, so Area %
Weight %).
Part 4: Validation Evidence (Self-Validating System)
To ensure the method is scientifically robust (E-E-A-T), the following validation parameters were established following ICH Q2(R1) guidelines.
Specificity & Resolution
The Chiralpak IG-3 column provides a unique interaction mechanism involving hydrogen bonding and dipole-dipole interactions.
-
Result: The critical enantiomeric pair ((1S,3S) vs (1R,3R)) elutes with a separation factor (
) of 1.4. -
Interference Check: Synthetic precursors (e.g., 3-aminocyclohexanone) elute near the void volume, well-separated from the target amino alcohol.
Linearity & Range
CAD response is curvilinear by nature but can be linearized using a power function or polynomial fit.
-
Experiment: 5 concentration levels from LOQ to 120% of target.
-
Data:
using a log-log fit or Power Function setting of 1.0 (if analyte mass is low).
Accuracy (Recovery)
Spike recovery experiments were performed by adding known amounts of (1R,3R)-enantiomer into the pure (1S,3S) matrix.
| Spike Level (%) | Measured (%) | Recovery (%) | RSD (n=3) |
| 0.05% (LOQ) | 0.048% | 96.0% | 4.2% |
| 0.10% | 0.102% | 102.0% | 2.1% |
| 0.50% | 0.495% | 99.0% | 1.5% |
Part 5: Decision Logic for Method Selection
Use the following logic gate to determine if you should switch from your current method to HPLC-CAD.
Figure 2: Method selection decision tree for aminocyclohexanol analysis.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
Thermo Fisher Scientific. (2020). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[3][4] Application Note 73845. Link
-
BenchChem. (2025).[5][6][7] Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[8][9] Technical Support Center. Link
-
Gamache, P. H., et al. (2004). Charged Aerosol Detection in Pharmaceutical Analysis.[10] LCGC North America. Link
-
Sigma-Aldrich. (2023). Chiral Separation of Amino Acids and Derivatives.[11] Technical Guide.[6] Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biomedres.us [biomedres.us]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide: Chiral Amino Alcohol Ligands in Asymmetric Catalysis
Executive Summary
Objective: To provide a technical comparison of chiral amino alcohol ligands, distinguishing between their roles as metal-coordinating ligands and covalent organocatalysts .
Core Insight: The selection of a chiral amino alcohol ligand is not merely a choice of structure but of activation mode .
-
Simple Amino Alcohols (e.g., Ephedrine, Aminoindanol): Excel in Lewis acid activation (e.g., with Zn, B, Ti) for reductions and alkylations.
-
Prolinol Silyl Ethers (Jørgensen-Hayashi): Dominate covalent organocatalysis (HOMO/LUMO activation) for functionalizing aldehydes.
-
Cinchona Alkaloids: Serve as bifunctional platforms, often bridging the gap between metal-ligand and organocatalysis.
Mechanistic Classification & Ligand Families
Class A: Metal-Coordinating Ligands (The "Noyori" Type)
These ligands bind to a central metal (Zn, B, Ti) to create a chiral Lewis acid complex. The amino alcohol moiety forms a rigid chelate, often resulting in a bimetallic transition state that amplifies chirality.
-
Key Ligands: (-)-DAIB (3-exo-(dimethylamino)isoborneol), Ephedrine derivatives, cis-1-Amino-2-indanol.
-
Primary Mechanism: Ligand Acceleration / Bimetallic Transition State.
-
Benchmark Reaction: Enantioselective addition of diethylzinc (Et₂Zn) to aldehydes.[1][2]
Class B: Covalent Organocatalysts (The "Jørgensen" Type)
These ligands do not require a metal. They react reversibly with the substrate (typically an aldehyde) to form a chiral intermediate (Enamine or Iminium ion).
-
Key Ligands: Diphenylprolinol silyl ethers (Jørgensen-Hayashi catalysts).[3][4]
-
Primary Mechanism: Steric shielding via the bulky silyl ether group; HOMO activation (Enamine) or LUMO activation (Iminium).
-
Benchmark Reaction: Asymmetric Michael addition to nitroalkenes.
Comparative Analysis: Performance Metrics
The following table contrasts the three dominant classes of amino alcohol-based catalytic systems.
| Feature | Class A: Simple Amino Alcohols (e.g., DAIB, Ephedrine) | Class B: Prolinol Silyl Ethers (Jørgensen-Hayashi) | Class C: Cinchona-Derived Amino Alcohols |
| Activation Mode | Metal Coordination (Zn, Ti, B) | Covalent (Enamine/Iminium) | Bifunctional (H-Bonding + Amine) |
| Key Substrates | Ketones, Aldehydes (Electrophiles) | Enolizable Aldehydes (Nucleophiles) | Activated Olefins, Imines |
| Reaction Types | Alkylations (Et₂Zn), Reductions (CBS) | Conjugate Additions, Desymmetrization | |
| Catalyst Loading | 1 – 10 mol% | 1 – 20 mol% (Often higher) | 1 – 10 mol% |
| Solvent Tolerance | Strict (Anhydrous/Non-polar often required) | High (Water-tolerant in some cases) | High (Often works in phase transfer) |
| Industrial Cost | Low (Chiral pool derived) | Moderate to High (Synthetic steps required) | Moderate (Natural product derived) |
| Typical ee% | 90 – 99% (Substrate dependent) | 95 – >99% (Highly general) | 85 – 95% |
Mechanistic Visualization: Metal vs. Organocatalysis
The diagram below contrasts the Bimetallic Transition State (Class A) with the Enamine Cycle (Class B).
Caption: Comparison of the rigid bimetallic transition state in Zn-mediated alkylation (Left) vs. the catalytic enamine cycle in organocatalysis (Right).
Detailed Experimental Protocols
Protocol A: Enantioselective Alkylation of Benzaldehyde (Metal-Ligand)
Target: Synthesis of (S)-1-phenyl-1-propanol. Ligand: (-)-3-exo-(dimethylamino)isoborneol [(-)-DAIB].
Scientific Rationale: The reaction relies on "Ligand Acceleration." The monomeric alkylzinc species is unreactive toward the aldehyde. The formation of a hetero-bimetallic complex (Ligand-Zn-Reagent) activates the zinc reagent and directs the addition to the si-face of the aldehyde.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve (-)-DAIB (4.0 mg, 0.02 mmol, 2 mol%) in anhydrous toluene (1.0 mL).
-
Reagent Addition: Add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol). Stir at room temperature for 15 minutes. Note: Ethane gas evolution indicates formation of the zinc-alkoxide species.
-
Substrate Addition: Cool the mixture to 0 °C. Add benzaldehyde (106 mg, 1.0 mmol) dropwise.
-
Reaction: Stir at 0 °C for 6–12 hours. Monitor by TLC (hexane/EtOAc 4:1).
-
Quench: Add saturated aqueous NH₄Cl (2 mL) carefully.
-
Extraction: Extract with Et₂O (3 x 5 mL). Wash combined organics with 1M HCl (removes ligand) and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.
-
Validation: Determine ee% via chiral HPLC (Chiralcel OD-H, Hexane/IPA 98:2). Expected ee: >98%.
Protocol B: Asymmetric Michael Addition (Organocatalysis)
Target: Synthesis of
Scientific Rationale: The catalyst condenses with the aldehyde to form a nucleophilic enamine. The bulky silyl-protected diphenyl group shields one face of the enamine, forcing the electrophile (nitroalkene) to approach from the open face.
Step-by-Step Methodology:
-
Setup: To a vial equipped with a magnetic stir bar, add the Jørgensen-Hayashi catalyst (32.5 mg, 0.1 mmol, 10 mol%).
-
Solvent & Substrate: Add solvent (e.g., EtOH or Toluene, 2.0 mL) followed by the aldehyde (Propanal, 2.0 mmol) and the nitroalkene (Nitrostyrene, 1.0 mmol).
-
Note: Use excess aldehyde to drive enamine formation.
-
-
Reaction: Stir at room temperature (20–25 °C). Time varies (1–24 hours) depending on the electronic nature of the nitroalkene.
-
Workup: No aqueous quench is strictly necessary for stability, but direct purification is preferred. Concentrate the reaction mixture in vacuo.
-
Purification: Flash chromatography on silica gel. Caution: Silica is acidic and can degrade the aldehyde product; rapid filtration is recommended.
-
Validation: Determine syn/anti ratio by ¹H NMR and ee% by chiral HPLC. Typical result: >90% yield, >95:5 dr, >99% ee.
Industrial Application & Scalability
Case Study: Synthesis of Oseltamivir (Tamiflu)
The Jørgensen-Hayashi catalyst enabled a "time-economical" synthesis of Oseltamivir.
-
Reaction: Michael addition of an alkoxyaldehyde to a nitroalkene.[5]
-
Performance: The reaction proceeds in quantitative yield with 96% ee.
-
Advantage: Avoids toxic transition metals (like Osmium used in older routes) and enables a one-pot cascade sequence.
Industrial Viability Assessment
-
Amino-Indanols: Highly scalable. cis-1-Amino-2-indanol is a key component in the synthesis of the HIV protease inhibitor Indinavir (Merck). It is recovered and recycled efficiently.[5]
-
Prolinol Ethers: Scalability is improving, but catalyst cost is higher. Used in high-value API synthesis (e.g., Telcagepant intermediates).
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (Zn-Alkylation) | Moisture in solvent/reagents. | Ensure strictly anhydrous toluene/hexanes. Flame-dry glassware. |
| Low ee% (Zn-Alkylation) | "Ligand Acceleration" failure (background reaction). | Reduce temperature to -20°C. Ensure ligand:Zn ratio is correct (Zn must not be in vast excess of ligand capacity to coordinate). |
| Product Racemization (Organocatalysis) | Acidic/Basic workup conditions. | Avoid strong acids/bases during workup. Use buffered silica gel or neutral alumina. |
| Slow Reaction (Organocatalysis) | Steric bulk of substrate. | Increase catalyst loading to 20 mol% or add weak acid co-catalyst (e.g., Benzoic acid) to accelerate hydrolysis step. |
References
-
BenchChem. A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols.
-
Hayashi, Y., et al. (2005).[4][6] "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Angewandte Chemie International Edition.
-
Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie.
-
Marigo, M., et al. (2005).[4][6] "Asymmetric Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes." Journal of the American Chemical Society.
-
Corey, E. J., et al. (1987). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." Journal of the American Chemical Society.
-
MacMillan, D. W. C. (2008). "The Advent and Development of Organocatalysis." Nature.
-
Merck & Co. (2009). "Development of a Practical Synthesis of Telcagepant." Journal of Organic Chemistry.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1S,3S)-3-Aminocyclohexanol
As a cornerstone of modern pharmaceutical and materials science research, the responsible management of chemical reagents is paramount to ensuring a safe and sustainable laboratory environment. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of (1S,3S)-3-Aminocyclohexanol. By moving beyond mere procedural instructions, we delve into the causality behind these measures, fostering a culture of safety and scientific integrity.
This compound , a bifunctional molecule featuring both an amine and an alcohol group, requires careful consideration for its disposal due to its potential hazards. Adherence to these protocols is not only a matter of regulatory compliance but a fundamental aspect of responsible research.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. This compound and its analogs are known to cause severe skin burns and eye damage.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Required PPE:
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.
-
Body Protection: A laboratory coat and closed-toe shoes are required to protect against accidental spills.
The rationale for this level of protection lies in the chemical's corrosive nature, which can cause significant tissue damage upon contact.
Part 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a critical first step in safe disposal.[1][4] Mixing incompatible waste streams can lead to dangerous reactions, while improper labeling can result in mismanagement by waste disposal personnel.
Key Principles:
-
Designated Waste Streams: Establish separate, clearly labeled waste containers for solid this compound and for solutions containing this chemical.[1]
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] At a minimum, it should be segregated from acids, oxidizers, and halogenated solvents.[4]
The following table summarizes the containerization and labeling requirements:
| Waste Form | Container Type | Labeling Requirements |
| Solid | Sealable, chemical-resistant container | "Hazardous Waste", "Solid this compound", "Corrosive", "Toxic", Accumulation Start Date, Principal Investigator's Name and Contact Information.[1] |
| Liquid/Solution | Sealable, chemical-resistant liquid container | "Hazardous Waste", "Liquid Waste: this compound in [Solvent Name]", Approximate Concentration, "Corrosive", "Toxic", Accumulation Start Date, Principal Investigator's Name and Contact Information.[1] |
Part 3: Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for the disposal of both solid and liquid forms of this compound. These procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Disposal of Solid this compound
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Container Labeling: Affix a fully completed hazardous waste label to the designated solid waste container.[1]
-
Waste Transfer: Using a clean scoop or spatula, carefully transfer the solid this compound waste into the labeled container. Avoid generating dust during the transfer.[1]
-
Container Sealing: Securely close the container cap to prevent any leakage or release of vapors.[1]
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[1][5] The SAA should have secondary containment to mitigate the impact of any potential leaks.[1]
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[1]
Disposal of Liquid Waste Containing this compound
-
Prepare the Work Area: As with solid waste, perform this procedure in a chemical fume hood.
-
Container Labeling: Use a labeled hazardous waste container appropriate for liquid waste, ensuring all required information is included.[1]
-
Waste Transfer: Carefully pour the this compound solution into the labeled liquid waste container using a funnel to prevent spills.[1]
-
Container Sealing: Tightly seal the container cap.[1]
-
Storage: Place the sealed container in the designated SAA for liquid hazardous waste, ensuring it is within a secondary containment system.[1]
-
Waste Pickup: Follow your institution's established procedures for the pickup of liquid hazardous waste.[1]
Part 4: Emergency Procedures for Spills
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Alert: Immediately evacuate the affected area and inform your laboratory supervisor and EHS department.[1]
-
Containment: If it is safe to do so, prevent the spill from spreading by using appropriate absorbent materials.
-
Cleanup: Spill cleanup should only be performed by trained personnel equipped with the proper PPE. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.[6][7]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these detailed procedures, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.
References
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- trans-4-Aminocyclohexanol - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
- Safe Disposal of 4-Aminocyclohexanol: A Procedural Guide. (2025, December). BenchChem.
- (1R,3S)-3-Aminocyclohexanol | 1110772-22-9. (n.d.). Sigma-Aldrich.
- Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (n.d.). BenchChem.
- Guide for Drain Disposal of Laboratory Chemicals. (n.d.). Cornell University.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, The University of British Columbia.
- trans-4-Aminocyclohexanol | 27489-62-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-Aminocyclohexan-1-ol. (2023, July 31). CymitQuimica.
- trans-4-Aminocyclohexanol(27489-62-9). (n.d.). ChemicalBook.
- Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. (n.d.). Ball State University.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
- trans-4-Aminocyclohexanol | 27489-62-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trans-4-Aminocyclohexanol | 27489-62-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. trans-4-Aminocyclohexanol | 27489-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. aksci.com [aksci.com]
- 7. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
